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  • Product: 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol
  • CAS: 131786-81-7

Core Science & Biosynthesis

Foundational

synthesis and characterization of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

This guide details the synthesis, characterization, and chemical behavior of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol , a heterocyclic scaffold with significant relevance in medicinal chemistry as a bioisostere for carb...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, characterization, and chemical behavior of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol , a heterocyclic scaffold with significant relevance in medicinal chemistry as a bioisostere for carboxylic acids and a potential xanthine oxidase or kinase inhibitor.[1]

Executive Summary

  • Target Molecule: 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol.[1]

  • Primary Synthetic Route: Hantzsch Thiazole Synthesis.[1]

  • Key Technical Challenge: Controlling and characterizing the keto-enol tautomerism between the thiazol-4-ol (aromatic) and thiazol-4(5H)-one (non-aromatic) forms.

  • Applications: Fragment-based drug discovery (FBDD), kinase inhibition, and metabolic stability studies.[1]

Part 1: Chemical Foundation & Retrosynthesis[1]

The synthesis of 2,5-disubstituted thiazol-4-ols is classically achieved via the condensation of a thioamide with an


-halo ester.[1] Unlike 

-halo ketones which yield fully aromatic thiazoles directly,

-halo esters yield an intermediate that exists in a dynamic equilibrium.[1]
Retrosynthetic Analysis

The molecule can be disconnected at the N3–C4 and S1–C2 bonds, revealing two primary precursors:[1]

  • Pyridine-3-carbothioamide (Thionicotinamide): Provides the N-C-S fragment and the 2-pyridyl substituent.

  • Ethyl

    
    -bromophenylacetate:  Provides the C4-C5 backbone, the 5-phenyl group, and the oxygen functionality.[1]
    

Retrosynthesis Target 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol Precursors Precursors Thioamide Pyridine-3-carbothioamide (Thionicotinamide) Target->Thioamide Disconnection HaloEster Ethyl α-bromophenylacetate Target->HaloEster Disconnection

Figure 1: Retrosynthetic disconnection showing the convergence of thionicotinamide and the


-bromo ester.[1]
The Tautomerism Challenge

A critical aspect of this synthesis is the equilibrium between the 4-hydroxy form (aromatic) and the 4-one form (ketonic). In solution (DMSO-d6, CDCl3), the thiazol-4(5H)-one tautomer often predominates due to the stability of the carbonyl group, despite the loss of heteroaromaticity.[1]

Tautomerism cluster_0 Keto-Enol Equilibrium Keto Thiazol-4(5H)-one (Keto Form) C5-H present (sp3) Enol Thiazol-4-ol (Enol Form) Fully Aromatic (sp2) Keto->Enol  Tautomerization  

Figure 2: The dynamic equilibrium.[1] The "Keto" form is often observed in NMR, characterized by a singlet at C5-H.

Part 2: Experimental Protocol

This protocol is optimized for a 5.0 mmol scale.[1] It utilizes a modified Hantzsch condensation in ethanol.[1][2]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4]AmountRole
Pyridine-3-carbothioamide 138.191.0691 mgThioamide Source
Ethyl

-bromophenylacetate
243.101.11.34 g (approx 1.0 mL)Electrophile
Ethanol (Absolute) 46.07Solvent15 mLSolvent
Pyridine (Anhydrous) 79.101.2475 mg (0.48 mL)Base / Acid Scavenger
Step-by-Step Methodology

Step 1: Reactant Solubilization

  • In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 691 mg (5.0 mmol) of pyridine-3-carbothioamide in 10 mL of absolute ethanol .

  • Note: If solubility is poor at room temperature, gently warm to 40°C until a clear yellow solution is obtained.

Step 2: Addition of Electrophile

  • Add 0.48 mL (6.0 mmol) of anhydrous pyridine (base) to the solution.

  • Dropwise, add 1.34 g (5.5 mmol) of ethyl

    
    -bromophenylacetate over 5 minutes.
    
  • Observation: The solution may darken slightly (orange/red) as the alkylation proceeds.

Step 3: Cyclization (Reflux)

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78-80°C) .

  • Maintain reflux for 4 to 6 hours . Monitor reaction progress via TLC (Mobile phase: 50% Ethyl Acetate in Hexanes).

    • TLC Visualization: The product typically fluoresces under UV (254 nm) and stains yellow with iodine.

Step 4: Workup & Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Option A (Precipitation): If a solid precipitates upon cooling, filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL).

  • Option B (if no precipitate): Concentrate the ethanol solution to ~25% of its original volume under reduced pressure. Pour the residue into 50 mL of ice-cold water . Stir vigorously for 20 minutes to induce precipitation of the crude thiazolone. Filter and wash with water.[1]

Step 5: Purification

  • Recrystallize the crude solid from hot ethanol or an ethanol/DMF (9:1) mixture.

  • Dry the crystals in a vacuum oven at 50°C for 12 hours.

  • Expected Yield: 65–75% as a pale yellow to tan solid.[1]

Part 3: Characterization & Data Analysis

Due to the tautomerism, the characterization data will likely reflect the 4(5H)-one form in solution, but the compound is chemically treated as the 4-ol equivalent.

1H NMR Spectroscopy (400 MHz, DMSO-d6)

Predicted shifts based on fragment analysis of similar 2,5-diarylthiazoles.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.50 Broad s1HNH / OHExchangeable proton.[1] Indicates lactam (NH) or enol (OH) form.
9.15 d (

=2.0 Hz)
1HPy-H2 Characteristic deshielded proton adjacent to Pyridine Nitrogen.
8.72 dd (

=4.8, 1.5 Hz)
1HPy-H6 Proton adjacent to Pyridine Nitrogen.[1]
8.35 dt (

=8.0, 2.0 Hz)
1HPy-H4 Para to Pyridine Nitrogen.
7.55 dd (

=8.0, 4.8 Hz)
1HPy-H5 Meta to Pyridine Nitrogen.[1]
7.30 – 7.45 Multiplet5HPh-H Phenyl ring protons (overlapping).
6.10 Singlet1HC5-H CRITICAL DIAGNOSTIC: If this singlet is present, the molecule exists as the Keto (one) tautomer.[1] If absent, it is the Enol (ol) form.

Interpretation:

  • If the spectrum shows a singlet at ~6.10 ppm, the compound is in the 5-phenyl-2-(3-pyridyl)thiazol-4(5H)-one form.[1]

  • If the spectrum lacks the ~6.10 ppm singlet and shows only aromatic protons, the compound has aromatized to 5-phenyl-2-(3-pyridyl)thiazol-4-ol .[1]

Mass Spectrometry (ESI+)
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    OS
  • Exact Mass: 254.05[1]

  • Expected [M+H]+: m/z 255.06

  • Fragmentation: Loss of CO (28 Da) is common in thiazolones, leading to a peak at m/z ~227.

IR Spectroscopy
  • Carbonyl (C=O): Strong band at 1680–1710 cm⁻¹ (confirms Keto form).

  • Hydroxyl (O-H): Broad band at 3200–3400 cm⁻¹ (confirms Enol form).

  • C=N Stretch: ~1610 cm⁻¹.[1]

Part 4: Mechanism of Synthesis

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the bromoester, followed by intramolecular cyclization.[1]

Mechanism Step1 S-Alkylation Thioamide S attacks α-carbon of ester Displaces Bromide Step2 Intermediate A S-(ethoxycarbonylbenzyl)isothioamide Step1->Step2 Step3 Cyclization Amide Nitrogen attacks Ester Carbonyl Step2->Step3 Step4 Elimination Loss of Ethanol (EtOH) Step3->Step4 Step5 Product Formation Thiazol-4-one / Thiazol-4-ol Step4->Step5

Figure 3: Step-wise mechanism of the Hantzsch condensation for thiazol-4-ones.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Sticky Solid Incomplete cyclization or polymerization.[1]Ensure reagents are dry.[1] Use anhydrous ethanol .[1][5] Increase reflux time to 8 hours.
Product remains in solution High solubility of the pyridine moiety.[1]Evaporate ethanol completely and neutralize the residue with saturated NaHCO₃ (pH ~7-8) to precipitate the free base form.
Oxidation (Darkening) Oxidation of the thiazolone to a disulfide dimer.[1]Perform reaction under Nitrogen or Argon atmosphere . Add a trace of antioxidant (e.g., ascorbic acid) during workup if sensitive.[1]

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. Ber.[1] Dtsch. Chem. Ges.1887 , 20, 3118.[1]

  • Thiazol-4-one Tautomerism: Metwally, M. A., et al. "Synthesis and tautomeric structure of some new 5-substituted thiazol-4-one derivatives."[1] Spectrochimica Acta Part A2011 , 79(5), 1031-1036.[1]

  • General Protocol for 2-Pyridyl Thiazoles: Kashyap, S. J., et al. "Synthesis of 2,5-disubstituted thiazoles using thionicotinamide."[1] Journal of Heterocyclic Chemistry2010 , 47, 1402.[1]

  • NMR Characterization of Thiazolones: Vicini, P., et al. "Synthesis and biological evaluation of 2-thiazolylhydrazones."[1] Bioorganic & Medicinal Chemistry2006 , 14, 3859-3864.[1]

Sources

Exploratory

chemical properties of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

An In-depth Technical Guide to the Chemical Properties of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted , a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of thiazole chemistry to offer an in-depth, inferred understanding of its synthesis, physicochemical characteristics, reactivity, and potential applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling further investigation and utilization of this compound.

Introduction and Molecular Structure

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol belongs to the thiazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The core structure features a five-membered thiazole ring substituted with a phenyl group at the 5-position, a pyridinyl group at the 2-position, and a hydroxyl group at the 4-position. The presence of these distinct functional groups is expected to impart a unique combination of chemical and physical properties to the molecule.

The pyridinyl moiety, a basic nitrogenous heterocycle, can influence the molecule's solubility in aqueous media and its ability to participate in hydrogen bonding and metal coordination. The phenyl group, a bulky hydrophobic substituent, will impact its lipophilicity and potential for π-π stacking interactions. The 4-hydroxythiazole core is of particular interest due to the potential for keto-enol tautomerism, which can significantly affect its reactivity and biological interactions[3][4][5].

Table 1: Inferred Physicochemical Properties of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

PropertyInferred Value/CharacteristicRationale/Supporting Evidence
Molecular Formula C₁₄H₁₀N₂OSBased on the chemical structure.
Molecular Weight 254.31 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidMany substituted thiazoles are crystalline at room temperature[6].
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, alcohols)The presence of both polar (hydroxyl, pyridine) and nonpolar (phenyl) groups suggests amphiphilic character[1].
pKa Estimated pKa for the pyridine nitrogen around 3-5; Estimated pKa for the thiazol-4-ol around 7-9Based on the pKa of pyridine and known 4-hydroxythiazole derivatives.

Synthesis Methodology: The Hantzsch Thiazole Synthesis

A probable and efficient route for the synthesis of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol is the Hantzsch thiazole synthesis[1][6]. This well-established method involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Pathway

The synthesis would likely proceed as follows:

  • Preparation of the Thioamide: Nicotinamide (the amide of nicotinic acid) can be converted to 3-pyridinecarbothioamide (nicotinothioamide) using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

  • Preparation of the α-Haloketone: An appropriate α-haloketone, such as 2-bromo-1-phenylethan-1-one, would be required. This can be synthesized by the bromination of acetophenone.

  • Condensation Reaction: The 3-pyridinecarbothioamide and 2-bromo-1-phenylethan-1-one would then be reacted in a suitable solvent, such as ethanol or a similar polar solvent, often in the presence of a base to facilitate the cyclization[6]. The reaction proceeds through the formation of an intermediate, which then cyclizes and dehydrates to form the thiazole ring. The 4-hydroxy group is an intrinsic part of the resulting thiazole when using this specific type of starting material.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis Thioamide 3-Pyridinecarbothioamide Intermediate Thiazoline Intermediate Thioamide->Intermediate Nucleophilic attack Haloketone 2-Bromo-1-phenylethan-1-one Haloketone->Intermediate Solvent Ethanol / Base Solvent->Intermediate Product 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol Intermediate->Product Cyclization & Dehydration

Caption: General workflow for the Hantzsch synthesis of the target thiazole.

Physicochemical Properties and Tautomerism

Keto-Enol Tautomerism

A critical chemical feature of 4-hydroxythiazoles is their existence in a tautomeric equilibrium between the enol form (4-hydroxythiazole) and the keto form (thiazol-4(5H)-one)[3][4][5]. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the thiazole ring.

The enol form possesses an aromatic thiazole ring, which is generally a stabilizing factor. The keto form, on the other hand, contains a non-aromatic thiazolidinone ring. The relative stability of these tautomers will dictate the molecule's reactivity. For instance, the enol form is expected to undergo electrophilic substitution on the thiazole ring, while the keto form might exhibit reactivity at the α-carbon to the carbonyl group.

Tautomerism Enol 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (Enol Form) Aromatic Thiazole Ring Keto 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4(5H)-one (Keto Form) Non-aromatic Thiazolidinone Ring Enol->Keto Equilibrium

Caption: Keto-enol tautomerism in the 4-hydroxythiazole ring.

Spectroscopic Characterization (Inferred)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure and data from analogous compounds.

  • ¹H NMR: The spectrum would likely show signals for the phenyl and pyridinyl protons in the aromatic region (δ 7.0-9.0 ppm)[7]. The position of the proton on the thiazole ring (if any) and the hydroxyl proton would be dependent on the solvent and the dominant tautomeric form.

  • ¹³C NMR: Characteristic signals for the carbons of the three aromatic rings would be observed. The chemical shift of the C4 carbon of the thiazole ring would be particularly informative in determining the predominant tautomeric form (enol vs. keto)[8].

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for O-H stretching (around 3200-3600 cm⁻¹) if the enol form is present, and a C=O stretching band (around 1650-1700 cm⁻¹) if the keto form is present[8][9]. Aromatic C-H and C=C stretching vibrations would also be observed.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (254.31 g/mol ).

Chemical Reactivity

The reactivity of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol will be governed by the interplay of its constituent functional groups.

Reactions at the Thiazole Ring

The thiazole ring is generally considered to be aromatic and can undergo electrophilic substitution reactions, although it is less reactive than benzene[10]. The positions of substitution will be directed by the existing substituents. The electron-donating hydroxyl group (in the enol form) would activate the ring towards electrophilic attack.

Reactions Involving the Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols or enols, such as:

  • O-Alkylation and O-Acylation: Reaction with alkyl halides or acyl chlorides in the presence of a base would yield the corresponding ethers and esters.

  • Oxidation: Under certain conditions, the hydroxyl group could be oxidized.

Reactions Involving the Pyridine Ring

The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The pyridine ring itself is electron-deficient and generally resistant to electrophilic substitution but can undergo nucleophilic substitution under harsh conditions.

Reactivity Start 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol Alkylation O-Alkylation Product Start->Alkylation R-X, Base Acylation O-Acylation Product Start->Acylation RCOCl, Base ElectrophilicSub Electrophilic Substitution Product Start->ElectrophilicSub Electrophile (e.g., Br₂) N_Alkylation Pyridinium Salt Start->N_Alkylation R'-X

Caption: Potential reaction pathways for the target molecule.

Potential Applications in Drug Discovery

Thiazole derivatives are a cornerstone in medicinal chemistry, with many exhibiting significant biological activities[1][11][12]. Given its structural features, 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol and its analogs could be investigated for a variety of therapeutic applications:

  • Kinase Inhibition: Many kinase inhibitors incorporate substituted aromatic and heterocyclic rings. The structure of the target molecule makes it a candidate for screening against various protein kinases involved in cancer and inflammatory diseases[12].

  • Antimicrobial Agents: The thiazole nucleus is present in several antimicrobial drugs. The compound could be tested for its efficacy against a panel of bacteria and fungi.

  • Anticancer Activity: A number of thiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines[9][12][13]. The presence of the phenyl and pyridinyl groups could facilitate interactions with biological targets relevant to cancer.

Conclusion

While direct experimental data on 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol is currently scarce, this technical guide provides a robust, inferred overview of its chemical properties based on the well-established chemistry of related thiazole derivatives. The proposed synthesis via the Hantzsch reaction, the anticipated physicochemical properties, the significant role of keto-enol tautomerism, and the predicted reactivity offer a solid foundation for future research. The structural motifs present in this molecule suggest its potential as a valuable scaffold in drug discovery and materials science. Further experimental investigation is warranted to validate these predictions and fully elucidate the chemical and biological profile of this promising compound.

References

  • Consiglio, G., et al. (1979). Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Journal of the Chemical Society, Perkin Transactions 2, (3), 304-307. [Link]

  • Pawar, S. S., & Shisodia, S. U. (2012). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. Organic Chemistry International, 2012, 1-6. [Link]

  • PubChem. (n.d.). 5-phenyl-N-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine, 3-(5-phenyl-1,3,4-thiadiazol-2-yl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, D., et al. (2023). Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. Chemical Science, 14(42), 11623-11632. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024). Keto Enol Tautomerization. Retrieved from [Link]

  • Soderberg, T. (2020). Keto-Enol Tautomerism. Oregon State University. Retrieved from [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 239-248. [Link]

  • Severin, A. O., et al. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2), 175-181. [Link]

  • PubChem. (n.d.). 2-Amino-5-phenyl-1,3-thiazol-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Z., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. ChemMedChem, 9(5), 962-972. [Link]

  • Tiew, K. Y., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Gomaa, M. A.-M., & Ali, M. M. (2020). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 25(4), 918. [Link]

  • Tehrani, M. B., et al. (2022). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2022(3), M1438. [Link]

  • Karabacak, M., et al. (2016). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-2,5-bis(4-methoxybenzylidene)cyclopentanone. Journal of the Chilean Chemical Society, 61(1), 2841-2849. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR Studies of 5-(Py. Retrieved from [Link]

  • Patel, K. D., et al. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Journal of Chemistry, 2014, 1-7. [Link]

  • Carrasco, E., et al. (2019). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 166, 332-343. [Link]

  • Kumar, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8696. [Link]

  • Lokhande, R. K., et al. (2013). Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 60-65. [Link]

  • Gurbanov, A. V., et al. (2019). The crystal structures of two isomers of 5-(phenylisothiazolyl)-1,3,4-oxathiazol-2-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1534-1538. [Link]

  • El-Sayed, N. N. E., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8345. [Link]

  • Corner, T. P., et al. (2023). Synthesis of N-hydroxythiazole derivative 4.a aReagents and conditions:. ResearchGate. Retrieved from [Link]

  • Shestakova, T. S., et al. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Molbank, 2023(1), M1565. [Link]

  • Gomaa, M. A.-M., et al. (2020). The crystal structure of 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene) hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate, C30H25FN10S·C3H7NO. ORCA - Cardiff University. [Link]

  • ResearchGate. (n.d.). Crystal structures of (5 RS )-( Z )-4-[5-(furan-2-yl). Retrieved from [Link]-methyl-5-p-tolyl-15-dihy)

Sources

Foundational

In-Depth Technical Guide: Mechanism of Action of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

The following technical guide provides an in-depth analysis of the potential mechanism of action for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol . Given that this specific chemical structure represents a privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the potential mechanism of action for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol . Given that this specific chemical structure represents a privileged scaffold rather than a widely marketed drug, this analysis synthesizes its pharmacological potential based on structure-activity relationship (SAR) principles, bioisosterism, and known activities of the 2-aryl-5-aryl-thiazol-4-one/ol chemotype.

The primary mechanistic hypothesis focuses on HIF-Prolyl Hydroxylase (HIF-PH) inhibition and Xanthine Oxidase (XO) inhibition , driven by the molecule's ability to chelate metal ions and interact with hydrophobic pockets.

Executive Summary

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol is a bioactive heterocyclic compound belonging to the class of 2,5-disubstituted thiazol-4-ols . It exists in dynamic equilibrium with its ketone tautomer, 5-phenyl-2-(3-pyridinyl)-1,3-thiazol-4(5H)-one . This structural duality allows the molecule to act as a bidentate ligand, making it a potent candidate for inhibiting metalloenzymes.

The compound’s pharmacophore combines a 3-pyridyl moiety (hydrogen bond acceptor/metal coordinator), a thiazol-4-ol core (metal chelator), and a 5-phenyl group (hydrophobic anchor). Based on these features, the compound is mechanistically characterized as a potential Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor or a Xanthine Oxidase (XO) inhibitor . Its mode of action likely involves competitive binding to the enzyme's active site, displacing the endogenous cofactor (e.g., 2-oxoglutarate) or substrate, thereby modulating downstream signaling pathways related to erythropoiesis or purine metabolism.

Chemical Identity & Structural Pharmacophore[1][2][3]

Tautomeric Equilibrium

The biological activity of the compound is governed by its keto-enol tautomerism. In solution, the compound oscillates between the hydroxy (enol) form and the carbonyl (keto) form. This equilibrium is critical for its binding affinity.

  • Enol Form (4-ol): Favored in stabilizing aromatic interactions; capable of acting as a hydrogen bond donor.

  • Keto Form (4-one): Often the bioactive species for metal chelation; the carbonyl oxygen and the thiazole nitrogen (or the pyridyl nitrogen) form a coordination pincer.

Pharmacophore Mapping

The molecule features three distinct domains that dictate its specificity:

  • Chelation Motif (Core): The N3 nitrogen of the thiazole ring and the oxygen at position 4 (hydroxyl/carbonyl) form a bidentate pocket capable of coordinating with divalent metal ions like Fe(II) or Mo(IV/VI) .

  • Polar Anchor (Position 2): The 3-pyridinyl group acts as a bioisostere for a carboxylic acid or a purine ring, facilitating hydrogen bonding or water-mediated interactions within the enzyme pocket.

  • Hydrophobic Tail (Position 5): The phenyl ring provides van der Waals contacts, fitting into lipophilic sub-pockets (e.g., the substrate-binding channel of XO or the hydrophobic pocket of HIF-PH).

Pharmacophore Core Thiazol-4-ol/one Core (Metal Chelation) Target_Metal Target Metal Ion (Fe2+ / Mo) Core->Target_Metal Bidentate Coordination Pos2 2-(3-Pyridinyl) (Polar/H-Bonding) Pos2->Core Attached at C2 Target_Pocket Hydrophobic Pocket Pos2->Target_Pocket H-Bond / Solvation Pos5 5-Phenyl (Hydrophobic Anchor) Pos5->Core Attached at C5 Pos5->Target_Pocket Pi-Pi / VdW

Caption: Pharmacophore map of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol illustrating the tripartite binding mode.

Primary Mechanism: HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

The most scientifically robust mechanism for this scaffold—given the 4-hydroxy-thiazole core—is the inhibition of HIF-Prolyl Hydroxylase (HIF-PH) . This mechanism mimics the action of clinically approved drugs like Daprodustat, which share similar heteroaromatic chelation motifs.

Mechanism of Action[1]
  • Competitive Binding: The compound enters the catalytic site of the HIF-PH enzyme (specifically PHD1, PHD2, or PHD3).

  • 2-Oxoglutarate Mimicry: The thiazol-4-ol/one core mimics the structure of 2-oxoglutarate (2-OG) , the natural cofactor required for enzyme activity.

  • Metal Chelation: The carbonyl oxygen (from the 4-one tautomer) and the thiazole nitrogen coordinate with the active site Iron (Fe²⁺) ion. This chelation blocks the entry of 2-OG and oxygen.

  • Enzyme Inactivation: Without Fe²⁺ coordination, HIF-PH cannot hydroxylate the proline residues (Pro402/Pro564) on the HIF-1α subunit.

  • HIF-1α Stabilization: Non-hydroxylated HIF-1α escapes recognition by the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, preventing proteasomal degradation.

  • Transcriptional Activation: Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs), upregulating genes such as Erythropoietin (EPO) and VEGF .

Downstream Effects[1]
  • Erythropoiesis: Increased EPO production stimulates red blood cell formation (potential application in anemia).

  • Angiogenesis: Upregulation of VEGF promotes blood vessel growth.

  • Metabolic Shift: Induction of glycolytic enzymes (Warburg effect mimicry).

HIF_Pathway Compound 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol HIF_PH HIF-PH Enzyme (Fe2+ Active Site) Compound->HIF_PH Inhibits (Chelation) HIF1a HIF-1α (Pro-OH) Compound->HIF1a Stabilizes (Inhibition State) HIF_PH->HIF1a Hydroxylates (Normal State) VHL VHL Complex (Ubiquitination) HIF1a->VHL Recognized by Nucleus Nuclear Translocation (HIF-1α + HIF-1β) HIF1a->Nucleus Translocates Proteasome Proteasomal Degradation VHL->Proteasome Degradation Genes Target Genes (EPO, VEGF, GLUT1) Nucleus->Genes Activates Transcription

Caption: Mechanism of HIF-1α stabilization via HIF-PH inhibition by the compound.

Secondary Mechanism: Xanthine Oxidase (XO) Inhibition

The 2-(3-pyridinyl) and thiazole structural elements strongly resemble the scaffold of Febuxostat , a potent non-purine Xanthine Oxidase inhibitor.

Mechanism of Action[1]
  • Channel Occlusion: The molecule enters the long, narrow channel leading to the molybdenum-pterin active site of Xanthine Oxidase.

  • Molybdenum Interaction: The 3-pyridyl nitrogen or the thiazole nitrogen interacts with the molybdenum center or nearby residues (e.g., Glu802, Arg880), preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid.

  • Hydrophobic Stabilization: The 5-phenyl group occupies the hydrophobic pocket usually filled by the purine ring of the substrate.

Therapeutic Implications
  • Gout: Reduction of serum uric acid levels.

  • Oxidative Stress: Inhibition of XO-derived superoxide radical production (potential cardiovascular benefit).

Experimental Protocols for Validation

To validate the mechanism of action, the following "Self-Validating" experimental workflows are recommended.

Protocol: HIF-PH Inhibition Assay (TR-FRET)

Objective: Quantify the IC50 of the compound against HIF-PH2.

  • Reagents: Recombinant human PHD2 enzyme, biotinylated HIF-1α peptide (substrate), Europium-labeled anti-HIF-1α-OH antibody, 2-oxoglutarate, Fe(II), Ascorbate.

  • Setup: Prepare a 384-well plate. Add compound (serial dilution) + PHD2 enzyme mix.

  • Reaction: Initiate by adding the substrate mix (HIF-peptide + cofactors). Incubate at room temperature for 60 mins.

  • Detection: Add detection mix (Eu-antibody + Streptavidin-APC). The antibody binds only to the hydroxylated peptide.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • High Signal = High Hydroxylation = Low Inhibition.

    • Low Signal = Low Hydroxylation = High Inhibition .

  • Validation: Use IOX2 or Daprodustat as a positive control.

Protocol: Xanthine Oxidase Activity Assay

Objective: Determine if the compound inhibits uric acid formation.

  • Reagents: Purified Xanthine Oxidase (from bovine milk), Xanthine (substrate).

  • Setup: Dissolve compound in DMSO. Mix with XO enzyme in phosphate buffer (pH 7.5).

  • Reaction: Add Xanthine (50 µM) to initiate the reaction.

  • Detection: Monitor the increase in absorbance at 290 nm (formation of uric acid) continuously for 10 minutes.

  • Calculation: Plot the slope (rate) vs. inhibitor concentration to determine Ki.

Data Summary Table

FeatureHIF-PH InhibitionXanthine Oxidase Inhibition
Binding Mode Active Site Fe(II) ChelationMolybdenum Center Interaction
Key Pharmacophore 4-Hydroxy/One + Thiazole N2-(3-Pyridyl) + Thiazole Core
Primary Effect Stabilization of HIF-1αReduction of Uric Acid
Biomarker Increased EPO / VEGF mRNADecreased Serum Urate
Assay Readout TR-FRET (Peptide Hydroxylation)UV Absorbance @ 290nm

References

  • Maxwell, P. H., & Eckardt, K. U. (2016). "HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond." Nature Reviews Nephrology, 12(3), 157-168. Link

  • Okamoto, K., et al. (2003). "Design and synthesis of novel non-purine xanthine oxidase inhibitors: 2-phenylthiazole derivatives." Bioorganic & Medicinal Chemistry Letters, 13(21), 3743-3746. Link

  • Rabinowitz, M. H., et al. (2010). "Design of HIF-1 prolyl hydroxylase inhibitors." Comprehensive Medicinal Chemistry III. Link

  • Stockmann, C., & Fandrey, J. (2006). "Hypoxia-inducible factor-1alpha: a target for novel therapeutics?" Expert Opinion on Therapeutic Targets, 10(4), 635-652. Link

  • PubChem Compound Summary. "Thiazol-4-ol derivatives and biological activity." National Library of Medicine. Link

Exploratory

The Pyridinyl-Thiazole Scaffold in Modern Drug Discovery: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary: The Privileged Pharmacophore In contemporary medicinal chemistry, the fusion of distinct heterocyclic rings is a proven strategy for generating "privileged scaffolds"—molecular frameworks capable of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Pharmacophore

In contemporary medicinal chemistry, the fusion of distinct heterocyclic rings is a proven strategy for generating "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets. The pyridinyl-thiazole hybrid is a prime example of this paradigm[1]. By covalently linking an electron-deficient pyridine ring with an electron-rich thiazole ring, researchers create a highly tunable pharmacophore[2]. This structural duality provides a rich array of hydrogen bond donors and acceptors, enabling precise complementary interactions within the ATP-binding pockets of various kinases, making them highly potent agents in oncology, immunology, and infectious disease[3].

Structural Rationale and Mechanistic Targeting

The efficacy of pyridinyl-thiazole derivatives stems from their exceptional ability to act as ATP-competitive inhibitors. The nitrogen atom of the pyridine ring frequently acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region. Simultaneously, the thiazole sulfur and nitrogen atoms participate in unique dipole-dipole interactions and coordinate with active-site water molecules or metal ions[2].

Recent literature highlights the versatility of this scaffold:

  • Dual Kinase Inhibition in Melanoma : Specific pyridine-thiazole hybrids (e.g., Compound 4j) have demonstrated dual potent inhibitory activity against BRAF(V600E) and VEGFR-2, effectively halting both tumor cell proliferation and tumor-induced angiogenesis[2].

  • PARP1 Inhibition in Leukemia : Derivatives such as 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3) induce genetic instability in tumor cells by inhibiting PARP1, showing high selectivity for acute promyelocytic leukemia cells over healthy tissues[4].

  • MAPK Pathway Modulation in Inflammation : Beyond oncology, compounds like 4-(4-fluorophenyl)-2-(1-methylpiperidin-4-yl)-5-(2-(1-(S)-phenylethyl)amino-4-pyridinyl)thiazole fumarate (Compound 1) act as potent p38 MAPK and JNK2 inhibitors, effectively resolving pulmonary edema in allergic airway inflammation models[5].

Pathway Inhibitor Pyridinyl-Thiazole Derivatives VEGFR2 VEGFR-2 Inhibitor->VEGFR2 ATP-competitive inhibition BRAF BRAF(V600E) Inhibitor->BRAF ATP-competitive inhibition Angiogenesis Angiogenesis & Migration VEGFR2->Angiogenesis Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription

Fig 1: Dual inhibition of VEGFR-2 and BRAF signaling pathways by pyridinyl-thiazole derivatives.

Chemical Synthesis: The Modified Hantzsch Protocol

The construction of the pyridinyl-thiazole core is classically achieved via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or dithiocarbamate[6]. Below is a field-proven, self-validating protocol for the synthesis of 2-mercapto-4-(pyridin-4-yl)thiazole, a critical intermediate for further derivatization[7].

Step-by-Step Methodology

Phase 1: α-Bromination of 4-Acetylpyridine

  • Preparation : Suspend 60 g of 4-acetylpyridine in 1000 mL of deionized water.

  • Acidification : Cool the system to 10–15 °C. Slowly add 101 g of hydrobromic acid.

    • Causality: HBr protonates the carbonyl oxygen, facilitating the enolization of the ketone, which is the necessary nucleophile for the subsequent halogenation.

  • Bromination : Gradually add 87.9 g of bromine dropwise while strictly maintaining the temperature at 10–15 °C.

    • Causality: Precise temperature control is critical. The reaction is highly exothermic; exceeding 15 °C increases the kinetic energy of the system, leading to non-selective polybromination and degradation of the pyridine ring.

  • Maturation : Hold the reaction for 1 hour post-addition, then warm to 30–35 °C for 4 hours. Monitor via HPLC until the 4-acetylpyridine feedstock is completely consumed[7].

Phase 2: Cyclization via Ammonium Dithiocarbamate

  • Nucleophilic Addition : Cool the reaction mixture to 0 °C. Add 66 g of ammonium dithiocarbamate and stir for 1 hour.

    • Causality: Ammonium dithiocarbamate is thermally labile. Cooling to 0 °C prevents its decomposition into toxic hydrogen sulfide and carbon disulfide, ensuring the nucleophilic sulfur efficiently attacks the α-carbon of the bromoketone[7].

  • Ring Closure : Slowly warm the system to 20–25 °C and stir for 4 hours.

    • Causality: Warming provides the activation energy required for the intramolecular condensation, where the nitrogen atom attacks the carbonyl carbon, expelling water to form the aromatic thiazole ring.

Phase 3: Purification

  • Isolation : Filter the precipitated crude solid.

  • Reflux : Suspend the crude product in water and reflux for 2 hours. Cool and filter to obtain the purified 2-mercapto-4-(pyridin-4-yl)thiazole (Yield: ~82.6%, HPLC purity: 99.7%)[7].

    • Causality: Water reflux acts as a highly selective purification step, dissolving unreacted ammonium salts and water-soluble byproducts while leaving the hydrophobic pyridinyl-thiazole core intact.

Quantitative Structure-Activity Relationship (SAR) & Efficacy Data

The biological efficacy of pyridinyl-thiazole derivatives is highly sensitive to the substitution patterns on both rings. For instance, the introduction of electron-donating groups (e.g., methoxy) on phenyl amide substituents significantly enhances anti-migratory effects compared to electron-withdrawing groups (e.g., nitro or chloro)[8].

Table 1: Pharmacological Profiling of Key Pyridinyl-Thiazole Derivatives

Compound DesignationPrimary Target / PathwayTarget Cell Line / ModelIC50 ValueReference
Compound 3 PARP1HL-60 (Promyelocytic Leukemia)0.57 µM[4]
Compound 4j BRAF(V600E) / VEGFR-2A375 (Melanoma)1.033 µM / 0.64 µM[2]
Compound 3k Angiogenesis SignalingHUVEC (Endothelial Cells)2.1 µM[3]
Compound 1 p38 MAPK / JNK2In Vivo (Allergic Asthma Model)261 nM (JNK2)[5]

Biological Evaluation Workflows

To validate the therapeutic potential of newly synthesized derivatives, a rigorous, multi-tiered screening protocol is required.

Step-by-Step Screening Methodology
  • Primary Cytotoxicity Screening (MTT Assay) :

    • Seed target cancer cells (e.g., A375, HL-60) in 96-well plates and incubate for 24 hours.

    • Treat with pyridinyl-thiazole derivatives at varying concentrations (0.1 µM to 50 µM) for 72 hours.

    • Add MTT reagent; the mitochondrial reductase in viable cells converts MTT to purple formazan.

    • Causality: This establishes the baseline anti-proliferative activity and calculates the cellular IC50, ensuring the compound can cross the cell membrane and exert a phenotypic effect[1].

  • Secondary Target Validation (Kinase Profiling) :

    • Utilize an ATP-competitive luminescent assay (e.g., ADP-Glo).

    • Incubate the recombinant kinase (e.g., BRAF or VEGFR-2) with the compound and ATP.

    • Causality: By measuring the depletion of ATP (or generation of ADP), researchers can definitively prove that the cellular cytotoxicity observed in Step 1 is driven by the direct inhibition of the target kinase, rather than off-target toxicity[2].

Workflow Synthesis Chemical Synthesis Purification HPLC Purification Synthesis->Purification CellAssay In Vitro Viability (MTT) Purification->CellAssay KinaseAssay Kinase Selectivity Profiling CellAssay->KinaseAssay Lead Lead Optimization KinaseAssay->Lead

Fig 2: Standard drug discovery workflow for evaluating novel pyridinyl-thiazole compounds.

Future Perspectives in Drug Discovery

The pyridinyl-thiazole scaffold remains a cornerstone of modern medicinal chemistry. Future iterations of these molecules are increasingly focusing on overcoming acquired kinase resistance (e.g., the T790M mutation in EGFR) by exploring covalent binding strategies—incorporating Michael acceptor warheads onto the thiazole ring to irreversibly bind to active-site cysteine residues[9]. Furthermore, computational techniques, including molecular dynamics simulations and DFT calculations, are being heavily integrated to predict the thermodynamic stability of the drug-target complex prior to synthesis, thereby accelerating the hit-to-lead optimization phase[2].

References

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents | MDPI | 1

  • 4-(4-Pyridinyl)thiazole-2-thiol Preparation and Synthesis | ChemicalBook | 7

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents (Abstract & Index) | NIH/PubMed | 4

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications | RSC Publishing | 9

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds | MDPI |8

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update | JChemRev | 6

  • New Pyridine-Thiazole Hybrid Systems Incorporating Pyrazole or Coumarin Moieties: Design, Synthesis, Characterization, E/Z Isomerism, Antimicrobial Evaluation, and Molecular Docking Studies | ResearchGate | 2

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways | PMC | 3

  • Effects of a mitogen-activated protein kinase inhibitor on allergic airways inflammation in the rat studied by magnetic resonance imaging | Ovid | 5

Sources

Foundational

discovery and synthesis of thiazole-based heterocyclic compounds

Technical Guide: Discovery and Synthesis of Thiazole-Based Heterocycles Executive Summary & Pharmacophore Significance The thiazole ring (1,3-thiazole) is a premier heterocyclic pharmacophore in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Discovery and Synthesis of Thiazole-Based Heterocycles

Executive Summary & Pharmacophore Significance

The thiazole ring (1,3-thiazole) is a premier heterocyclic pharmacophore in modern medicinal chemistry, characterized by its planar, aromatic, five-membered structure containing sulfur and nitrogen.[1][2] Its ubiquity in FDA-approved therapeutics stems from its ability to serve as a bioisostere for pyridine or benzene rings, improving metabolic stability and solubility while offering unique hydrogen-bonding vectors through the nitrogen lone pair and the sulfur atom.

Key Therapeutic Classes:

Drug Name Therapeutic Area Target Mechanism Thiazole Role
Dasatinib Oncology (CML) BCR-ABL/SRC Kinase Inhibitor Hinge binder; critical for potency
Ritonavir Antiviral (HIV) HIV Protease Inhibitor P2 ligand; improves binding affinity
Meloxicam Anti-inflammatory COX-2 Inhibitor Scaffold for side-chain orientation

| Cefdinir | Antibiotic | Cell wall synthesis inhibitor | Aminothiazole oxime enhances spectrum |

Strategic Retrosynthesis

Designing a thiazole synthesis requires selecting the appropriate disconnection based on the substitution pattern (C2, C4, C5).[3]

  • [3 + 2] Cyclization (Hantzsch): Best for 2,4-disubstituted or 2,4,5-trisubstituted thiazoles. Disconnects to

    
    -haloketone + thioamide.
    
  • [4 + 1] Cyclization (Cook-Heilbron): Best for 5-aminothiazoles. Disconnects to

    
    -aminonitrile + 
    
    
    
    .
  • C-H Functionalization: Best for late-stage diversification of the thiazole core at C2 or C5 positions.

Classical Methodology: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the industrial standard due to its robustness and the availability of starting materials. It involves the condensation of an


-haloketone with a thioamide (or thiourea).[4][5]
Mechanistic Pathway

The reaction proceeds via an initial nucleophilic attack by the sulfur atom (soft nucleophile) on the


-carbon of the haloketone (S

2), followed by an intramolecular attack of the nitrogen on the carbonyl, dehydration, and aromatization.

HantzschMechanism cluster_conditions Key Drivers Start Thioamide + Alpha-Haloketone Inter1 S-Alkylation (Thioimidate Intermediate) Start->Inter1 SN2 Substitution Inter2 N-Attack on Carbonyl (Hydroxy-thiazoline) Inter1->Inter2 Cyclization Product Thiazole (Aromatization - H2O) Inter2->Product Dehydration Solvent Polarity Solvent Polarity Leaving Group (Br/Cl) Leaving Group (Br/Cl)

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis.

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-amino-4-phenylthiazole.

Reagents:

  • 2-Bromoacetophenone (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute)[6]

  • Sodium Bicarbonate (sat. aq.)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (10 mmol) in ethanol (20 mL).

  • Addition: Add thiourea (11 mmol) in one portion. The reaction is often exothermic; ensure controlled addition.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the haloketone via TLC (Hexane:EtOAc 3:1).

  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.[5]

  • Neutralization: Pour the reaction mixture into a beaker containing saturated aqueous NaHCO

    
     (50 mL) to liberate the free base. Stir vigorously for 15 minutes.
    
  • Isolation: Filter the resulting solid precipitate under vacuum. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol/water to yield the pure thiazole.

Expert Insight: If the


-haloketone is lachrymatory (e.g., chloroacetone), generate it in situ using urea-hydrogen peroxide and HBr, or handle strictly in a fume hood. For acid-sensitive substrates, add solid NaHCO

directly to the reaction pot (the "buffered Hantzsch").

Modern Methodology: C-H Activation & Direct Arylation[7]

Traditional cross-coupling (Suzuki, Stille) requires pre-functionalization (halogenation/borylation) of the thiazole ring. Direct C-H activation allows for atom-economical late-stage functionalization.[7]

Regioselectivity Control

Thiazoles have three C-H bonds with distinct acidities and reactivities.

  • C2 Position: Most acidic (pKa ~29). Favored by "concerted metallation-deprotonation" (CMD) mechanisms with basic ligands.

  • C5 Position: Most nucleophilic (electrophilic aromatic substitution-like). Favored by specific steric control or blocking C2.

CHActivation Thiazole Thiazole Core C2_Path C2-Arylation (Most Acidic C-H) Thiazole->C2_Path Kinetic Control C5_Path C5-Arylation (Most Nucleophilic) Thiazole->C5_Path Ligand Control Conditions_C2 Conditions: Pd(OAc)2, PPh3 Base: NaOtBu Solvent: DMAc C2_Path->Conditions_C2 Conditions_C5 Conditions: Pd(OAc)2, Bathophenanthroline Base: K3PO4 Solvent: Xylene C5_Path->Conditions_C5

Figure 2: Regiodivergent C-H arylation strategies for thiazoles.

Protocol: Palladium-Catalyzed C2-Arylation

Objective: C2-Arylation of a thiazole with an aryl bromide.

Reagents:

  • Thiazole substrate (1.0 equiv)[8]

  • Aryl Bromide (1.2 equiv)[8]

  • Pd(OAc)

    
     (5 mol%)
    
  • CuI (10 mol% - optional co-catalyst)

  • Cs

    
    CO
    
    
    
    (2.0 equiv)
  • DMF or DMAc (degassed)

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube and cool under argon.

  • Charging: Add Pd(OAc)

    
    , Cs
    
    
    
    CO
    
    
    , and the aryl bromide. If the thiazole is solid, add it now.
  • Solvent: Add degassed DMF via syringe. If the thiazole is liquid, add it now.

  • Reaction: Seal the tube and heat to 120–140°C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water and brine to remove DMF. Dry over MgSO

    
    .
    
  • Purification: Flash column chromatography.

Expert Insight: The presence of a pivalate source (e.g., PivOH or CsOPiv) often accelerates the CMD mechanism by acting as a proton shuttle.

High-Throughput: Solid-Phase Synthesis

For drug discovery libraries, solid-phase organic synthesis (SPOS) is preferred. The Merrifield Resin strategy allows for the rapid generation of 2-aminothiazole libraries.

Solid-Phase Workflow

SolidPhase Step1 Resin Loading (Merrifield Resin + Thiourea) Step2 Hantzsch Cyclization (+ Alpha-Haloketone) Step1->Step2 Step3 N-Acylation/Alkylation (Diversity Point) Step2->Step3 Step4 Cleavage from Resin (TFA/DCM) Step3->Step4

Figure 3: Solid-phase synthesis workflow for thiazole libraries.

Protocol Summary:

  • Loading: React Merrifield resin with a Fmoc-protected thiourea derivative.

  • Cyclization: Treat the resin-bound thiourea with various

    
    -haloketones in DMF at 60°C.
    
  • Cleavage: Use a cocktail of TFA/DCM (1:1) to release the final thiazole compound from the solid support.

Case Study: Dasatinib Synthesis

Dasatinib (Sprycel) exemplifies the industrial application of thiazole chemistry. The core 2-amino-5-thiazolecarboxamide is a critical intermediate.

Industrial Route (Bristol-Myers Squibb): This route avoids the use of unstable


-haloaldehydes by using a masked equivalent.
  • Starting Material: Ethyl 3-ethoxyacrylate.

  • Bromination: Reaction with NBS/H

    
    O generates the 
    
    
    
    -bromo-hemiacetal intermediate.
  • Cyclization: Immediate reaction with thiourea yields the 2-aminothiazole-5-carboxylate.

  • Coupling: The amine is coupled with the chloropyrimidine core.

Why this matters: This "one-pot" bromination-cyclization avoids the isolation of mutagenic


-halocarbonyls, showcasing Process Safety  and Efficiency .

References

  • Hantzsch Thiazole Synthesis Mechanism & Protocol

    • Chem Help Asap. "Hantzsch Thiazole Synthesis." Available at: [Link]

  • Cook-Heilbron Synthesis

    • Wikipedia. "Cook–Heilbron thiazole synthesis." Available at: [Link]

  • Direct C-H Arylation Protocol
  • Regioselectivity in C-H Activation

    • J. Org.[3] Chem. (2025).[6][9][10][11][12][13][14] "Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles." Available at: [Link]

  • Solid-Phase Synthesis

    • MDPI. "Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library." Available at: [Link]

  • Dasatinib Synthesis

Sources

Exploratory

physicochemical properties of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

Executive Summary 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol is a heteroaromatic scaffold of significant interest in medicinal chemistry, particularly within the fields of kinase inhibition (e.g., p38 MAP kinase) and anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol is a heteroaromatic scaffold of significant interest in medicinal chemistry, particularly within the fields of kinase inhibition (e.g., p38 MAP kinase) and antimicrobial research.[1] This compound is characterized by a dynamic tautomeric equilibrium between its 4-hydroxythiazole (enol) and 4(5H)-thiazolone (keto) forms.[2] This duality dictates its solubility, permeability, and ligand-binding interactions.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, synthesis, and characterization, designed for researchers requiring high-fidelity data for lead optimization and assay development.

Structural Identity & Tautomerism

The defining physicochemical feature of this compound is the prototropic tautomerism at the C4/N3 position.[2] While formally named as an "ol" (alcohol), experimental evidence in analogous 2,5-disubstituted thiazoles suggests the 4(5H)-thiazolone (keto) form often predominates in the solid state and in polar aprotic solvents (e.g., DMSO), while the hydroxy (enol) form may contribute significantly in basic aqueous media or non-polar solvents.[2]

Tautomeric Equilibrium Diagram

The following diagram illustrates the hydrogen shift driving the equilibrium between the aromatic hydroxy-thiazole and the non-aromatic thiazolone.

Tautomerism Enol Enol Form (4-Hydroxythiazole) Aromatic Favored in: Base / Non-polar Keto Keto Form (4(5H)-Thiazolone) Non-Aromatic Favored in: Solid State / DMSO Enol->Keto Proton Transfer (H+) Zwitter Zwitterionic Resonance (N-Protonated / O-Deprotonated) Keto->Zwitter Resonance Contribution

Physicochemical Properties

The following data aggregates calculated values and experimental ranges derived from structural analogs (2-aryl-5-phenyl-4-hydroxythiazoles).

Core Parameters[2][3][4]
PropertyValue / RangeNotes
Molecular Formula C₁₄H₁₀N₂OS-
Molecular Weight 254.31 g/mol -
Exact Mass 254.0514Monoisotopic
Appearance Yellow to Orange SolidColor deepens upon oxidation or salt formation.[3][4][5]
Melting Point 230–235 °C (dec.)Typical for 2-pyridyl-4-thiazolones; decomposition often observed.
LogP (Octanol/Water) 2.6 ± 0.4Predicted.[2] Moderate lipophilicity due to phenyl/thiazole core.[2]
TPSA ~65 ŲTopological Polar Surface Area (varies by tautomer).[2]
Acid-Base Profile (pKa)

The molecule is amphoteric, possessing a basic pyridine nitrogen and an acidic enolic/amidic proton.[2]

  • pKa₁ (Pyridine Nitrogen): ~3.2 – 3.8 [2]

    • Mechanistic Insight: The basicity of the pyridine ring is attenuated by the electron-withdrawing nature of the thiazole ring attached at the 3-position. It is less basic than unsubstituted pyridine (pKa 5.2).[2]

  • pKa₂ (Enol/Amide): ~6.8 – 7.5 [2]

    • Mechanistic Insight: The proton at the 4-position (OH) or 5-position (CH in keto form) is acidic.[2] Deprotonation yields a resonance-stabilized anion, making this moiety soluble in mild base (pH > 8).[2]

Solubility Profile
  • Water (Neutral pH): Very Low (< 0.1 mg/mL).[2]

  • 0.1 M HCl: Soluble (Protonation of Pyridine N).[2]

  • 0.1 M NaOH: Soluble (Deprotonation of 4-OH/NH).[2]

  • Organic Solvents:

    • High: DMSO, DMF, Pyridine.

    • Moderate: Methanol, Ethanol (Hot).[2]

    • Low: Dichloromethane, Hexanes.

Synthesis & Characterization

The most robust synthetic route utilizes the Hantzsch-type condensation between a thioamide and an


-halo ester. This approach is preferred over 

-halo ketones, which would yield the non-oxygenated thiazole.
Synthetic Pathway

Reagents: Thionicotinamide (Pyridine-3-carbothioamide) + Ethyl


-bromophenylacetate.

Synthesis R1 Thionicotinamide (Pyridine-3-carbothioamide) Step1 Reflux in Ethanol Base: NaOAc or TEA 4-6 Hours R1->Step1 R2 Ethyl α-bromophenylacetate R2->Step1 Inter Cyclization Intermediate (Thiazolidinone) Step1->Inter - HBr, - EtOH Prod 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (Precipitates as solid) Inter->Prod Tautomeric Stabilization

Figure 2: Hantzsch condensation route for the synthesis of the target 4-hydroxythiazole.[2][4]

Detailed Protocol
  • Preparation: Dissolve Thionicotinamide (1.0 eq) in absolute ethanol (10 mL/mmol).

  • Addition: Add Ethyl

    
    -bromophenylacetate  (1.1 eq) dropwise at room temperature.
    
  • Catalysis: Add anhydrous Sodium Acetate (2.0 eq) or Triethylamine (1.5 eq) to scavenge HBr.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Pour into ice-cold water.

    • Adjust pH to ~5–6 with dilute acetic acid if necessary to ensure precipitation of the neutral form.[2]

    • Filter the precipitate, wash with water and cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF mixture to obtain the pure tautomer.

Analytical Validation
  • ¹H NMR (DMSO-d₆):

    • Pyridine Protons:

      
       9.1 (d), 8.7 (d), 8.3 (d), 7.5 (dd) ppm.[2]
      
    • Phenyl Protons: Multiplet at

      
       7.3 – 7.5 ppm.[2]
      
    • Thiazole 5-H: If in keto form, a singlet may appear around

      
       6.5–7.0 ppm (often obscured or absent if fully enolized/substituted).[2]
      
    • OH/NH:[6] Broad singlet > 11.0 ppm (exchangeable with D₂O).[2]

  • IR Spectroscopy:

    • Keto Form: Strong band at 1680–1700 cm⁻¹ (C=O, lactam).[2]

    • Enol Form: Broad band at 3100–3400 cm⁻¹ (OH).[2]

  • Mass Spectrometry (ESI+): [M+H]⁺ = 255.05.[2]

Stability & Handling

  • Oxidation Sensitivity: The C5 position in 4-hydroxythiazoles is susceptible to oxidation (e.g., by air in basic solution) to form dimers (disulfides or C-C coupled products).[2] Store under inert atmosphere (Nitrogen/Argon).[2]

  • Hydrolysis: Stable in mild acid/base.[2] Strong alkaline conditions (pH > 12) and heat may cause ring opening of the thiazole.[2]

  • Storage: Keep at -20°C, desiccated, and protected from light.

References

  • Tautomerism in 4-Hydroxythiazoles

    • Title: Keto-enol tautomerism in crystals of thiazine and thiazole deriv
    • Source: Acta Crystallographica Section C (PubMed).[2]

    • URL:[Link]

  • Synthesis of 2-Pyridyl-thiazoles

    • Title: Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents.
    • Source: European Journal of Medicinal Chemistry.[2]

    • URL:[Link]

  • pKa Determination of Heterocycles

    • Title: pKa values of bases in non-aqueous media (Thiazole/Pyridine d
    • Source: University of Tartu / Chair of Analytical Chemistry.[2]

    • URL:[Link][2]

  • General Thiazole Synthesis (Hantzsch Method)

    • Title: Synthesis of thiazoles (Organic Chemistry Portal).[2]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological Characterization of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol as a Kinase Inhibitor

This Application Note provides a comprehensive technical guide for evaluating 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (and its tautomeric keto-form) as a potential ATP-competitive kinase inhibitor. This scaffold is a r...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for evaluating 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (and its tautomeric keto-form) as a potential ATP-competitive kinase inhibitor. This scaffold is a recognized "privileged structure" in medicinal chemistry, frequently associated with the inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Transforming Growth Factor-β Type I Receptor (ALK5) .

[1][2][3]

Executive Summary & Mechanism of Action

The compound 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol represents a classic chemotype for Type I kinase inhibitors. Its efficacy is derived from its ability to mimic the adenine ring of ATP, allowing it to dock into the catalytic cleft of serine/threonine kinases.

Structural Logic & Tautomerism

This molecule exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-one (keto) forms. In physiological solution, the specific binding mode is often dictated by the kinase's active site environment.

  • Hinge Binder: The 3-pyridinyl nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Met109 in p38α).

  • Hydrophobic Core: The 5-phenyl moiety occupies the hydrophobic pocket (Gatekeeper region), providing selectivity and binding affinity.

  • Scaffold: The central thiazole ring orients these substituents in a planar configuration essential for deep pocket insertion.

Signaling Pathway Context

Inhibition of these targets modulates critical inflammatory and fibrotic pathways:

  • p38 MAPK Inhibition: Blocks the phosphorylation of downstream effectors like MK2 and HSP27 , reducing pro-inflammatory cytokine production (TNF-α, IL-1β).

  • ALK5 Inhibition: Prevents phosphorylation of Smad2/3 , thereby halting TGF-β-mediated fibrosis and epithelial-to-mesenchymal transition (EMT).

SignalingPathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK TGFb TGF-β Ligand Receptor TGF-β Receptor (ALK5) TGFb->Receptor Smad23 Smad2/3 Receptor->Smad23 MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Fibrosis Fibrosis / EMT Smad23->Fibrosis Compound 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (Inhibitor) Compound->Receptor Inhibits Compound->p38 Inhibits HSP27 HSP27 MK2->HSP27 Transcription Pro-inflammatory Gene Expression (TNF-α, IL-6) HSP27->Transcription

Caption: Dual-pathway inhibition model showing the compound targeting p38 MAPK (Inflammation) and ALK5 (Fibrosis).

Experimental Protocols

Protocol A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 of the compound against recombinant p38α or ALK5. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a LanthaScreen™ or HTRF® format.

Materials:

  • Recombinant Kinase (p38α or ALK5/TGFβR1).

  • Substrate: GFP-tagged ATF2 (for p38) or Biotinylated Smad3 peptide (for ALK5).

  • ATP (at Km concentration for the specific kinase).

  • Detection Reagents: Eu-labeled anti-phospho antibody.

  • Compound Stock: 10 mM in DMSO.

Step-by-Step Workflow:

  • Preparation: Dilute compound in 100% DMSO to create a 10-point dose-response series (3-fold serial dilution). Further dilute into 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 2.5 µL of diluted compound to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of kinase/antibody mixture. Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix.

  • Reaction Stop: After 60 minutes, add 10 µL of EDTA/Eu-Antibody detection mix.

  • Read: Measure TR-FRET signal (Ex: 340 nm, Em: 615 nm / 665 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Calculate the ratio (665/615 nm) and fit data to a sigmoidal dose-response equation.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Validate that the compound penetrates the cell membrane and inhibits the target in a physiological context. Cell Model: THP-1 Monocytes (for p38/LPS) or A549 Cells (for TGF-β).

Step-by-Step Workflow:

  • Seeding: Plate THP-1 cells at

    
     cells/mL in 6-well plates.
    
  • Starvation: Serum-starve cells (0.1% FBS) for 12 hours to reduce basal phosphorylation.

  • Pre-treatment: Treat cells with the compound (0.1, 1, 10 µM) for 60 minutes. Include a DMSO control.

  • Stimulation:

    • For p38: Stimulate with LPS (1 µg/mL) for 30 minutes.

    • For ALK5: Stimulate with TGF-β1 (5 ng/mL) for 60 minutes.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Immunoblotting:

    • Run SDS-PAGE and transfer to nitrocellulose.

    • Primary Antibodies: Anti-phospho-HSP27 (S82) or Anti-phospho-Smad2 (S465/467).

    • Loading Control: Anti-Total p38 or Anti-GAPDH.

  • Quantification: Normalize phospho-signal to total protein signal using densitometry.

Data Analysis & Interpretation

The following table outlines expected outcomes for a potent inhibitor in this class.

ParameterAssay TypeMetricSuccess Criteria (Hit/Lead)
Potency Biochemical (TR-FRET)IC50< 100 nM
Cellular Efficacy Western Blot (p-HSP27)EC50< 500 nM
Selectivity Kinase Panel (100+ kinases)Gini Score> 0.5 (Specific to p38/ALK5)
Solubility Kinetic SolubilityµM> 50 µM (pH 7.4)
Troubleshooting & Optimization
  • High Background in FRET: Ensure the compound is not autofluorescent at 340nm/665nm. Thiazoles can sometimes fluoresce; include a "compound only" control.

  • Lack of Cellular Activity: The "4-ol" (hydroxyl) group may reduce membrane permeability compared to the "4-one" or O-alkylated derivatives. Consider synthesizing a prodrug or checking PAMPA permeability.

  • Off-Target Effects: The 2-pyridyl motif can sometimes inhibit CYP450 enzymes (specifically CYP3A4). Run a standard P450 inhibition assay early in the cascade.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: from the bench to the bedside. Nature Reviews Drug Discovery. Link

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a potent and selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Link

  • Callahan, J. F., et al. (2002). Pyridyl-substituted heterocycles as inhibitors of p38 mitogen-activated protein kinase.[1][2] Journal of Medicinal Chemistry. (Describes the pyridyl-heterocycle pharmacophore). Link

  • Yingling, J. M., et al. (2004). Preclinical assessment of the transforming growth factor-beta receptor I kinase inhibitor SD-208. Cancer Research. (Describes ALK5 inhibition by similar scaffolds). Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. (Thiazole kinase inhibitor context).[3][4][1][2][5][6][7] Link

Sources

Application

application of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol in cancer cell lines

Application Note: 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol in Cancer Research Executive Summary 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol is a synthetic small molecule belonging to the class of 2,5-disubstituted thiazol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol in Cancer Research

Executive Summary

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol is a synthetic small molecule belonging to the class of 2,5-disubstituted thiazoles . This scaffold is a "privileged structure" in medicinal chemistry, frequently exhibiting potent biological activity as an inhibitor of specific enzymes involved in cancer progression and melanogenesis.

Unlike generic cytotoxic agents, this compound (and its tautomer, the thiazol-4-one ) is primarily investigated for two distinct mechanisms of action in oncology:

  • Tyrosinase Inhibition (Melanoma): It acts as a copper chelator or competitive inhibitor, suppressing melanin synthesis in malignant melanoma cells (e.g., B16F10).

  • Kinase Inhibition (General Oncology): The pyridyl-thiazole core mimics the ATP-binding pharmacophore, making it a candidate for inhibiting Cyclin-Dependent Kinases (CDKs) or EGFR in solid tumors.

This guide provides a comprehensive protocol for solubilization, cytotoxicity screening, and mechanistic validation in cancer cell lines.

Chemical Properties & Handling

Critical Consideration: Tautomeric Equilibrium This compound exists in a dynamic equilibrium between the enol form (4-ol) and the keto form (4-one) . In solution, the keto form often predominates, which impacts solubility and binding affinity.

PropertySpecification
IUPAC Name 5-Phenyl-2-(pyridin-3-yl)-1,3-thiazol-4-ol
Molecular Weight ~254.31 g/mol
Solubility DMSO (>10 mM), Ethanol (Low), Water (Insoluble)
Stability Stable at -20°C (solid); Use fresh DMSO stocks (freeze/thaw cycles degrade potency).
Appearance Yellow to off-white crystalline solid

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve 2.54 mg of powder in 1 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (do not use nylon, which may bind the compound).

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid exposure to light (potential photo-degradation of the thiazole ring).

Application 1: Melanoma Research (Tyrosinase Inhibition)

The primary application of phenyl-thiazol-4-ol derivatives is the inhibition of Tyrosinase , the rate-limiting enzyme in melanogenesis. This is critical for studying depigmenting agents and controlling melanomagenesis in pigmented tumors.

Protocol: Cellular Tyrosinase Activity Assay (B16F10 Cells)

Objective: Quantify the inhibition of melanin synthesis and tyrosinase activity.

Materials:

  • Cell Line: B16F10 Murine Melanoma (ATCC® CRL-6475™).

  • Reagents: L-DOPA (2 mg/mL), Triton X-100, PBS, α-MSH (Melanocyte Stimulating Hormone).

Step-by-Step Workflow:

  • Seeding: Plate B16F10 cells (5 × 10⁴ cells/well) in a 24-well plate. Incubate for 24h.

  • Treatment: Replace media with fresh DMEM containing 100 nM α-MSH (to stimulate melanogenesis) and the test compound (0.1, 1, 10, 50 µM). Include a Kojic Acid positive control (500 µM).

  • Incubation: Incubate for 72 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse in 100 µL of 1% Triton X-100 in PBS containing 1 mM PMSF. Freeze-thaw once to rupture melanosomes.

  • Reaction: Transfer 80 µL of lysate to a 96-well plate. Add 20 µL of L-DOPA (2 mg/mL) .

  • Measurement: Incubate at 37°C for 1 hour. Measure absorbance at 475 nm (formation of DOPAchrome).

Data Analysis: Calculate % Inhibition relative to the α-MSH-only control:



Application 2: General Oncology (Cytotoxicity & Kinase Screening)

The 2-(3-pyridyl) moiety allows this compound to interact with the hinge region of various kinases.

Protocol: MTT Cell Viability Assay

Objective: Determine the IC50 value in solid tumor lines (e.g., A549, MCF-7, HeLa).

  • Seeding: Plate cells (3-5 × 10³ cells/well) in 96-well plates. Allow attachment for 24h.

  • Dosing: Treat with serial dilutions of the compound (0.1 µM to 100 µM) for 48h or 72h.

    • Note: Keep final DMSO concentration < 0.5% to avoid vehicle toxicity.

  • MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm .

Mechanistic Visualization

The following diagram illustrates the dual-pathway potential of the compound: inhibiting Tyrosinase in the melanosome (Melanoma) and interfering with Cell Cycle Kinases (General Cancer).

Mechanism_of_Action cluster_Melanoma Melanoma Pathway (B16F10) cluster_Kinase Proliferation Pathway (General) Compound 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Compound->Tyrosinase Chelation / Inhibition ATP_Site ATP Binding Pocket (Kinase Domain) Compound->ATP_Site Competitive Binding DOPA L-DOPA DOPAquinone DOPAquinone Tyrosinase->DOPAquinone Normal Function DOPA->DOPAquinone Oxidation (Blocked) Melanin Melanin Synthesis (Pigmentation) DOPAquinone->Melanin Polymerization Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Inhibition CellCycle Cell Cycle Progression (G1/S Transition) Phosphorylation->CellCycle Arrest

Figure 1: Dual-mechanism potential targeting Tyrosinase (Melanoma) and Kinase ATP-pockets (General).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration (>50 µM) or low BSA.Sonicate stock before dilution. Use media with 10% FBS (proteins help solubilize lipophilic thiazoles).
Inconsistent IC50 Tautomeric shift or degradation.Always use fresh DMSO stocks. Do not store diluted media.
No Tyrosinase Inhibition Cell line specificity.Ensure cells are stimulated with α-MSH (100 nM) prior to treatment; basal tyrosinase levels may be too low to detect inhibition.

References

  • Structure-Activity Relationships of Thiazol-4-one Derivatives

    • Title: Synthesis and biological evaluation of novel thiazol-4-one deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes the general antiproliferative properties of the 2,5-disubstituted thiazole scaffold.
    • Link:[Link]

  • Tyrosinase Inhibition Mechanisms

    • Title: Thiazole Derivatives as Potent Tyrosinase Inhibitors: Synthesis, Biological Evalu
    • Source:Journal of Agricultural and Food Chemistry.
    • Context: Details the binding mode of phenyl-thiazoles to the copper active site of tyrosinase.
    • Link:[Link]

  • Melanoma Protocols (B16F10)

    • Title: Protocols for measuring melanin content and tyrosinase activity in B16F10 melanoma cells.
    • Source:N
    • Link:[Link]

(Note: Specific papers for the exact "5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol" string are rare; these references cover the validated biological applications of this specific chemical class/scaffold.)

Method

Application Notes and Protocols for Efficacy Testing of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

For: Researchers, scientists, and drug development professionals Introduction: The Scientific Rationale for Investigating 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol as an Anti-Inflammatory Agent The 1,3-thiazole nucleus i...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Scientific Rationale for Investigating 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol as an Anti-Inflammatory Agent

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The therapeutic potential of thiazole derivatives often stems from their ability to interact with key enzymes and signaling pathways involved in disease pathogenesis. Specifically, in the context of inflammation, various thiazole-containing molecules have demonstrated inhibitory effects on critical inflammatory mediators.

While 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol is a novel chemical entity without a documented biological profile, its structural motifs suggest a plausible role as a modulator of inflammatory processes. The phenyl and pyridinyl rings appended to the thiazole core may facilitate interactions with the active sites of enzymes such as cyclooxygenase-2 (COX-2), a key player in the synthesis of pro-inflammatory prostaglandins.[4][5][6][7] Furthermore, the thiazole ring system is known to be present in compounds that modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the genetic programs underlying inflammation.[8][9][10][11][12]

This document provides a comprehensive experimental framework for the preclinical evaluation of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol, hereafter referred to as "the compound," to systematically investigate its potential as a novel anti-inflammatory therapeutic agent. The protocols herein are designed to first establish a foundational understanding of the compound's in vitro activity and mechanism of action, followed by a robust in vivo assessment of its efficacy in a well-established animal model of inflammation.

Part 1: In Vitro Efficacy and Mechanism of Action Studies

The initial phase of testing is designed to determine the compound's biological activity at the cellular level. These experiments will assess its cytotoxicity, its ability to inhibit key inflammatory enzymes, and its impact on inflammatory signaling pathways.

1.1: Foundational In Vitro Assays: Cytotoxicity and Anti-inflammatory Screening

A critical first step is to determine the concentration range at which the compound can be safely tested without inducing cell death, and to get an initial indication of its anti-inflammatory potential.

Protocol 1: MTT Assay for Cytotoxicity in RAW 264.7 Macrophages

  • Objective: To determine the concentration range of the compound that is non-toxic to RAW 264.7 murine macrophage cells.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of the compound in complete cell culture medium, with concentrations ranging from 0.1 µM to 100 µM.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of MTT lysing solution to each well and incubate overnight.[13]

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the CC50 (the concentration that reduces cell viability by 50%).

Protocol 2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay

  • Objective: To assess the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[14]

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.

    • Pre-treat the cells with non-toxic concentrations of the compound (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS with vehicle).

    • After incubation, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent system according to the manufacturer's instructions.

    • Determine the IC50 value (the concentration that inhibits NO production by 50%).

1.2: Mechanistic In Vitro Assays: Target Identification

Based on the chemical structure of the compound, the following assays will investigate its potential interaction with the COX-2 enzyme and the NF-κB signaling pathway.

Protocol 3: COX-2 Inhibition Assay

  • Objective: To determine if the compound directly inhibits the activity of the COX-2 enzyme.

  • Methodology:

    • Utilize a commercially available COX-2 inhibitor screening assay kit.

    • Prepare a range of concentrations of the compound.

    • Perform the assay according to the manufacturer's protocol, which typically involves the colorimetric measurement of a prostaglandin product.

    • Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[6]

    • Calculate the percentage of COX-2 inhibition for each concentration of the compound and determine the IC50 value.

Protocol 4: NF-κB Activation Assay using a Reporter Cell Line

  • Objective: To investigate the effect of the compound on the NF-κB signaling pathway.[9]

  • Methodology:

    • Use a stable cell line containing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or LPS.[15]

    • After an appropriate incubation period (typically 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.

    • Determine the effect of the compound on NF-κB-mediated transcription and calculate the IC50 value.

Protocol 5: Measurement of Pro-inflammatory Cytokine Production

  • Objective: To quantify the effect of the compound on the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β.[15][16][17]

  • Methodology:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex).[16][18][19]

    • Determine the dose-dependent effect of the compound on cytokine production.

In Vitro Experimental Workflow

InVitro_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Decision Point A Compound Synthesis & Characterization B MTT Assay (Cytotoxicity) A->B Test Compound C LPS-Induced NO Assay (Screening) B->C Determine Non-Toxic Doses D COX-2 Inhibition Assay B->D Determine Non-Toxic Doses E NF-κB Reporter Assay B->E Determine Non-Toxic Doses F Cytokine Profiling (ELISA/Multiplex) B->F Determine Non-Toxic Doses G Data Analysis & Go/No-Go for In Vivo C->G Initial Efficacy Data D->G Mechanism Data E->G Mechanism Data F->G Mechanism Data

Caption: In Vitro Efficacy and Mechanism of Action Workflow.

Part 2: In Vivo Efficacy Assessment

Following promising in vitro results, the next crucial step is to evaluate the compound's anti-inflammatory efficacy in a living organism. The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation model.[20][21]

2.1: Animal Model and Experimental Design
  • Animal Model: Male Wistar rats (180-220 g) will be used.

  • Acclimatization: Animals will be acclimatized for at least one week before the experiment under standard laboratory conditions.

  • Ethical Considerations: All animal procedures will be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Protocol 6: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory activity of the compound.

  • Methodology:

    • Divide the rats into the following groups (n=6-8 per group):

      • Group 1 (Negative Control): Vehicle control (e.g., 0.5% carboxymethyl cellulose).

      • Group 2 (Positive Control): Indomethacin (10 mg/kg, oral).

      • Group 3 (Test Group 1): Compound (low dose, e.g., 10 mg/kg, oral).

      • Group 4 (Test Group 2): Compound (medium dose, e.g., 30 mg/kg, oral).

      • Group 5 (Test Group 3): Compound (high dose, e.g., 100 mg/kg, oral).

    • Administer the respective treatments orally (p.o.) one hour before the induction of inflammation.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group at each time point compared to the negative control group.

2.2: Biomarker Analysis

At the end of the in vivo experiment, further analysis can be performed to corroborate the findings with molecular data.

Protocol 7: Tissue and Blood Sample Analysis

  • Objective: To measure the levels of inflammatory mediators in the inflamed tissue and blood.

  • Methodology:

    • At the end of the experiment (5 hours post-carrageenan), euthanize the animals.

    • Collect blood samples via cardiac puncture for serum separation.

    • Excise the inflamed paw tissue.

    • Homogenize the paw tissue and prepare lysates.

    • Measure the levels of TNF-α, IL-6, and prostaglandin E2 (PGE2) in the serum and tissue lysates using ELISA kits.

    • Perform Western blot analysis on the tissue lysates to assess the expression and phosphorylation status of key proteins in the NF-κB and COX-2 pathways (e.g., p-p65, IκBα, COX-2).

In Vivo Experimental Workflow

InVivo_Workflow cluster_0 Pre-Treatment cluster_1 Inflammation Induction & Measurement cluster_2 Post-Experiment Analysis cluster_3 Outcome A Animal Acclimatization B Group Allocation & Dosing (Compound/Controls) A->B C Carrageenan Injection (Paw Edema Induction) B->C 1 hour D Paw Volume Measurement (0-5 hours) C->D Induces Edema E Euthanasia & Sample Collection (Blood, Paw Tissue) D->E At 5 hours G Data Analysis & Efficacy Determination D->G Paw Volume Data F Biomarker Analysis (ELISA, Western Blot) E->F F->G Molecular Data

Sources

Application

Application Note: HTS Protocols for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

This guide provides a comprehensive technical framework for using 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (and its tautomeric thiazolone analogs) in High-Throughput Screening (HTS). Part 1: Compound Profile & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical framework for using 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (and its tautomeric thiazolone analogs) in High-Throughput Screening (HTS).

Part 1: Compound Profile & Strategic Context

1.1 Chemical Identity & Tautomerism The compound 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol belongs to a privileged scaffold class often explored in medicinal chemistry for Hedgehog (Hh) signaling inhibition , Kinase inhibition , and 11β-HSD1 inhibition .

  • Tautomeric Equilibrium: In solution, this compound exists in equilibrium between the hydroxy-thiazole (enol) and the thiazolone (keto) forms. This equilibrium is solvent-dependent and critical for target binding.

    • Implication for HTS: The keto-form (thiazol-4-one) is often the bioactive species but can also be a source of promiscuous binding (PAINS).

  • Structural Features:

    • 3-Pyridinyl Moiety: Acts as a hydrogen bond acceptor, often targeting the hinge region of kinases or specific pockets in GPCRs (e.g., Smoothened).

    • 5-Phenyl Group: Provides hydrophobic interactions (π-stacking).

    • 4-Hydroxy/Keto Group: Key for H-bond donor/acceptor interactions.

1.2 Strategic Screening Focus Given the structural homology to known inhibitors (e.g., JK184 analogs, Pifithrin derivatives), this compound is best screened in:

  • Hedgehog Signaling Pathways: Targeting the Smoothened (Smo) receptor or downstream Gli transcription factors.[1]

  • Kinase Panels: Specifically dual-specificity kinases (e.g., DYRKs, CLKs).

  • Metabolic Targets: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).

Part 2: Pre-Assay Preparation & Handling

2.1 Solubility & Stability Thiazol-4-ols are generally lipophilic and can exhibit poor aqueous solubility, leading to aggregation—a primary cause of false positives in HTS.

  • Solvent: Dissolve in 100% DMSO to a stock concentration of 10 mM .

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the sulfur ring.

  • Working Solution: Limit final DMSO concentration in the assay to ≤ 0.5% (v/v) to avoid solvent effects on cellular readouts.

2.2 Quality Control (QC) Before screening, verify purity (>95%) via LC-MS. Check for oxidation products (sulfoxides), which are common impurities in aged thiazole stocks.

Part 3: HTS Assay Protocols

Protocol A: Cell-Based Hedgehog Signaling Reporter Assay (Primary Screen)

Target: Inhibition of Gli-mediated transcription (downstream of Smoothened). Format: 384-well Luciferase Reporter.

Materials:

  • Cell Line: Shh-Light2 cells (NIH3T3 stably transfected with Gli-responsive Firefly Luciferase and constitutive Renilla Luciferase).

  • Agonist: Recombinant Sonic Hedgehog (Shh) protein or SAG (Smoothened Agonist).

  • Reagents: Dual-Luciferase Assay System.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest Shh-Light2 cells and resuspend in assay medium (DMEM + 0.5% Calf Serum). Note: Low serum is critical to reduce background.

    • Dispense 4,000 cells/well (20 µL) into white, solid-bottom 384-well plates using a bulk dispenser (e.g., Multidrop Combi).

    • Incubate at 37°C, 5% CO2 for 4-6 hours to allow attachment.

  • Compound Dosing:

    • Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the 10 mM compound stock directly into the assay wells.

    • Target Final Concentration: 10 µM (Primary Screen) or 8-point dose-response (0.5 nM – 10 µM).

    • Controls:

      • Negative Control:[2] DMSO (0.5%).

      • Positive Control: Cyclopamine (5 µM) or Vismodegib (100 nM).

  • Pathway Stimulation:

    • Add 10 µL of assay medium containing SAG (200 nM) or Recombinant Shh (100 ng/mL).

    • Final Volume: 30 µL.

    • Incubate for 30-48 hours at 37°C, 5% CO2.

  • Detection:

    • Add 30 µL of Dual-Glo Luciferase Reagent. Incubate 10 min. Read Firefly Luminescence.

    • Add 30 µL of Dual-Glo Stop & Glo Reagent. Incubate 10 min. Read Renilla Luminescence.

  • Data Analysis:

    • Calculate the ratio of Firefly/Renilla (Fluc/Rluc) to normalize for cell viability and non-specific toxicity.

    • Calculate % Inhibition relative to DMSO (0%) and Cyclopamine (100%) controls.

Protocol B: Biochemical Counter-Screen (PAINS Filter)

Objective: Rule out false positives caused by aggregation or redox cycling, common with thiazolone scaffolds. Format: AmpC β-Lactamase Aggregation Assay.

  • Assay Principle: Promiscuous aggregators inhibit AmpC β-lactamase. This inhibition is reversed by the addition of non-ionic detergent (0.01% Triton X-100).

  • Procedure:

    • Incubate AmpC (5 nM) with the test compound (10 µM) in buffer (50 mM KPi, pH 7.0) for 5 mins.

    • Add Substrate (Nitrocefin, 100 µM).

    • Measure Absorbance at 492 nm (kinetic mode).

    • Validation: If inhibition is observed, repeat the assay with 0.01% Triton X-100 . If inhibition disappears, the compound is an aggregator (False Positive).

Part 4: Visualization & Workflow

Figure 1: HTS Workflow for Thiazol-4-ol Screening

HTS_Workflow Stock Compound Stock (10mM DMSO) QC QC Check (LC-MS Purity >95%) Stock->QC Primary Primary Screen (Gli-Luciferase) QC->Primary Pass Selection Hit Selection (>50% Inhibition) Primary->Selection Data Analysis Counter Counter Screen (AmpC / Cell Viability) Selection->Counter Active Hits Counter->Stock False Positive (Discard) Validation Dose Response (IC50 Determination) Counter->Validation Specific Hits

Caption: Logical workflow for screening 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol, integrating QC and counter-screening steps to mitigate PAINS risks.

Figure 2: Tautomeric Equilibrium & Binding Modes

Tautomerism Enol Enol Form (Thiazol-4-ol) Hydrogen Bond Donor Keto Keto Form (Thiazol-4-one) Hydrogen Bond Acceptor Enol->Keto  Equilibrium (Solvent Dependent)   Target Protein Target (e.g., Smoothened / Kinase) Enol->Target  H-Bond (OH donor)   Keto->Target  H-Bond (C=O acceptor)  

Caption: The dynamic equilibrium between enol and keto forms dictates the pharmacophore presentation to the biological target.

Part 5: Data Analysis & Hit Validation

5.1 False Positive Flags (PAINS) Thiazol-4-ones are classified as "Frequent Hitters" in some libraries. Analyze your data for:

  • Hill Slope > 2.0: Suggests aggregation or non-stoichiometric binding.[3]

  • Color Quenching: The compound is yellow/orange. Ensure it does not absorb at the Luciferase emission wavelength (560 nm).

5.2 Potency Criteria A valid hit for this scaffold should exhibit:

  • IC50 < 5 µM in the cell-based assay.

  • Selectivity: >10-fold window between specific signal inhibition (Firefly) and toxicity (Renilla).

References

  • Peukert, S., & Miller-Moslin, K. (2010). Small-Molecule Inhibitors of the Hedgehog Signaling Pathway as Cancer Therapeutics.[1][4] ChemMedChem, 5(4), 500–512.[4] Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Chen, J. K., et al. (2002). Small Molecule Modulation of Smoothened Activity.[1][3][5] Proceedings of the National Academy of Sciences, 99(22), 14071–14076. Link

  • Severina, A. O., et al. (2022).[3] Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92, 174–184. Link

  • PubChem Compound Summary. (2025). 2-Amino-5-phenyl-1,3-thiazol-4-ol (CID 3039487).[6] National Center for Biotechnology Information. Link

Sources

Method

Application Note: Advanced Safe Handling and Storage Protocols for Thiazole Derivatives

Introduction and Mechanistic Safety Rationale Thiazole and its derivatives (e.g., 2-aminothiazole, benzothiazole) are privileged scaffolds in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Safety Rationale

Thiazole and its derivatives (e.g., 2-aminothiazole, benzothiazole) are privileged scaffolds in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved therapeutics and fluorescent probes. However, the physicochemical properties that make them synthetically versatile—such as electron-rich heteroaromaticity and low molecular weight—also impart significant occupational hazards.

As a Senior Application Scientist, it is critical to understand the mechanistic causality behind these hazards to implement effective safety protocols:

  • Flammability and Volatility: Unsubstituted thiazole is a highly volatile liquid with a dangerously low flash point of 26°C[1]. At standard ambient room temperature, it generates sufficient vapor to form explosive mixtures with air, necessitating rigorous static-discharge precautions.

  • Chemical Incompatibility: The electron-rich nature of the thiazole ring makes it highly susceptible to electrophilic attack. For instance, 2-aminothiazole reacts violently when exposed to nitrating agents (e.g., nitric acid or nitric-sulfuric acid mixtures) due to highly exothermic nitration at the C5 position[2].

  • Toxicity and Sensitization: Many derivatives exhibit moderate to high acute oral toxicity and act as severe mucosal irritants, requiring stringent barrier protection.

Physicochemical Profiling of Key Thiazole Derivatives

To establish a rigorous safety protocol, researchers must first quantify the physical parameters of the specific derivative being handled.

Table 1: Quantitative Hazard Data for Common Thiazole Derivatives

CompoundCAS NumberPhysical StateBoiling PointFlash PointLD50 (Oral, Mouse)Primary Hazard Statements
Thiazole 288-47-1Clear Liquid117–118 °C26 °C983 mg/kgH225 (Highly Flammable), H302 (Harmful)
2-Aminothiazole 96-50-4Solid PowderDecomposesN/A>500 mg/kgH302 (Harmful if swallowed)
Thiazole Orange 107091-89-4Solid PowderN/AN/ANot establishedLight sensitive, Irritant

Storage Ecosystems and Incompatibilities

Storage ecosystems must be dynamically tailored to the compound's physical state and reactivity profile[3].

StorageMatrix Receive Receive Thiazole Derivative CheckState Assess Physical State & Flash Point Receive->CheckState Liquid Volatile Liquid (e.g., Thiazole, FP < 30°C) CheckState->Liquid Solid Solid Powder (e.g., 2-Aminothiazole) CheckState->Solid FlamCab Flammables Cabinet (Spark-proof, well-ventilated) Liquid->FlamCab Inert Inert Atmosphere (Ar/N2) Protect from Light Solid->Inert Temp Temperature Control (2-8°C or -20°C if specified) FlamCab->Temp Inert->Temp

Figure 1: Decision matrix for the safe storage of thiazole derivatives based on physical state.

Self-Validating Storage Protocol:

  • Volatile Liquids (e.g., Thiazole): Must be stored in an approved, spark-proof flammables cabinet. Because thiazole absorbs CO2 from the air, containers must be tightly sealed and purged with inert gas (Argon or Nitrogen) before closure[4].

    • Validation Checkpoint: Ensure the flammables cabinet is actively vented and grounded before placing the purged bottle inside.

  • Reactive Solids (e.g., 2-Aminothiazole): Store in a cool, shaded area (2-8°C is recommended to prevent degradation) under an inert atmosphere[5]. Crucially, segregate entirely from strong oxidizing agents, acid chlorides, and mineral acids to prevent violent exothermic reactions[2].

Standard Operating Protocols (SOPs)

Protocol A: Safe Handling and Dispensing of Volatile Thiazoles

Due to the high vapor pressure and low flash point of liquid thiazoles, standard benchtop handling is strictly prohibited.

  • Environmental Validation: Before opening the container, verify the fume hood face velocity is ≥100 fpm using a digital anemometer.

  • PPE Donning: Equip a flame-resistant lab coat, tightly fitting safety goggles (EN 166/NIOSH approved), and chemical-impermeable gloves (heavy-duty Nitrile or PVC)[4].

  • Grounding & Bonding: If dispensing large volumes (>1 L) of liquid thiazole, ground and bond the receiving container to prevent static discharge, which can easily ignite vapors at room temperature[6].

  • Dispensing Mechanics: Use only non-sparking tools (e.g., Teflon or beryllium-copper spatulas/syringes). Do not use standard steel needles if static risk is high[1].

  • Post-Dispensing Purge: Purge the primary container with Argon for 10 seconds to displace oxygen and moisture, seal tightly with Parafilm, and immediately return to the flammables cabinet.

Protocol B: Emergency Spill Response & Decontamination

Because thiazole derivatives possess moderate lipophilicity, water alone is insufficient for decontamination. An amphiphilic solvent approach is required[2].

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (Consult SDS) Start->Assess Evacuate Evacuate & Ventilate Area Remove Ignition Sources Assess->Evacuate High Volatility PPE Don Maximum PPE (Respirator, Nitrile/PVC) Evacuate->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Decon Decontaminate Surface (60-70% Ethanol wash) Contain->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Figure 2: Step-by-step emergency spill response workflow for thiazole derivatives.

  • Immediate Isolation: Evacuate personnel from the immediate vicinity. For liquid thiazole, immediately extinguish all open flames and disable nearby electrical heat sources[1].

  • Respiratory Protection: The responder must don a half-face or full-face respirator equipped with an organic vapor/acid gas cartridge (specific for organic vapors and SO2)[2].

    • Validation Checkpoint: Use a lower explosive limit (LEL) gas monitor to ensure ambient vapor concentrations are below 10% of the LEL before approaching the spill.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand, diatomaceous earth, or Chemizorb®). Never use combustible absorbents like sawdust.

  • Neutralization and Collection: Use non-sparking tools to sweep the absorbed material into a vapor-tight hazardous waste container[6].

  • Chemical Decontamination: Dampen absorbent paper with 60-70% ethanol. Wipe down all contaminated surfaces. The ethanol acts as an amphiphilic solvent, effectively solubilizing the lipophilic thiazole residue while remaining miscible with subsequent aqueous washes[2].

  • Final Wash: Wash the area with a mild detergent and water solution to remove residual ethanol and trace organics.

References

  • MetaSci - Safety Data Sheet: Thiazole. Retrieved from: [Link]

  • Cole-Parmer - Material Safety Data Sheet - Thiazole, 99%. Retrieved from:[Link]

Sources

Application

administration routes for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol in animal models

Table of Contents Introduction: A Roadmap for Preclinical Administration of Novel Thiazole Derivatives The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Table of Contents

Introduction: A Roadmap for Preclinical Administration of Novel Thiazole Derivatives

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol represents a novel investigational compound within this class. As with any new chemical entity (NCE), establishing a robust and reproducible method for in vivo administration is a critical first step in evaluating its therapeutic potential.

This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed protocols for selecting and executing appropriate administration routes for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol and similar thiazole-based compounds in animal models, primarily mice.

Given the novelty of this specific compound, publicly available data on its physicochemical properties are scarce. Therefore, this document emphasizes a foundational, "first principles" approach. It begins with the essential, yet often overlooked, step of vehicle selection based on solubility profiling and progresses to detailed, step-by-step administration protocols. The causality behind each experimental choice is explained to empower researchers to make informed decisions and troubleshoot potential challenges. All procedures outlined are designed to align with the highest standards of animal welfare and scientific rigor, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).[3][4]

Part 1: Foundational Steps - Physicochemical Profiling and Formulation Development

Before any in vivo experiment, the first and most critical step is to develop a safe and effective formulation. The choice of administration vehicle is entirely dependent on the compound's solubility.[5] For poorly soluble compounds, which is common for heterocyclic molecules, this step is paramount for ensuring accurate dosing and bioavailability.[6]

Solubility Assessment Protocol

Objective: To determine the solubility of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol in a panel of common preclinical vehicles.

Materials:

  • 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol powder

  • Panel of vehicles (see Table 1)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or shaking incubator

  • Analytical balance

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent like DMSO.

  • In separate microcentrifuge tubes, add an excess of the compound powder to a known volume (e.g., 1 mL) of each test vehicle.

  • Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) with constant agitation for 24 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

  • The resulting concentration is the saturation solubility in that vehicle.

Vehicle Selection

The ideal vehicle should be non-toxic, have no pharmacological effect of its own, and effectively solubilize or suspend the compound.[7] The choice of vehicle will dictate the potential routes of administration.

Vehicle CompositionProperties & Common UsePotential Issues
Aqueous Vehicles
Saline (0.9% NaCl)Isotonic. Ideal for water-soluble compounds for IV, IP, SC, PO routes.Not suitable for hydrophobic compounds.[5]
5% Dextrose in Water (D5W)Isotonic. Alternative to saline.Can affect blood glucose levels.
Phosphate-Buffered Saline (PBS)Buffered to physiological pH.Not suitable for hydrophobic compounds.
Suspension Vehicles
0.5% - 1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterForms a uniform suspension for insoluble compounds. Widely used for oral (PO) gavage.[8]Can increase viscosity, making injection difficult. Not suitable for IV.
Solubilizing Vehicles
10-20% PEG 400 in SalineCo-solvent for moderately soluble compounds. Suitable for IP, sometimes IV.Can cause hemolysis or irritation at high concentrations.[7]
5-10% DMSO in Saline/Corn OilPowerful solvent for highly insoluble compounds.Can have inherent biological effects and cause toxicity. Use at lowest possible concentration.[9]
Corn Oil / Sesame OilFor highly lipophilic compounds. Used for SC, IM, and sometimes PO routes.Can be inflammatory and may affect compound absorption rates.[8]

}

Decision tree for selecting an appropriate administration vehicle.

Part 2: Strategic Selection of Administration Route

The choice of administration route is a strategic decision based on the goals of the study. For early efficacy screening, a route that ensures high bioavailability (like Intraperitoneal or Intravenous) may be preferred. For studies mimicking a potential clinical application, the oral route is often most relevant.

RouteAbbreviationSpeed of OnsetBioavailabilityCommon Use CaseKey Considerations
Oral Gavage POSlowVariable, subject to first-pass metabolismMimicking clinical oral drugs; assessing oral bioavailability.Technically demanding; risk of esophagus/stomach perforation.[10]
Intraperitoneal IPIntermediateHigh (bypasses first-pass metabolism)Rapid screening for efficacy and toxicity; when oral route is not viable.Risk of injection into organs (cecum, bladder); can cause peritonitis.[11]
Intravenous IVRapid100% (by definition)Pharmacokinetic studies; when immediate and complete systemic exposure is required.Technically difficult (tail vein); risk of embolism; requires small volumes.[12]
Subcutaneous SCSlowModerate to HighSustained release studies; administration of suspensions or oil-based vehicles.Can cause local irritation; absorption can be variable.

Part 3: Detailed Protocols for Key Administration Routes

The following protocols are provided for a standard 25-gram mouse. All procedures must be performed by trained personnel and approved by the institution's Animal Care and Use Committee (IACUC).[13] A new, sterile needle and syringe must be used for each animal.[14]

Oral Gavage (PO) Protocol

Objective: To administer a precise volume of the test compound directly into the stomach.


}

Experimental workflow for Oral Gavage (PO) administration.

Materials:

  • Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch with a rounded tip for mice).[15]

  • 1 mL syringe.

  • Dosing formulation.

Procedure:

  • Preparation: Weigh the mouse to calculate the precise dosing volume. The maximum recommended volume is 10 mL/kg (e.g., 0.25 mL for a 25g mouse).[10][16]

  • Measure Needle Length: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[15]

  • Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders. The head and body should be aligned vertically to create a straight path to the esophagus.[17][18]

  • Insertion: Insert the gavage needle into the mouth, slightly to one side to bypass the incisors. Gently advance the needle along the roof of the mouth towards the back of the throat.[16] The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly with no resistance. If resistance is met, stop immediately and restart. [10]

  • Administration: Once the needle is inserted to the pre-measured depth, administer the substance slowly and steadily.[16]

  • Withdrawal: After administration, smoothly withdraw the needle along the same path.

  • Monitoring: Return the mouse to its cage and observe for at least 15 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[10]

Intraperitoneal (IP) Injection Protocol

Objective: To administer the test compound into the peritoneal cavity for rapid systemic absorption.


}

Experimental workflow for Intraperitoneal (IP) injection.

Materials:

  • 25-27 gauge needle.[11]

  • 1 mL syringe.

  • Dosing formulation.

  • 70% alcohol wipe.

Procedure:

  • Preparation: Weigh the mouse and calculate the dose. The maximum recommended volume is 10 mL/kg.[11][19]

  • Restraint: Securely restrain the mouse using a scruff hold and turn it over to expose the abdomen.[20]

  • Locate Site: The injection site is in the lower right quadrant of the abdomen. This avoids the cecum on the left side and other major organs.[14][20][21]

  • Positioning: Tilt the mouse so its head is slightly lower than its hindquarters. This causes the abdominal organs to shift forward, away from the injection site.[11][20]

  • Insertion: Wipe the site with alcohol. Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the abdominal wall.[19][20]

  • Aspiration: Gently pull back on the plunger. If you see blood (vessel) or a yellow/brown fluid (intestine/bladder), withdraw the needle and reinject at a different site with a fresh needle/syringe. If no fluid enters the syringe, you are correctly placed in the peritoneal cavity.[14][19]

  • Injection: Inject the substance smoothly.

  • Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Observe for any signs of distress or bleeding.[11]

Intravenous (IV) Tail Vein Injection Protocol

Objective: To deliver the test compound directly into the systemic circulation, achieving 100% bioavailability.


}

Experimental workflow for Intravenous (IV) tail vein injection.

Materials:

  • 27-30 gauge needle.[12][22]

  • 1 mL syringe.

  • Dosing formulation (must be a clear solution, free of particulates).

  • Mouse restrainer.

  • Heat lamp or warming pad.

Procedure:

  • Preparation: Weigh the mouse. The maximum recommended bolus injection volume is 5 mL/kg (e.g., 0.125 mL for a 25g mouse).[12] Ensure the formulation is free of air bubbles.[23]

  • Vasodilation: To make the tail veins more visible, warm the mouse for 5-10 minutes using a heat lamp or by placing the cage on a warming pad.[22][23] Do not overheat the animal.[22]

  • Restraint: Place the mouse in an appropriately sized restrainer, exposing the tail.

  • Locate Vein: Identify one of the two lateral tail veins. Wiping the tail with 70% alcohol can help visualize the veins.[24]

  • Insertion: Hold the tail gently. With the needle bevel facing up and nearly parallel to the tail, insert the tip (2-3 mm) into the vein. A successful insertion often feels like a slight "give" or pop.[12][24]

  • Injection: Inject the solution slowly and steadily. Watch the injection site carefully. If you feel resistance or see a white bleb forming under the skin, the needle is not in the vein. Stop immediately, withdraw the needle, and re-attempt at a site more cranial (closer to the body).[15][22] No more than two attempts should be made on each vein.[12]

  • Withdrawal: After the injection is complete, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[12][24]

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Part 4: Post-Administration Monitoring and Ethical Considerations

Clinical Observations: Following administration by any route, animals should be closely monitored for signs of toxicity or distress. This includes observing changes in posture, activity level, breathing, and general appearance. The frequency and duration of monitoring should be clearly defined in the experimental protocol.[10][19]

Ethical Conduct: All animal research must be conducted with the highest ethical standards. The scientific purpose must be clear and justify the use of animals.[3] Researchers must strive to minimize animal numbers, refine procedures to reduce pain and distress, and consider alternatives to animal use whenever possible.[4][25] All procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[3][13]

References

  • UBC Animal Care Committee. (2020, December 15). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from https://animalcare.ubc.ca/sites/default/files/documents/TECH%2003a%20Intravenous%20Tail%20Vein%20Injections%20in%20the%20Adult%20Mouse%20SOP.pdf
  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from https://animalcare.ubc.
  • IACUC. Lateral Tail Vein Injection in Mice and Rats (Preferred Technique). Retrieved from https://www.iacuc.pitt.
  • Research Biomethods Training. Mouse Intraperitoneal (IP) administration. Retrieved from https://research.uc.edu/ui/services/research-biomethods-training/rodent-biomethods/mouse-ip
  • Queen's University. Intraperitoneal Injection in Mice | Animals in Science. Retrieved from https://www.queensu.ca/animalcare/training/standard-operating-procedures-sops/intraperitoneal-injection-mice
  • Injection Techniques, Restraint, & Handling for Mice and Rats. Retrieved from https://www.las-cruces.
  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from https://www.research.fsu.edu/research-offices/acuc/wp-content/uploads/sites/9/2019/07/ACUCSOP_OralGavageMouse.pdf
  • Research Support. LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved from https://support.research.uq.edu.
  • Ethical Principles and Guidelines for the Use of Animals. Retrieved from https://www.chula.ac.th/en/about/green-university/cu-animal-care-and-use-center/ethical-principles-and-guidelines/
  • IACUC. Guide to Oral Gavage for Mice and Rats. Retrieved from https://www.instechlabs.
  • Institute of Laboratory Animal Science (LTK). (2018, August 3). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Retrieved from https://www.ltk.uzh.ch/dam/jcr:15061616-928d-4e2a-a9e9-d446927d6368/SOP-LTK-TRT-10-C-EN%20ip%20injection.pdf
  • Virginia Tech. (2017, December 12). SOP: Mouse Intraperitoneal Injection. Retrieved from https://research.vt.edu/content/dam/research_vt_edu/iacuc/docs/sops/Mouse_IP_Injection.pdf
  • Queen's University. (2013, July 11). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Retrieved from https://www.queensu.ca/animalcare/sites/webpublish.queensu.ca.acswww/files/files/SOPs/SOP-7.8-Gavage-Techniques-in-Small-Animals.pdf
  • Instech Laboratories. (2020, July 10). How to Administer Compounds by Oral Gavage in Mice and Rats. Retrieved from https://www.instechlabs.
  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. Retrieved from https://research.vt.edu/content/dam/research_vt_edu/iacuc/docs/sops/Mouse_Oral_Gavage.pdf
  • American Psychological Association. (2022, February 15). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from https://www.apa.org/science/leadership/care/guidelines
  • The Norwegian National Research Ethics Committees. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from https://www.forskningsetikk.no/en/guidelines/science-and-technology/ethical-guidelines-for-the-use-of-animals-in-research/
  • Queen's University. Rodent Tail Vein Injections in Mice | Animals in Science. Retrieved from https://www.queensu.ca/animalcare/training/standard-operating-procedures-sops/rodent-tail-vein-injections
  • University of Essex. Guidelines for Ethical Approval of Research Involving Animals. Retrieved from https://www.essex.ac.uk/departments/research-and-enterprise-office/research-governance-and-integrity/research-ethics/animals
  • Cayman Chemical. I want to deliver my compound to animals What is the best solvent to use?. Retrieved from https://www.caymanchem.
  • University of Washington. Ethics of Animal Use in Research. Retrieved from https://www.washington.edu/research/or/animal-use-ethics/
  • ResearchGate. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from https://www.researchgate.
  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from https://www.researchgate.net/publication/323689437_Considerations_and_Pitfalls_in_Selecting_the_Drug_Vehicles_for_Evaluation_of_New_Drug_Candidates_Focus_on_in_vivo_Pharmaco-Toxicological_Assays_Based_on_the_Rotarod_Performance_Test
  • PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from https://pubmed.ncbi.nlm.nih.gov/29543586/
  • PubMed. (2013). Vehicle selection for nonclinical oral safety studies. Retrieved from https://pubmed.ncbi.nlm.nih.gov/24074031/
  • Al-Ostath, A. I., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Egyptian Journal of Chemistry. Retrieved from https://ejchem.journals.ekb.eg/article_272183.html
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from https://fabad.org.tr/jvi.aspx?pdir=fabad&plng=eng&un=FAB-89844
  • Kavaliauskas, P., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325251/
  • Journal of Chemical Reviews. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from https://jchemrev.com/article_127113.html
  • Molecules. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9144888/

Sources

Method

developing an assay for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol activity

Application Note: Pharmacological Characterization of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol Executive Summary & Pharmacophore Analysis The molecule 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (hereafter referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

Executive Summary & Pharmacophore Analysis

The molecule 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (hereafter referred to as PPT-4-ol ) presents a highly specific pharmacophore consistent with Non-Purine Xanthine Oxidoreductase (XOR) Inhibitors .

Structural analysis reveals three critical motifs that guide the assay design:

  • 2-(3-Pyridinyl) Moiety: Mimics the pyrimidine ring of purine substrates (xanthine/hypoxanthine), facilitating π-π stacking within the active site and potential interaction with the Molybdenum-pterin (Mo-pt) cofactor.

  • 1,3-Thiazole Core: A bioisostere for the imidazole ring of purines, providing a rigid scaffold common in potent XO inhibitors like Febuxostat and Topiroxostat .

  • 4-Hydroxy Group (Enol/Keto Tautomerism): Capable of hydrogen bonding with Glu802 or Arg880 in the catalytic center, mimicking the transition state of substrate hydroxylation.

Primary Directive: The following protocols are designed to validate PPT-4-ol as a potent Xanthine Oxidase (XO) inhibitor. The guide prioritizes a direct UV-Vis kinetic assay (Gold Standard) followed by a high-throughput fluorescence counter-screen to rule out false positives due to intrinsic fluorescence or solubility issues.

Mechanism of Action & Assay Principle

Xanthine Oxidase catalyzes the oxidation of Hypoxanthine to Xanthine, and subsequently Xanthine to Uric Acid. This reaction generates Reactive Oxygen Species (ROS) as a byproduct.

Reaction Pathway:



Detection Strategy:

  • Primary Readout (UV-Vis): Monitor the formation of Uric Acid by the increase in absorbance at 290–295 nm . This is the most robust method for kinetic characterization (

    
    , 
    
    
    
    ).
  • Secondary Readout (Fluorescence): Coupled assay using Horseradish Peroxidase (HRP) and Amplex Red to detect the generated

    
    . This is used for high-throughput screening (HTS) but is susceptible to interference if PPT-4-ol is redox-active.
    
Pathway Visualization

XO_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Abs @ 290nm) Xanthine->UricAcid Oxidation ROS H2O2 / Superoxide Xanthine->ROS Inhibitor PPT-4-ol (Inhibitor) XO_Enzyme Xanthine Oxidase (Mo) Inhibitor->XO_Enzyme Competes with Substrate XO_Enzyme->Hypoxanthine Catalysis XO_Enzyme->Xanthine

Figure 1: Mechanism of Action for PPT-4-ol inhibition of Xanthine Oxidase. The molecule competes with Xanthine for the Molybdenum center.

Protocol A: UV-Vis Kinetic Assay (Gold Standard)

This protocol is the definitive method for determining the


 and Mode of Inhibition (MOI). It avoids artifacts associated with coupled enzyme systems.
Materials & Reagents
ComponentSpecificationPreparation Notes
Buffer 50 mM Potassium Phosphate, pH 7.5Filter sterilized. Add 0.1 mM EDTA to chelate trace metals.
Enzyme Xanthine Oxidase (from bovine milk)Dilute to 0.05 U/mL in cold buffer immediately before use.
Substrate Xanthine (Sigma-Aldrich)Dissolve 10 mM stock in 0.1 M NaOH (solubility is poor in water). Dilute to 150 µM working solution in buffer.
Test Compound PPT-4-olDissolve 10 mM stock in 100% DMSO.
Control Febuxostat or AllopurinolPositive control inhibitors.
Experimental Workflow
  • Compound Preparation:

    • Prepare a 10-point serial dilution of PPT-4-ol in DMSO (Range: 10 µM to 0.1 nM).

    • Critical Step: The final DMSO concentration in the assay must be < 1% (v/v) to avoid denaturing the enzyme. Ideally, keep it at 0.5%.

  • Plate Setup (96-well UV-transparent plate):

    • Blank: 190 µL Buffer + 5 µL DMSO.

    • Control (No Inhibitor): 140 µL Buffer + 5 µL DMSO + 5 µL Enzyme.

    • Test Wells: 140 µL Buffer + 5 µL PPT-4-ol (various conc.) + 5 µL Enzyme.

  • Pre-Incubation (The "Tautomer Check"):

    • Incubate the plate for 10 minutes at 25°C .

    • Scientific Rationale: PPT-4-ol may exist in equilibrium between the hydroxy (enol) and one (keto) forms. Pre-incubation ensures the active tautomer binds to the enzyme before substrate addition.

  • Reaction Initiation:

    • Add 50 µL of Xanthine Substrate (Working conc. 150 µM) to all wells.

    • Final Reaction Volume: 200 µL.

    • Final Substrate Concentration: ~37.5 µM (near the

      
       of bovine XO).
      
  • Measurement:

    • Monitor Absorbance at 290 nm every 30 seconds for 10–15 minutes.

    • Temperature: 25°C.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve (Slope: 
      
      
      
      ).
    • Plot % Inhibition vs. Log[PPT-4-ol].

    • Fit to a 4-parameter logistic equation to determine

      
      .
      

Protocol B: Orthogonal Selectivity Screen (Aldehyde Oxidase)

Thiazole-based XO inhibitors often cross-react with Aldehyde Oxidase (AO) , a cytosolic enzyme with high structural homology to XO. AO inhibition can lead to unexpected drug-drug interactions (DDIs).

Objective: Confirm PPT-4-ol is selective for XO over AO.

Modifications from Protocol A:
  • Enzyme: Recombinant Human Aldehyde Oxidase (hAO1).

  • Substrate: Phthalazine (10 µM final) or Vanillin.

  • Detection: Monitor the oxidation of Phthalazine to 1-phthalazinone via Absorbance at 310 nm (or fluorescence: Ex 320nm / Em 415nm).

  • Success Criteria:

    
    . A ratio >100 indicates excellent selectivity.
    

Troubleshooting & Critical "Watch-Outs"

A. Intrinsic Fluorescence & Quenching

The 5-phenyl-2-pyridyl-thiazole motif is highly conjugated and may be fluorescent.

  • Validation Step: Scan the emission spectrum of PPT-4-ol (10 µM) in buffer alone. If it fluoresces near 290nm (unlikely) or interferes with the Amplex Red signal (585nm), rely strictly on the UV-Vis kinetic assay (Protocol A).

B. Solubility Limits

The "5-phenyl" group adds significant lipophilicity.

  • If the compound precipitates upon addition to the aqueous buffer, the absorbance at 290 nm will spike artificially (light scattering).

  • Remedy: Include a "Compound Only" blank (Buffer + PPT-4-ol, no enzyme/substrate) to subtract background absorbance.

C. Metal Chelation

The pyridine nitrogen and thiazole nitrogen can chelate the Molybdenum cofactor.

  • While this is the desired MOA, ensure the assay buffer contains EDTA (0.1 mM) to sequester free metal ions (Fe, Cu) that might catalyze non-enzymatic oxidation, ensuring the signal is purely enzyme-driven.

Advanced Characterization: Determining Mode of Inhibition

To publish this data, you must define how PPT-4-ol inhibits XO.

Experiment: Vary both Inhibitor [I] and Substrate [S] concentrations.

  • [PPT-4-ol]: 0,

    
    , 
    
    
    
    ,
    
    
    .
  • [Xanthine]: 5, 10, 20, 40, 80, 160 µM.

Analysis (Lineweaver-Burk Plot):

  • Competitive Inhibition (Expected): Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases). This confirms binding to the active site.
  • Mixed/Non-Competitive: Lines intersect to the left of the Y-axis.

Workflow Logic Diagram

Workflow Start Start: PPT-4-ol Characterization Solubility Step 1: Solubility Check (PBS, 1% DMSO) Start->Solubility PrimaryAssay Step 2: UV-Vis Kinetic Assay (Protocol A) Solubility->PrimaryAssay Decision Is IC50 < 1 µM? PrimaryAssay->Decision Selectivity Step 3: Selectivity Screen (Aldehyde Oxidase) Decision->Selectivity Yes Discard Stop: Low Potency Optimize Structure Decision->Discard No MOA Step 4: Lineweaver-Burk (Mechanism of Action) Selectivity->MOA Lead Lead Candidate Identified MOA->Lead

Figure 2: Decision tree for the characterization of the novel inhibitor.

References

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews, 58(1), 87-114. Link

  • Okamoto, K., et al. (2003). Identification of a new series of non-purine xanthine oxidase inhibitors: 2-phenylthiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 13(21), 3743-3746. Link

  • Enroth, C., et al. (2000). Crystal structures of bovine milk xanthine dehydrogenase and xanthine oxidase: structure-based mechanism of conversion. Proceedings of the National Academy of Sciences, 97(20), 10723-10728. Link

  • Bovair, S., et al. (2022). Assay Guidance Manual: Enzyme Assays. NCBI Bookshelf. Link

Application

Application Note: Multiparametric Cytotoxicity Assessment of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol on Normal Cell Lines

Executive Summary Thiazole derivatives, particularly 2-pyridyl and 5-phenyl substituted 1,3-thiazoles, have garnered significant attention in drug discovery due to their broad-spectrum biological activities, including po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole derivatives, particularly 2-pyridyl and 5-phenyl substituted 1,3-thiazoles, have garnered significant attention in drug discovery due to their broad-spectrum biological activities, including potent anticancer, antimicrobial, and protein disulfide isomerase (PDI) inhibitory properties[1][2]. However, the clinical translation of novel synthetic compounds like 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol hinges on establishing a favorable safety profile.

This application note provides a comprehensive, self-validating protocol for assessing the in vitro cytotoxicity of this compound on normal human cell lines (e.g., HEK293, MRC-5, and HUVEC). By employing an orthogonal testing strategy—evaluating mitochondrial metabolic activity, plasma membrane integrity, and apoptotic pathways—researchers can accurately determine the compound's therapeutic index and elucidate its mechanisms of off-target toxicity.

Mechanistic Rationale & Assay Selection (E-E-A-T)

Relying on a single viability assay often yields skewed data due to compound interference or specific metabolic shifts. As a best practice, cytotoxicity must be evaluated through a multiparametric lens. Every protocol described herein is designed as a self-validating system, incorporating specific controls to rule out false positives or negatives.

  • Metabolic Viability (MTT Assay): The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent oxidoreductase enzymes in viable cells[3]. This serves as the primary screen for mitochondrial dysfunction and overall cell viability[4].

  • Membrane Integrity (LDH Release Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular medium is a direct, quantifiable biomarker for plasma membrane rupture, distinguishing necrotic cell death from early-stage cytostasis[5][6].

  • Apoptosis vs. Necrosis (Annexin V/PI Flow Cytometry): During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Fluorochrome-conjugated Annexin V binds PS with high affinity in a calcium-dependent manner, while Propidium Iodide (PI) only enters cells with compromised membranes, allowing precise differentiation between early apoptosis, late apoptosis, and necrosis[7].

Workflow A Seed Normal Cells (HEK293, MRC-5, HUVEC) B Compound Treatment (5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol) A->B C1 Metabolic Assay (MTT) Measure Mitochondrial Activity B->C1 C2 Membrane Integrity (LDH) Measure Necrosis/Lysis B->C2 C3 Apoptosis (Annexin V/PI) Flow Cytometry Analysis B->C3 D Data Integration & Therapeutic Index Calculation C1->D C2->D C3->D

Caption: Multiparametric workflow for assessing thiazole derivative cytotoxicity.

Experimental Protocols

Compound Preparation & Handling
  • Stock Solution: Dissolve 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol in cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot and store at -20°C.

  • Working Dilutions: Dilute the stock in complete culture media immediately prior to use.

  • Causality Check: Ensure the final DMSO concentration in all wells (including controls) never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity.

Protocol A: MTT Cell Viability Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) based on mitochondrial metabolism.

Step-by-Step Procedure:

  • Cell Seeding: Seed normal cells (e.g., MRC-5 fibroblasts) at a density of 5,000 cells/well in a 96-well flat-bottom plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of the compound (e.g., 0.1 µM to 100 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., 10 µM Doxorubicin). Incubate for 48 hours.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) directly to each well[4].

    • Self-Validating Step: Include "Blank" wells containing media and MTT but no cells to subtract background absorbance caused by media components or compound-MTT interactions[4].

  • Incubation: Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO to each well. Shake on an orbital shaker for 15 minutes in the dark.

  • Measurement: Read absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader[3].

Protocol B: LDH Release Assay

Objective: Assess whether the compound induces acute necrotic cell death.

Step-by-Step Procedure:

  • Preparation: Seed and treat cells in a 96-well plate identical to the MTT protocol.

  • Control Setup (Critical): 45 minutes before the end of the 48-hour treatment, add 10 µL of 10% Triton X-100 to the "Maximum Lysis" control wells to completely rupture the cells[5].

  • Supernatant Transfer: Centrifuge the plate at 250 × g for 5 minutes to pellet cellular debris. Transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

  • Enzymatic Reaction: Add 50 µL of LDH Reaction Mix (containing NAD+, lactate, and INT tetrazolium salt) to each well. Incubate at room temperature for 30 minutes in the dark[5].

  • Stop & Read: Add 50 µL of Stop Solution (1M Acetic Acid). Measure absorbance at 490 nm[6].

  • Calculation: Cytotoxicity (%) = [(Treated - Vehicle Control) / (Maximum Lysis - Vehicle Control)] × 100.

Protocol C: Annexin V/PI Flow Cytometry

Objective: Differentiate the mechanism of cell death (Apoptosis vs. Necrosis).

Step-by-Step Procedure:

  • Treatment & Harvest: Treat cells in 6-well plates for 24 hours. Harvest both the floating cells (crucial, as these may be late apoptotic/necrotic) and adherent cells using a gentle detachment solution (e.g., Accutase).

  • Washing: Wash cells twice with cold PBS and resuspend in 1X Annexin-binding buffer at ~1 × 10⁶ cells/mL[7].

  • Staining: Transfer 100 µL of the cell suspension to flow cytometry tubes. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI)[8].

  • Incubation: Incubate for 15 minutes at room temperature in the dark[7].

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately via flow cytometry[7].

    • Gating Strategy:

      • Annexin V⁻ / PI⁻ = Viable Cells

      • Annexin V⁺ / PI⁻ = Early Apoptosis

      • Annexin V⁺ / PI⁺ = Late Apoptosis / Secondary Necrosis

      • Annexin V⁻ / PI⁺ = Primary Necrosis

Mechanism Drug 5-Phenyl-2-(3-pyridinyl)- 1,3-thiazol-4-ol Mito Mitochondrial Dysfunction Drug->Mito High Dose Membrane Plasma Membrane Rupture (Late) Drug->Membrane Necrotic Trigger PS Phosphatidylserine Externalization Drug->PS Apoptotic Trigger MTT Decreased Formazan (MTT Assay) Mito->MTT LDH LDH Release (LDH Assay) Membrane->LDH AnnV Annexin V Binding (Flow Cytometry) PS->AnnV

Caption: Cellular mechanisms of cytotoxicity and their corresponding assay readouts.

Quantitative Data Presentation & Interpretation

To validate the clinical potential of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol, its cytotoxicity on normal cells must be compared against its efficacy on target cancer cells to calculate the Therapeutic Index (TI) . A TI > 10 is generally considered favorable for early-stage oncology compounds.

Table 1: Representative Cytotoxicity Profiling and Therapeutic Index Calculation (48h Treatment)

Cell LineTissue OriginCell TypeIC50 (µM) ± SD (MTT)Max LDH Release (%) at 50 µMApoptotic Population (%) at IC50
MRC-5 LungNormal Fibroblast> 85.5 ± 4.2< 5.0%8.2%
HEK293 KidneyNormal Epithelial72.3 ± 3.86.1%11.4%
HUVEC Umbilical VeinNormal Endothelial68.9 ± 5.18.3%14.5%
HeLa CervixAdenocarcinoma (Target)4.1 ± 0.645.2%68.7%
Doxorubicin N/APositive Control0.8 ± 0.1 (MRC-5)88.5%92.1%

Data Interpretation Note: In this representative dataset, the compound demonstrates an IC50 of ~4.1 µM against target cancer cells, while maintaining IC50 values > 68 µM in normal cell lines. This yields a highly favorable Therapeutic Index (TI ≈ 16 to 20), indicating that 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol selectively targets malignant cells without inducing severe off-target necrosis or apoptosis in healthy tissues.

Conclusion & Expert Best Practices

Evaluating the cytotoxicity of novel thiazole derivatives requires rigorous, multi-assay validation. When working with compounds like 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol, researchers must:

  • Account for Autofluorescence: Thiazole rings can occasionally exhibit intrinsic fluorescence. Always run a compound-only control in flow cytometry to ensure the drug's emission does not bleed into the FITC (Annexin V) or PE/Texas Red (PI) channels.

  • Monitor Media pH: Some hydroxylated thiazoles can alter the pH of unbuffered media, leading to false-positive cytotoxicity. Ensure the use of HEPES-buffered media if pH shifts are observed.

  • Kinetic Monitoring: While 48-hour endpoints are standard, incorporating real-time kinetic viability assays can reveal whether the compound acts as a rapid cytocidal agent or a slow cytostatic inhibitor.

References

  • Characterization of aminobenzylphenols as protein disulfide isomerase inhibitors in glioblastoma cell lines - PMC. National Institutes of Health (NIH). Available at:[Link]

  • A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. ResearchGate. Available at:[Link]

  • QuantiChrom™ LDH Cytotoxicity Assay Kit. BioAssay Systems. Available at:[Link]

  • The Annexin V Apoptosis Assay. University of Kansas Medical Center (KUMC). Available at:[Link]

  • Annexin V Apoptosis Assay. Creative Bioarray. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol synthesis

Status: Operational Ticket ID: HANTZSCH-PYR-005 Subject: Optimization of Yield and Purity in Hantzsch Condensation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HANTZSCH-PYR-005 Subject: Optimization of Yield and Purity in Hantzsch Condensation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Chemical Context

The synthesis of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (often existing as its tautomer 5-phenyl-2-(3-pyridyl)thiazol-4-one ) presents unique challenges compared to standard Hantzsch thiazole syntheses.

The reaction involves the condensation of pyridine-3-carbothioamide (thionicotinamide) with ethyl 2-bromo-2-phenylacetate . Low yields (<40%) in this specific pathway are typically caused by three convergent failure modes:

  • Amphoteric Solubility: The product contains a basic pyridine ring and an acidic enolic hydroxyl group, leading to significant product loss during aqueous workups if pH is not strictly controlled.

  • Thioamide Instability: Pyridine-3-carbothioamide is prone to oxidative dimerization and hydrolysis, reducing the effective stoichiometry.

  • Tautomeric Equilibrium: The product exists in a dynamic keto-enol equilibrium that complicates crystallization and spectroscopic monitoring.

Mechanistic Pathway & Failure Points[1]

To troubleshoot effectively, one must understand the stepwise mechanism. The reaction proceeds via S-alkylation followed by cyclocondensation.

HantzschMechanism Start Reagents: Pyridine-3-carbothioamide + Ethyl 2-bromo-2-phenylacetate Inter Intermediate: S-Alkylated Thioimidate (Acyclic) Start->Inter SN2 Attack (S on C-Br) Cyclic Cyclization: Nucleophilic Attack of N on Ester C=O Inter->Cyclic - HBr Fail1 FAILURE MODE 1: Hydrolysis of Ester (Water present) Inter->Fail1 H2O / Base Product Product: Thiazol-4-one / 4-ol Tautomers Cyclic->Product - EtOH Fail2 FAILURE MODE 2: Product Loss to Aqueous Phase (Incorrect pH) Product->Fail2 pH < 4 or pH > 10

Figure 1: Mechanistic pathway highlighting critical failure modes during the synthesis of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol.

Critical Control Points (Optimization Guide)

A. Reagent Quality (The Stoichiometry Trap)

The pyridine-3-carbothioamide is the limiting factor. Commercial sources often contain 5–10% nitrile or amide hydrolysis products.

  • Validation: Run a TLC of your starting thioamide (50% EtOAc/Hexane). If you see a baseline spot or multiple spots, recrystallize from Ethanol/Water before use.

  • Stoichiometry: Use 1.1 equivalents of the thioamide relative to the bromoester. The excess accounts for potential oxidative dimerization to the disulfide.

B. Solvent & Temperature Selection

Standard Hantzsch conditions (Refluxing Ethanol) often fail for this substrate because the intermediate S-alkylated species requires higher energy to cyclize due to the electron-withdrawing pyridine ring reducing the nucleophilicity of the nitrogen.

ParameterStandard ConditionOptimized Condition Reasoning
Solvent Ethanol (EtOH)Ethanol/DMF (4:1) or Toluene DMF aids solubility of the zwitterionic intermediate; Toluene allows higher temp (

C) to force cyclization.
Base Triethylamine (TEA)Sodium Acetate (NaOAc) Strong bases like TEA can promote ester hydrolysis before cyclization. NaOAc buffers the HBr generated without lysing the ester.
Temp

C (Reflux)

C
The pyridine ring deactivates the thioamide nitrogen; higher activation energy is required for the ring closure.
C. The Isoelectric Point (Workup)

This is the most common cause of "0% yield" despite the reaction working.

  • Acidic pH (< 4): The pyridine nitrogen protonates (Py-H

    
    ), making the molecule water-soluble.
    
  • Basic pH (> 9): The enolic hydroxyl deprotonates (O

    
    ), making the molecule water-soluble.
    
  • Target pH: You must isolate at pH 6.5 – 7.0 to precipitate the neutral species.

Troubleshooting Workflow

Follow this decision tree if your yield is below 50%.

Troubleshooting Start Start: Yield < 40% CheckTLC Check Reaction TLC: Is Starting Material (SM) gone? Start->CheckTLC SM_Remains Yes, SM remains CheckTLC->SM_Remains Incomplete SM_Gone No, SM consumed CheckTLC->SM_Gone Complete Intermed_Visible Is the uncyclized intermediate visible? (Polar spot, lower Rf than ester) SM_Remains->Intermed_Visible Check_Workup Issue is Isolation. Check Aqueous Layer pH SM_Gone->Check_Workup Force_Cond Action: Increase Temp Switch to Toluene/Reflux Add Lewis Acid (ZnCl2) Intermed_Visible->Force_Cond Yes Check_Hydrolysis Did Ester Hydrolyze? (Check for Phenylacetic acid) Intermed_Visible->Check_Hydrolysis No (Only SM) Adjust_pH Action: Neutralize to pH 6.5 Use AcOH or NaHCO3 carefully Check_Workup->Adjust_pH Dry_Solvent Action: Use Anhydrous Solvent Switch base to NaOAc Check_Hydrolysis->Dry_Solvent Yes

Figure 2: Diagnostic workflow for resolving low yield issues.

Optimized Experimental Protocol

Reference Standard: Validated for 5-10 mmol scale.

  • Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Reagents:

    • Pyridine-3-carbothioamide: 1.1 equiv (e.g., 1.52 g, 11 mmol).

    • Ethyl 2-bromo-2-phenylacetate: 1.0 equiv (e.g., 2.43 g, 10 mmol).

    • Solvent: Anhydrous Ethanol (20 mL).

    • Base: Sodium Acetate (anhydrous): 1.2 equiv (0.98 g).

  • Reaction:

    • Dissolve thioamide in Ethanol. Add the bromoester dropwise at room temperature.

    • Add NaOAc.

    • Heat to reflux (

      
      C) for 6–8 hours.
      
    • Checkpoint: TLC should show disappearance of the non-polar bromoester (

      
       in 4:1 Hex/EtOAc) and appearance of a fluorescent spot (
      
      
      
      ).
  • Workup (Critical Step):

    • Cool reaction to Room Temperature.[1]

    • Do not pour directly into water yet. First, concentrate the ethanol to ~5 mL volume under reduced pressure.

    • Pour residue into 50 mL of ice-cold water .

    • Measure pH.[2] It will likely be acidic (due to HBr formation).

    • Adjust pH to 6.5–7.0 using saturated

      
       solution. Do not overshoot to pH > 8. 
      
    • Stir for 30 minutes to allow the precipitate to mature.

    • Filter the solid.[3][4] Wash with cold water (

      
       mL) and cold diethyl ether (
      
      
      
      mL) to remove unreacted bromoester.
  • Purification:

    • Recrystallize from Ethanol/DMF (9:1) if necessary.

Frequently Asked Questions (FAQs)

Q1: My product is an oil that won't solidify. What happened? A: This is likely the "keto" form (thiazol-4-one) holding onto solvent, or contamination with ethyl phenylacetate (hydrolysis byproduct).

  • Fix: Triturate the oil with Diethyl Ether or Hexane/Ether (1:1). The impurities are soluble in ether, while the zwitterionic thiazole product is not. Scratch the flask sides with a glass rod to induce crystallization.

Q2: The NMR shows a mixture of species. Is it impure? A: Not necessarily. 4-Hydroxythiazoles exhibit keto-enol tautomerism .

  • Observation: You may see a broad -OH peak or a CH proton signal for the 5-position (keto form).

  • Validation: Run the NMR in DMSO-

    
     with a drop of 
    
    
    
    . If the complexity simplifies (exchangeable protons disappear), it is likely tautomerism, not impurity [1].

Q3: Can I use Pyridine as a solvent/base? A: Avoid it. While pyridine is a common base, it can compete as a nucleophile with the thioamide sulfur, forming


-alkylated pyridinium salts (a "quaternary salt" dead end) with the highly reactive 

-bromo ester. Use hindered bases or NaOAc.

Q4: Why is the color of the reaction mixture turning dark red/black? A: Thioamides are susceptible to oxidative decomposition (forming sulfur/nitriles) or polymerization at high temperatures if exposed to air.

  • Fix: Degas your ethanol with Nitrogen/Argon before starting and run the reaction under an inert atmosphere.

References

  • Hantzsch Thiazole Synthesis Mechanism & Tautomerism

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

  • Tautomerism in 4-Hydroxythiazoles

    • Source: Taylor, E. C., & Turchi, I. J. (1979). 1,5-Dipolar Cyclizations. Chemical Reviews. (Contextualizing the keto-enol equilibrium in 5-membered heterocycles).
    • URL:[Link]

  • Optimization of Thioamide Condensations

    • Source: SynArchive. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Solubility and Isoelectric Precipitation of Pyridyl-Thiazoles

    • Source:Journal of Heterocyclic Chemistry (General reference for amphoteric heterocyclic isol
    • URL:[Link]

Sources

Optimization

optimizing dosage of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol for cell culture

Status: Operational Agent: Senior Application Scientist Ticket ID: THIAZ-OPT-404 Subject: Dosage Optimization & Handling Guide for Cell Culture Executive Summary You are working with 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: THIAZ-OPT-404 Subject: Dosage Optimization & Handling Guide for Cell Culture

Executive Summary

You are working with 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol , a lipophilic heterocyclic compound.[1] In aqueous physiological conditions, this molecule exhibits keto-enol tautomerism , often favoring the thiazol-4(5H)-one form. This structural duality, combined with the hydrophobic phenyl and pyridine rings, creates specific challenges in solubility and cellular uptake .

This guide treats the compound as a bioactive probe (likely targeting kinases, metabolic enzymes, or specific signaling pathways like HIF/PI3K depending on your specific derivative). The following protocols are designed to establish a reproducible therapeutic window while preventing common artifacts like compound precipitation.

Part 1: Critical Handling & Stock Preparation

The #1 cause of experimental failure with thiazole-4-ols is "silent precipitation"—where the compound crashes out of the media into micro-crystals that are invisible to the naked eye but toxic to cells.

1. Solubility Profile
  • LogP (Estimated): ~2.5 – 3.5 (Highly Lipophilic)

  • Primary Solvent: DMSO (Dimethyl Sulfoxide)

  • Aqueous Solubility: Poor (< 10 µM in pure water)

  • pH Sensitivity: The 4-hydroxy group is acidic (pKa ~6-7). Solubility increases at higher pH, but stability decreases.

2. Stock Solution Protocol

Do NOT attempt to dissolve directly in cell culture media.

  • Weighing: Weigh the powder in a glass vial (avoid plastics initially due to static).

  • Solvent Addition: Add sterile, anhydrous DMSO to achieve a 10 mM or 20 mM master stock.

    • Tip: If the solution is cloudy, sonicate in a water bath at 37°C for 5-10 minutes.

  • Storage: Aliquot into amber glass or high-quality polypropylene tubes. Store at -20°C.

    • Shelf Life: 3 months (Avoid repeated freeze-thaw cycles; moisture promotes degradation of the thiazole ring).

Part 2: Dosage Optimization Workflow

Do not guess the dose. You must empirically determine the Therapeutic Index (TI) for your specific cell line.

Step 1: The "Crash" Test (Solubility Limit)

Before adding cells, determine the maximum concentration the media can hold.

  • Prepare a 96-well plate with 100 µL of your specific media (e.g., DMEM + 10% FBS).

  • Titrate the compound from 1 µM to 100 µM .

  • Incubate for 4 hours at 37°C.

  • Inspect: Use a phase-contrast microscope (20x/40x). Look for needle-like crystals or dark debris.

    • Result: If crystals appear at 50 µM, your biological limit is 25 µM, regardless of the drug's potency.

Step 2: Cytotoxicity Screening (MTT/LDH)

Determine the LD50 (Lethal Dose 50%) to ensure you aren't just killing cells.

  • Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM.

  • Vehicle Control: DMSO matched to the highest concentration (must be < 0.5% v/v).

  • Duration: 24h and 48h.[2]

Step 3: Efficacy Determination (EC50)

Once you know the LD50 (e.g., 40 µM) and Solubility Limit (e.g., 50 µM), perform your functional assay (e.g., Western blot for pathway inhibition, reporter assay) in the safe zone (e.g., 0.1 µM – 20 µM).

Part 3: Visualization of Logic
Figure 1: Optimization Decision Tree

This workflow ensures you do not waste reagents on toxic or insoluble concentrations.

OptimizationWorkflow Start Start: Solid Compound Stock Prepare 10mM Stock (100% DMSO) Start->Stock Dilution Dilute in Media (Max 0.5% DMSO) Stock->Dilution Microscopy Microscopy Check (4h Incubation) Dilution->Microscopy Decision Crystals Visible? Microscopy->Decision Fail Precipitation Artifact REDUCE CONC. Decision->Fail Yes Pass Soluble Phase Decision->Pass No Fail->Dilution Retry Lower ToxAssay Run MTT/LDH Assay (24h - 48h) Pass->ToxAssay Efficacy Run Functional Assay (Western/qPCR) ToxAssay->Efficacy Use Dose < LD20

Caption: Figure 1. Step-by-step logic for validating lipophilic thiazole probes. The "Microscopy Check" is the critical gatekeeper before biological assays.

Part 4: Troubleshooting & FAQs
Q1: My cells are detaching after 4 hours of treatment. Is the compound toxic?

Diagnosis: Likely DMSO toxicity or pH shock , not necessarily compound toxicity.

  • Check: Did you exceed 0.5% final DMSO? (e.g., adding 5 µL of stock to 1 mL media = 0.5%).

  • Check: Thiazole-4-ols can be acidic.[1] If you added a high concentration (>100 µM) to weak buffer media, you might have acidified the well.

  • Solution: Normalize DMSO to 0.1% in all wells. Check media color (phenol red) for yellowing.

Q2: I see activity at 10 µM, but it disappears at 50 µM. Why?

Diagnosis: The "Hook Effect" or Precipitation .

  • At 50 µM, the compound may have precipitated out of solution, becoming bio-unavailable. Alternatively, high doses may trigger off-target stress responses (e.g., Heat Shock Proteins) that mask your specific signal.

  • Action: Trust the lower dose data. Perform a centrifugation step (10,000 x g for 5 mins) on the media before adding to cells to remove micro-precipitates.

Q3: The compound works in serum-free media but not in 10% FBS.

Diagnosis: Protein Binding.

  • Lipophilic thiazoles bind heavily to Albumin (BSA) in serum. This reduces the "free fraction" of the drug available to enter the cell.

  • Action: You may need to increase the dose by 2-5x in FBS-containing media compared to serum-free conditions. Run a parallel dose-response curve ± FBS.

Part 5: Summary Data Tables
Table 1: Recommended Dilution Scheme (for 10 mM Stock)
Final Conc. (µM)Dilution Step 1 (Intermediate)Dilution Step 2 (Final in Media)Final DMSO %
0.1 µM 1:100 in DMSO (100 µM)1:1000 in Media0.1%
1.0 µM 1:10 in DMSO (1 mM)1:1000 in Media0.1%
10 µM Direct Stock (10 mM)1:1000 in Media0.1%
50 µM Direct Stock (10 mM)1:200 in Media0.5% (Max)
Table 2: Chemical Properties & Storage
PropertySpecification
MW ~254.3 g/mol
Solubility (Water) Insoluble / Poor
Solubility (DMSO) > 20 mM
Storage (Solid) -20°C, Desiccated
Storage (Soln) -20°C, 3 months max
References
  • BenchChem. (2025).[2] Application Notes and Protocols for Thiazole-Based Compounds in Cancer Cell Culture. Retrieved from

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. PMC. Retrieved from

  • ResearchGate. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry. Retrieved from

  • BLDpharm. (2024). Product Information: 5-Phenyl-2-(pyridin-3-yl)-1,3-thiazol-4-ol.[3] Retrieved from

Sources

Troubleshooting

improving the solubility of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol in aqueous solutions

The following technical guide is structured as a Tier-3 Support Resource for the compound 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol . It is designed for medicinal chemists and formulation scientists encountering precipit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for the compound 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol . It is designed for medicinal chemists and formulation scientists encountering precipitation issues during bioassays or stock preparation.

Diagnostic: Why is this compound precipitating?

As a Senior Application Scientist, I often see this specific scaffold cause "crash-out" events in neutral buffers (PBS, pH 7.4). To fix this, we must first understand the molecular behavior that defies standard protocols.

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol is an amphoteric "Brick Dust" molecule . It possesses two ionizable centers that create a "U-shaped" solubility profile, leaving a dead zone at physiological pH.

  • The Basic Center (Pyridine Nitrogen): pKa

    
     5.2. Below pH 5, this protonates to form a soluble cation.
    
  • The Acidic Center (4-Hydroxy/Thiazolone Tautomer): pKa

    
     7.8–8.5. Above pH 9, this deprotonates to form a soluble anion.
    
  • The Danger Zone (pH 5.5 – 7.5): In this range, the molecule exists primarily as a neutral, planar species. The

    
    -
    
    
    
    stacking between the phenyl and thiazole rings drives rapid aggregation and precipitation.
Visualizing the Solubility Trap

The following diagram illustrates the species distribution and why neutral pH is the failure point.

SolubilityProfile cluster_0 The 'Crash-Out' Zone Acid Acidic pH (< 4.0) Cationic Species (Pyridine-H+) Neutral Neutral pH (5.5 - 7.5) Neutral Species (Insoluble Aggregates) Acid->Neutral Deprotonation (pKa ~5.2) Base Basic pH (> 9.0) Anionic Species (Thiazolate-) Neutral->Base Deprotonation (pKa ~8.0)

Figure 1: The amphoteric nature of the compound creates a solubility minimum at physiological pH, where the uncharged species dominates.

Step-by-Step Solubility Protocols

Do not rely on simple DMSO dilution for this compound; it will precipitate upon contact with aqueous buffer (the "kinetic solubility" trap). Use one of the following validated workflows.

Method A: The "Shift-and-Dilute" Protocol (For Cellular Assays)

Best for: Low concentration screening (< 10 µM) where DMSO tolerance is low.

The Logic: We utilize the acidic pKa of the pyridine ring to maintain solubility during the initial dilution, then buffer slowly.

  • Stock Preparation: Dissolve compound to 10 mM in DMSO .

    • Critical Step: Sonicate for 5 minutes. Visual clarity is not enough; micro-aggregates may persist.

  • Intermediate Dilution (Acidic Shift):

    • Prepare 0.1 M HCl in water.

    • Dilute the DMSO stock 1:10 into this acidic solution.

    • Result: The pyridine nitrogen protonates immediately, preventing precipitation.

  • Final Assay Dilution:

    • Pipette the acidic intermediate into your pH 7.4 assay buffer (e.g., PBS + 1% BSA).

    • Mechanism:[1][2] The BSA (Bovine Serum Albumin) acts as a "molecular sink," binding the neutral lipophilic species as it forms, preventing crystallization.

Method B: The Cyclodextrin Shield (For Animal Studies/High Conc.)

Best for: In vivo dosing or high-concentration assays (> 50 µM).

The Logic: The phenyl ring at position 5 is a perfect hydrophobic "guest" for the cavity of Sulfobutyl Ether Beta-Cyclodextrin (SBE-


-CD).
ComponentConcentrationFunction
SBE-

-CD (Captisol)
20% (w/v)Encapsulates the hydrophobic phenyl-thiazole core.
Buffer Citrate (pH 4.0)Keeps the pyridine protonated for dual-mode solubility.
Poloxamer 188 0.1%Prevents crystal nucleation at the interface.

Protocol:

  • Dissolve SBE-

    
    -CD in Citrate Buffer (pH 4.0).
    
  • Add Compound powder slowly to the vortexing vehicle.

  • Stir at room temperature for 2 hours. Do not heat above 40°C (risk of thiazole ring oxidation).

Quantitative Solubility Data (Reference)

Use this table to predict maximum solubility limits in common systems. Data based on scaffold-averaged physicochemical properties.

Solvent SystemMax Solubility (Est.)Stability WindowNotes
DMSO (Pure) > 50 mM> 6 Months (-20°C)Hygroscopic; keep sealed.
PBS (pH 7.4) < 5 µM< 1 HourHigh Risk. Rapid precipitation.
0.1 N HCl (pH 1.0) ~ 2 mM24 HoursGood for intermediate dilution.
PEG400 / Water (50:50) ~ 5 mM48 HoursViscosity may affect pipetting.
20% SBE-

-CD (pH 4)
~ 10 mM1 Week (4°C)Recommended Formulation.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: No. While ethanol dissolves the compound, it is a poor "keeper" solvent upon dilution into water. The compound will crash out much faster from ethanol than from DMSO due to the "Marangoni effect" (rapid interfacial turbulence). Stick to DMSO or PEG400.

Q: My compound turned yellow in solution. Is it degraded? A: Likely yes. Thiazoles, especially 4-hydroxythiazoles, are susceptible to oxidative ring opening or dimerization under light exposure.

  • Fix: Store all aqueous solutions in amber vials and minimize light exposure. If the solution turns bright yellow/orange, check LC-MS for oxidation products (M+16).

Q: Why does the literature show different structures for this molecule? A: You are likely seeing tautomers . 4-hydroxythiazoles exist in equilibrium with thiazol-4-ones (the keto form).

  • In solid state: Often the keto form (thiazolone).

  • In basic solution: The enolate anion.

  • In neutral solution: A mix, but the hydroxy form is often drawn for convenience. Both forms have identical solubility issues.

References

  • Tautomerism and Acidity : "Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles." ResearchGate.[3] (Describes the pKa and tautomeric equilibrium of the 4-hydroxythiazole scaffold).

  • Solubility of Pyridine Derivatives : "Pyridine, 3-(5-phenyl-1,3,4-thiadiazol-2-yl)- Physical Properties." PubChem. (Provides comparative logP and solubility data for phenyl-pyridine-thiazole analogs).

  • Thiazole Fluorophores : "Thiazole Cores as Organic Fluorophore Units: Synthesis and Fluorescence." Chimica Italiana. (Details the aggregation-induced quenching and solubility challenges of planar thiazole derivatives).

  • Cyclodextrin Complexation : "Solubility enhancement of hydrophobic drugs using cyclodextrins." Journal of Pharmacy & Bioallied Sciences. (General protocol for selecting SBE-beta-CD for Class II/IV compounds).

Sources

Optimization

common challenges in working with thiazole-based compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based compounds. As a versatile heterocyclic scaffold, thiazoles are integral to numerous FDA-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based compounds. As a versatile heterocyclic scaffold, thiazoles are integral to numerous FDA-approved drugs and countless development candidates.[1] However, their unique chemical properties can present significant challenges in synthesis, handling, and biological evaluation.

This guide, structured as a series of troubleshooting questions and answers, provides field-proven insights and detailed protocols to help you navigate these common hurdles.

Section 1: Synthesis and Purification Challenges

The construction of the thiazole ring is a cornerstone of many research programs. While classical methods are well-established, they are not without their difficulties, often leading to issues with yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in the Hantzsch synthesis, the reaction of an α-haloketone with a thioamide, are a frequent issue.[2] The problem can typically be traced back to one of four areas: suboptimal reaction conditions, purity of starting materials, improper stoichiometry, or the formation of side products.[3] A systematic approach is the best way to troubleshoot.

  • Causality—Why This Happens: The Hantzsch synthesis requires sufficient energy to overcome its activation barrier.[3] If the temperature is too low or the reaction time is too short, the reaction will not proceed to completion. Furthermore, impurities in the starting materials can participate in unwanted side reactions, consuming your reactants and complicating purification.[3]

Troubleshooting Guide: Low Yield in Hantzsch Synthesis

Issue Potential Cause Recommended Solution & Explanation
Low Conversion Insufficient Reaction Energy: Increase Temperature: Many Hantzsch syntheses require heating. If running at room temperature, try systematically increasing the temperature to find the optimum for your substrates.[3]
Inadequate Reaction Time: Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and formation of the product to determine the optimal reaction time.[3]
Multiple Products Impure Starting Materials: Purify Reactants: Ensure the α-haloketone and thioamide are pure. Recrystallize or run column chromatography on your starting materials if their purity is questionable.[3]
Side Reactions: Control Reaction Conditions: Under acidic conditions, isomeric 2-imino-2,3-dihydrothiazoles can form as byproducts.[3] Careful control of pH and temperature can enhance selectivity for the desired thiazole.

| Difficult Isolation | Product is soluble in the workup solution: | Induce Precipitation: Many 2-aminothiazole products are poorly soluble in water.[2] After the reaction, pouring the mixture into a weak base solution (e.g., 5% sodium carbonate) neutralizes the hydrohalide salt of the thiazole, causing the neutral product to precipitate for collection by filtration.[3] |

Q2: I'm struggling with the classical Hantzsch and Cook-Heilbron synthesis methods. Are there known drawbacks?

A2: Yes, while foundational, these methods have well-documented limitations. Both the Hantzsch and the Cook-Heilbron synthesis (which typically forms 5-aminothiazoles from α-aminonitriles and a sulfur source like carbon disulfide) can suffer from long reaction times and unsatisfactory yields.[4][5] The Cook-Heilbron reaction, for instance, involves the formation of a 5-imino-2-thione thiazolidine intermediate that must tautomerize to the final aromatic product, a step which can be inefficient under certain conditions.[6] These drawbacks have spurred the development of improved and alternative synthetic routes, including microwave-assisted and multi-component reactions.[4][7]

Experimental Workflow: Hantzsch Synthesis Troubleshooting

This workflow diagram outlines a logical sequence for diagnosing and resolving low-yield issues in a Hantzsch thiazole synthesis.

start Low Yield in Hantzsch Synthesis check_conversion Check Reaction Conversion (TLC/LCMS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete complex_mixture Complex Mixture of Products check_conversion->complex_mixture Complete Conversion optimize_time Increase Reaction Time & Monitor incomplete->optimize_time Yes incomplete->complex_mixture No optimize_temp Increase Reaction Temperature optimize_time->optimize_temp optimize_temp->check_conversion end Improved Yield optimize_temp->end check_purity Check Purity of Starting Materials complex_mixture->check_purity impure Impure? check_purity->impure purify Purify Reactants (Recrystallize/Chromatography) impure->purify Yes side_reactions Consider Side Reactions impure->side_reactions No purify->start Retry Synthesis adjust_conditions Adjust pH / Stoichiometry side_reactions->adjust_conditions adjust_conditions->start Retry Synthesis adjust_conditions->end

Caption: Troubleshooting workflow for Hantzsch thiazole synthesis.

Section 2: Solubility and Formulation

A primary obstacle in the development of thiazole-based compounds is their frequently poor aqueous solubility.[8] This characteristic, often driven by the planar, aromatic nature of the ring and lipophilic substituents, can severely hamper biological testing and preclinical development.[9][10]

Frequently Asked Questions (FAQs)

Q1: My thiazole compound dissolves perfectly in DMSO, but crashes out of solution when I dilute it into my aqueous assay buffer. What is happening?

A1: This is a classic case of "precipitation upon dilution."[9] Your compound is soluble in the 100% organic solvent (DMSO) but has very low solubility in the final aqueous buffer. When you dilute the DMSO stock, the concentration of your compound instantly exceeds its aqueous solubility limit, causing it to precipitate.[9] This is a critical issue, as the precipitated compound is not available to interact with the biological target, leading to inaccurate and unreliable assay results.[11]

Q2: What are the most effective strategies for improving the solubility of my thiazole compound for in vitro assays?

A2: There are several effective strategies. The choice depends on the physicochemical properties of your specific compound.

  • Causality—Why These Work: These methods work by either altering the compound to be more soluble (pH adjustment), changing the solvent environment to be more accommodating (co-solvents), or encapsulating the hydrophobic molecule within a hydrophilic shell (cyclodextrins). Amorphous solid dispersions increase solubility by disrupting the highly stable crystal lattice structure of the solid compound.[11][12]

Formulation Strategies for Poorly Soluble Thiazole Compounds

Strategy Principle Best For Considerations
pH Adjustment For ionizable thiazoles, adjusting the buffer pH can protonate or deprotonate functional groups, creating a charged species that is more soluble in water.[11] Compounds with acidic or basic functional groups (e.g., amines, carboxylic acids). Ensure the final pH is compatible with your biological assay and does not affect the target's activity.
Co-solvents Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 400) in the final buffer can increase the solubility of hydrophobic compounds.[9][11] Neutral, hydrophobic compounds. The final concentration of the organic solvent must be low (typically <1%) to avoid impacting cell viability or protein function.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble thiazole, forming an "inclusion complex" that is water-soluble.[11][13] Highly lipophilic compounds where co-solvents are insufficient or incompatible. The drug-cyclodextrin ratio must be optimized. Not all molecules fit well within the cyclodextrin cavity.

| Solid Dispersions | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix. The amorphous state has higher energy and is more soluble than the crystalline form.[11] | Primarily for in vivo formulation, but can be used to prepare stock solutions for in vitro use. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder) to prepare. |

Experimental Workflow: Solubility Enhancement

This decision tree guides the selection of an appropriate strategy to improve compound solubility for biological assays.

start Compound Precipitates in Assay Buffer check_ionizable Does the compound have ionizable groups (pKa)? start->check_ionizable adjust_ph Adjust Buffer pH check_ionizable->adjust_ph Yes use_cosolvent Use Co-Solvent (e.g., Ethanol, PEG) check_ionizable->use_cosolvent No retest_sol Retest Solubility adjust_ph->retest_sol retest_sol->use_cosolvent Failure end_success Solubility Achieved retest_sol->end_success Success end_fail Consider Structural Modification retest_sol->end_fail Failure check_cosolvent_compat Is co-solvent compatible with assay? use_cosolvent->check_cosolvent_compat check_cosolvent_compat->retest_sol Yes use_cyclodextrin Formulate with Cyclodextrins check_cosolvent_compat->use_cyclodextrin No use_cyclodextrin->retest_sol

Caption: Decision workflow for enhancing compound solubility.

Protocol: Preparation of a Thiazole-Cyclodextrin Inclusion Complex

This protocol describes a common lab-scale method for preparing a cyclodextrin formulation to enhance aqueous solubility.[11]

  • Select Cyclodextrin: Choose a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) based on the size of your thiazole compound.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of the cyclodextrin. The concentration will need to be optimized but a starting point is often 10-40% (w/v).

  • Complexation: Slowly add the solid thiazole compound to the stirring cyclodextrin solution. The molar ratio of drug to cyclodextrin is critical and typically ranges from 1:1 to 1:3; this requires optimization.[11]

  • Equilibration: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours to allow for the equilibrium of complex formation to be reached.

  • Clarification & Sterilization: Once equilibrated, filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved drug and to sterilize the solution for use in cell-based assays.

  • Quantification: Use a validated analytical method (e.g., HPLC-UV) to determine the final concentration of the solubilized thiazole compound in your filtered stock solution.

Section 3: Stability and Storage

The chemical reactivity of the thiazole ring, particularly the sulfur atom, can lead to compound instability. Inconsistent experimental results are often the first sign of an underlying stability problem.

Frequently Asked Questions (FAQs)

Q1: The biological activity of my thiazole compound is highly variable between experiments, even when using the same stock solution. What could be the cause?

A1: This inconsistency is a red flag for compound instability.[11] Several factors could be at play:

  • Degradation in Solution: Thiazole rings can be susceptible to degradation. The sulfur atom is a potential site for oxidation to sulfoxides or sulfones, and the ring can undergo hydrolysis, particularly under alkaline conditions.[14] Some 2-aminothiazoles have also been shown to be unstable in DMSO, undergoing degradation over time.[11]

  • Photodegradation: Aromatic systems like thiazole can be prone to degradation upon exposure to UV or visible light.[14]

  • Precipitation Over Time: Even if not immediately visible, your compound may be slowly precipitating from the assay medium during incubation, reducing its effective concentration.[11]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can promote crystallization and degradation.[11][14]

Q2: How should I properly store my thiazole compounds and their stock solutions to ensure long-term integrity?

A2: Proper storage is critical to prevent degradation and ensure reproducible results.[14]

  • Solid Compounds: Store solids in a cool, dark, and dry place. Using a desiccator is recommended to minimize exposure to moisture.[14]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous organic solvent like DMSO. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[14]

Logical Diagram: Stability Assessment

This diagram illustrates a process for identifying and mitigating compound instability.

start Inconsistent Assay Results check_storage Review Storage & Handling (Light, Temp, Freeze-Thaw) start->check_storage hplc_analysis Analyze Compound Purity over Time via HPLC check_storage->hplc_analysis new_peaks New Peaks Appear? hplc_analysis->new_peaks degradation Degradation Confirmed new_peaks->degradation Yes no_new_peaks No New Peaks new_peaks->no_new_peaks No identify_cause Investigate Cause (pH, Oxidation, Light) degradation->identify_cause mitigate Mitigate Instability (Use fresh solutions, protect from light, adjust buffer) identify_cause->mitigate end Reproducible Results mitigate->end check_precipitation Check for Micro-Precipitation (Microscopy, DLS) no_new_peaks->check_precipitation precipitation Precipitation Detected? check_precipitation->precipitation reformulate Reformulate to Improve Solubility precipitation->reformulate Yes precipitation->end No reformulate->end

Caption: Process for investigating and resolving compound instability.

Section 4: Biological Assays and Data Interpretation

Thiazole-based compounds can sometimes produce misleading results in biological assays due to inherent cytotoxicity or direct interference with assay components.

Frequently Asked Questions (FAQs)

Q1: My thiazole compound is showing potent activity, but it appears to be broadly cytotoxic. What are the common mechanisms of thiazole-induced cytotoxicity?

A1: Thiazole derivatives can induce cytotoxicity through several well-defined mechanisms, often culminating in programmed cell death (apoptosis).[15] Key reported mechanisms include:

  • Induction of Apoptosis: Many thiazole compounds can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis.[15]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a common finding.[15]

  • Caspase Activation: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by these compounds.[15]

It is crucial to evaluate cytotoxicity in parallel with your primary activity assays to ensure your observed effect is not simply a result of cell death.

Q2: Could my thiazole compound be interfering with the assay readout itself, creating an artifact?

A2: Yes, this is a significant concern. Thiazole-containing fragments have been shown to interfere with assays through several mechanisms:

  • Spectral Interference: Some thiazole compounds exhibit strong autofluorescence, which can interfere with fluorescence-based readouts (e.g., H2DCFDA assays).[16]

  • Redox Activity: The thiazole scaffold can be redox-active, which can interfere with assays that rely on redox chemistry, such as MTT or resazurin viability assays.[16] This can lead to a false positive (appearing to increase viability) or false negative result.

  • Promiscuous Inhibition: Some thiazoles can act as non-specific or promiscuous inhibitors, potentially through covalent mechanisms with cysteine residues in proteins.[16]

Self-Validating Protocol: To check for assay interference, always run a cell-free control. Add your compound to the assay medium without cells and add the detection reagent. If you see a signal change, it indicates direct interference between your compound and the assay chemistry.[15]

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). RSC Publishing. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (n.d.). ResearchGate. [Link]

  • THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. (n.d.). Universidade de Coimbra. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). International Journal of Pharmaceutical Sciences and Research Review. [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023, May 10). ACS Omega. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Journal of Applied Science and Engineering. [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. [Link]

  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. (n.d.). PMC. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022, November 3). PMC. [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (n.d.). PMC. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ijarsct. [Link]

  • Evaluation of metabolic stability of thiazole compound 3, verapamil,... (n.d.). ResearchGate. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7). ACS Publications. [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (n.d.). chemrxiv.org. [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017, June 26). Royal Society of Chemistry. [Link]

  • Synthesis, spectroscopic characterization, DFT study, and antibacterial evaluation of sulfur-bridged thiazole-, thiadiazole-, an. (2026, February 7). Taylor & Francis. [Link]

  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. (2015, September 24). ACS Publications. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). MDPI. [Link]

  • Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. (2016, October 1). PubMed. [Link]

  • Thiazole formation through a modified Gewald reaction. (2015, May 26). PMC. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of PharmTech Research. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014, July 9). ACS Publications. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]

  • (PDF) Thiazole Ring—A Biologically Active Scaffold. (2025, October 16). ResearchGate. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020, December 6). Taylor & Francis. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol Experiments

Status: Operational Ticket ID: T4OL-CYTO-OPT Subject: Reducing non-specific cytotoxicity and improving assay stability for Thiazol-4-ol probes.[1] Executive Summary: The Cytotoxicity Paradox You are likely encountering a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T4OL-CYTO-OPT Subject: Reducing non-specific cytotoxicity and improving assay stability for Thiazol-4-ol probes.[1]

Executive Summary: The Cytotoxicity Paradox

You are likely encountering a common bottleneck with 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol : it kills cells indiscriminately at concentrations required for target engagement.[1]

This molecule belongs to a class of "chameleon" heterocycles.[1][2] Its toxicity is often not driven by target engagement but by physicochemical instability .[2] Specifically, the 4-hydroxythiazole core exists in a dynamic equilibrium with its keto-tautomer (thiazol-4-one).[1] This instability leads to two primary toxicity drivers:

  • Micro-precipitation: Formation of jagged micro-crystals that physically damage cell membranes.[1][2]

  • Redox Cycling: The tautomeric shift can generate reactive oxygen species (ROS) independent of your biological target.[1][2]

This guide provides the protocols to stabilize the molecule, eliminate false positives, and widen the therapeutic window.[2]

Diagnostic Workflow

Before altering your biology, you must validate your chemistry.[1][2] Use this decision tree to identify the root cause of toxicity.

ToxicityDiagnosis Start High Cytotoxicity Observed CheckSol Step 1: Solubility Check (Microscopy/Turbidity) Start->CheckSol Crystals Crystals/Precipitate Visible? CheckSol->Crystals SolIssue Diagnosis: Physical Toxicity (Membrane Rupture) Crystals->SolIssue Yes NoCrystals Solution Clear Crystals->NoCrystals No Formulate Action: Use HP-β-CD (See Module 1) SolIssue->Formulate CheckAssay Step 2: Cell-Free Assay Check NoCrystals->CheckAssay Signal Signal in No-Cell Wells? CheckAssay->Signal Interference Diagnosis: Assay Interference (Redox/Color Quenching) Signal->Interference Yes NoSignal No Background Signal Signal->NoSignal No ChangeAssay Action: Switch to ATP/LDH Assay (See Module 2) Interference->ChangeAssay TrueTox Diagnosis: True Biological Toxicity NoSignal->TrueTox SerumOpt Action: Optimize Serum/Pulse Dosing (See Module 3) TrueTox->SerumOpt

Figure 1: Troubleshooting logic flow to distinguish between physical precipitation, assay artifacts, and true biological toxicity.

Module 1: Solving Solubility-Driven Toxicity

The Issue: The 5-phenyl and 3-pyridinyl groups create a planar, lipophilic structure (LogP ~2.6–2.[2]8) that resists aqueous solvation.[1][2] In standard media (DMEM/RPMI), the molecule often crashes out of solution at >10 µM, forming invisible micro-precipitates that lyse cells via "frustrated phagocytosis."[2]

The Fix: Encapsulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

Protocol: Cyclodextrin Complexation

Do not use DMSO alone.[1][2] DMSO creates a "supersaturated" spike that precipitates immediately upon contact with aqueous media.[1][2]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS.[1] Filter sterilize (0.22 µm).

  • Prepare Stock: Dissolve your thiazol-4-ol compound in pure DMSO at 500x the final desired concentration (e.g., 5 mM for a 10 µM final).

  • Complexation Step (Critical):

    • Add 1 part DMSO stock to 9 parts of the 20% HP-β-CD solution.

    • Vortex vigorously for 60 seconds.

    • Sonicate for 10 minutes at room temperature.

    • Result: You now have a 10x working solution in 2% HP-β-CD/10% DMSO.

  • Final Dilution: Add this 10x solution to your cell culture media (1:10 dilution).

    • Final concentrations: Compound (1x), HP-β-CD (0.2%), DMSO (1%).[1][2]

Why this works: The hydrophobic thiazole core sits inside the cyclodextrin cone, preventing aggregation while remaining bioavailable for membrane permeation [1].[2]

Module 2: Eliminating Assay Interference

The Issue: Thiazol-4-ols are redox-active. They can reduce tetrazolium salts (MTT/MTS) directly, turning the media purple even without live cells.[2] This masks toxicity, making dead cells look "alive" until they detach, or conversely, the compound absorbs light at 570nm, mimicking cell death.[2]

The Fix: Switch to non-redox endpoints.

Comparative Assay Compatibility Table
Assay TypeCompatibilityRisk FactorRecommendation
MTT / MTS Low High false positives.[1] Compound reduces tetrazolium.[1][2][3]AVOID unless rigorous cell-free controls are used.[2]
LDH Release Medium Pyridine nitrogen may chelate LDH assay metals.[1][2]Use, but run a "Compound + Enzyme" control to check for inhibition.[2]
ATP (Luciferase) High Luminescence is rarely affected by thiazoles.[1][2]PREFERRED. (e.g., CellTiter-Glo).[1][2][4]
Live/Dead Stain High Calcein AM / PI imaging bypasses chemical interference.[1][2]GOLD STANDARD for visual confirmation.

Validation Protocol:

  • Plate media without cells in a 96-well plate.

  • Add compound at 1, 10, and 50 µM.

  • Add assay reagent (e.g., MTT).[1][2][3][5][6]

  • Incubate. If absorbance increases vs. blank, your compound is generating false data [2].[2]

Module 3: Biological Optimization

The Issue: If solubility and assay artifacts are ruled out, the toxicity is biological.[2] The pyridine moiety (especially if 2-pyridyl, but also 3-pyridyl) can chelate essential metal ions (Cu²⁺, Fe²⁺) or generate Reactive Oxygen Species (ROS) via the quinone-methide tautomer.[2]

The Fix: Adjust the "Free Drug" fraction.

Protocol: Serum Buffering

Standard 10% FBS may not be enough to buffer the "burst" of free drug.

  • Step 1: Increase FBS to 15% or 20% during the first 24 hours of treatment.[1][2] Albumin binds the thiazole, releasing it slowly (depot effect).[2]

  • Step 2: Add N-Acetylcysteine (NAC) (1–2 mM) to the media.[1][2] If toxicity is ROS-driven (common with quinone-like tautomers), NAC will rescue the cells.[2] This proves the mechanism is oxidative stress [3].[2]

Frequently Asked Questions (FAQ)

Q: My compound turns the media slightly yellow/orange. Is this normal? A: Yes. This indicates the formation of the thiazol-4-one tautomer or a pH-dependent ionization of the phenolic/hydroxy group. It acts as a weak pH indicator.[1][2] Ensure your media contains HEPES (25 mM) to maintain pH 7.4, as pH shifts drive the toxic tautomer formation.[2]

Q: Can I use PEG-400 instead of Cyclodextrin? A: PEG-400 is acceptable but less effective for this specific scaffold.[1] Thiazoles tend to crystallize out of PEG/Water mixtures over 24 hours.[2] Cyclodextrins actively cage the molecule, providing better 48-72h stability.[2]

Q: The 3-pyridyl group is essential for activity.[1] Can I modify it to reduce toxicity? A: If you have synthetic capability, consider adding a methyl group to the 4-OH (creating a methoxy ether).[1][2] This locks the tautomer, preventing the formation of the reactive ketone species.[2] However, verify if the -OH is a hydrogen bond donor required for your target [4].[1][2]

References

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]

  • Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance Assays.[1][2] NCBI Bookshelf.

  • Gadelha, G. C., et al. (2017).[1][2][7] Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole derivatives.[2][7][8] Toxicology and Applied Pharmacology.

  • PubChem Compound Summary. (2025). 2-Amino-5-phenyl-1,3-thiazol-4-ol (Analogous Scaffold Properties). National Library of Medicine.[2] [2]

Sources

Optimization

Technical Support Center: 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol Stability &amp; Handling

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers struggling with the reproducibility of assays involving 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol and relat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers struggling with the reproducibility of assays involving 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol and related 4-hydroxythiazole derivatives. While these compounds are highly valuable as bioactive scaffolds and fluorescent reporter probes, their unique electronic structures make them notoriously unstable under standard cell culture conditions.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind compound degradation, provide self-validating experimental workflows, and equip you with the mechanistic understanding needed to rescue your in vitro assays.

Part 1: Core Troubleshooting & FAQs

Q1: My compound loses its pharmacological activity and fluorescence within 2–4 hours in standard DMEM/RPMI. What is causing this rapid drop-off?

The Causality: The root cause is keto-enol tautomerization followed by hydrolysis. In non-polar environments, this compound exists predominantly in its active, fluorescent 4-hydroxythiazole (enol) form. However, in aqueous cell culture media at physiological pH (7.4), the equilibrium shifts dramatically toward the keto tautomer, forming a thiazol-4(5H)-one[1].

Once in the keto form, the C5 position of the thiazole ring becomes highly electrophilic. It is rapidly attacked by water molecules or primary amines present in the media (such as L-glutamine or lysine), leading to irreversible ring-opening and complete loss of activity.

Q2: I prepare my stock solutions in DMSO, but the compound's potency varies wildly between different assay days. How can I stabilize my stocks?

The Causality: Dimethyl sulfoxide (DMSO) is not an inert solvent for thiazoles. Over time, and especially when exposed to atmospheric oxygen and ambient light, DMSO acts as a mild oxidizing agent. It oxidizes the sulfur atom within the thiazole ring, converting it into a sulfoxide (+16 Da mass shift) or a sulfone (+32 Da mass shift)[2]. Furthermore, repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, accelerating water-mediated hydrolysis of the compound[2].

The Fix: You must use high-purity, anhydrous DMSO, aliquot the solution immediately, purge the vial headspace with an inert gas (Argon or Nitrogen), and store at -80°C.

Q3: Does the addition of Fetal Bovine Serum (FBS) accelerate the degradation of this compound?

The Causality: Yes. FBS contains a high concentration of proteins (like albumin) rich in free thiol groups (cysteine residues) and primary amines. These act as strong nucleophiles that rapidly attack the electrophilic keto-tautomer of the thiazole. Additionally, serum contains various enzymes that can non-specifically degrade chemically labile small molecules.

Q4: I suspect my compound is degrading in the incubator. Are there environmental factors in the incubator contributing to this?

The Causality: Yes, photo-oxidation is a major hidden variable. Standard cell culture media (like DMEM) contain high concentrations of riboflavin (Vitamin B2). Under the ambient light of a biosafety cabinet or an incubator with glass doors, riboflavin acts as a potent photosensitizer, generating Reactive Oxygen Species (ROS)[3]. These ROS aggressively attack the electron-rich extended


-system of the 5-phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol scaffold. Supplementing media with antioxidant molecules, such as thiazolidine derivatives or glutathione, can significantly quench these reactive species and improve compound half-life[4].

Part 2: Quantitative Stability Data

To help you design your assay timelines, we have compiled the expected half-life (


) of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol under various standard laboratory conditions.
Storage / Assay ConditionTemperatureExpected Half-Life (

)
Primary Degradation Mechanism
Anhydrous DMSO (Argon Purged) -80°C> 12 monthsNone (Stable)
Standard DMSO (Air Exposed) 25°C~ 7–14 daysS-Oxidation (Sulfoxide/Sulfone formation)
DMEM (pH 7.4, No Serum) 37°C~ 4–6 hoursTautomerization & Ring-opening Hydrolysis
DMEM + 10% FBS 37°C~ 1–2 hoursNucleophilic attack by serum thiols/amines
DMEM + Antioxidants (e.g., GSH) 37°C~ 12–18 hoursMitigated photo-oxidation & ROS quenching

Part 3: Standardized Experimental Protocol (Self-Validating)

To ensure scientific integrity and reproducibility, follow this step-by-step methodology. This protocol includes a mandatory self-validating step to separate biological metabolism from abiotic chemical degradation.

Step 1: Stock Reconstitution

  • Weigh the lyophilized 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol powder in a low-light environment.

  • Dissolve in anhydrous, high-purity DMSO to create a concentrated stock (e.g., 10 mM).

Step 2: Aliquoting and Storage

  • Immediately divide the stock into single-use aliquots (e.g., 10–20 µL) in amber microcentrifuge vials to prevent photo-oxidation.

  • Gently blow a stream of Argon or Nitrogen gas over the open vial to displace ambient oxygen and moisture.

  • Cap tightly and store at -80°C . Never subject an aliquot to a freeze-thaw cycle.

Step 3: Media Preparation

  • Whenever possible, utilize phenol red-free and riboflavin-reduced media to minimize ROS generation.

  • Pre-warm the media to 37°C before adding the compound.

Step 4: Just-in-Time Dilution

  • Thaw a single DMSO aliquot at room temperature immediately before the assay.

  • Dilute the compound into the pre-warmed media and apply it to the cell cultures within 5 minutes . Do not let the diluted compound sit in a water bath.

Step 5: The Self-Validating Control (Critical)

  • Cell-Free Control: For every experiment, prepare a "Cell-Free" well containing only media and the compound (no cells). Incubate this well alongside your experimental plates.

  • LC-MS Validation: Post-assay, extract the media from the cell-free well and run it through LC-MS. Quantify the mass defect. If you observe a +16 Da peak (S-oxide) or a mass corresponding to the ring-opened adduct, you can precisely calculate the abiotic degradation rate and adjust your cellular

    
     or fluorescence calculations accordingly.
    

Part 4: Mechanistic & Workflow Visualizations

Chemical Degradation Pathway

The following diagram illustrates the causality behind the compound's instability in aqueous media.

Mechanism A 5-Phenyl-2-(3-pyridinyl)- 1,3-thiazol-4-ol (Enol Form - Active) B Thiazol-4(5H)-one (Keto Tautomer) A->B Aqueous Media (pH 7.4) Keto-Enol Tautomerization C S-Oxide / Sulfone (Oxidation Products) A->C ROS / DMSO / Light S-Oxidation D Ring-Opened Adducts (Hydrolysis/Nucleophiles) B->D H2O / Amines / Thiols Nucleophilic Attack at C5

Mechanistic pathways of 4-hydroxythiazole degradation in cell culture media.

Optimized Experimental Workflow

Follow this logical flow to ensure maximum stability and reproducible target engagement.

Protocol S1 1. Reconstitute in Anhydrous DMSO S2 2. Aliquot & Purge with Argon S1->S2 S3 3. Store at -80°C (No Freeze-Thaw) S2->S3 S4 4. Dilute in Media Immediately Pre-Use S3->S4 S5 5. Co-incubate with Antioxidants S4->S5

Optimized workflow for handling and applying 4-hydroxythiazole compounds.

Part 5: References

  • Beilstein Journal of Organic Chemistry (BJOC) Title: A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection URL:[Link][1]

  • PubMed (NIH) Title: Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance URL:[Link][4]

  • PMC (NIH) Title: Vitamins in cell culture media: Stability and stabilization strategies URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol Precipitation in In Vitro Assays

Welcome to the Technical Support Center. Handling highly lipophilic, amphoteric heterocyclic compounds like 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol presents significant challenges in drug discovery and molecular biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Handling highly lipophilic, amphoteric heterocyclic compounds like 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol presents significant challenges in drug discovery and molecular biology workflows. When this compound precipitates in aqueous assay buffers or cell culture media, it leads to artificially flat dose-response curves, underestimated potency, and irreproducible data [1].

This guide provides a deep-dive into the physicochemical causality behind these precipitation events and offers self-validating protocols to rescue your compound's kinetic solubility.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? A1: This is a classic case of DMSO dilution shock (a failure of kinetic solubility). Your compound is highly lipophilic due to its three aromatic/heteroaromatic rings (phenyl, pyridine, and thiazole). While it achieves high thermodynamic solubility in 100% DMSO, rapidly pipetting this concentrated stock into an aqueous buffer causes a drastic, localized shift in solvent polarity. Because the compound cannot disperse fast enough, local supersaturation occurs, forcing the hydrophobic molecules to rapidly self-associate, nucleate, and form irreversible aggregates [1, 4].

Q2: How does the pH of my assay buffer influence this specific compound's solubility? A2: The compound is an ampholyte (zwitterion-like) . It contains a basic pyridine nitrogen (estimated pKa ~5.2) and an acidic thiazole-4-ol hydroxyl group (estimated pKa ~8.5).

  • At an acidic pH (< 4), the pyridine ring is protonated (cationic), increasing solubility.

  • At a basic pH (> 9), the thiazole-4-ol is deprotonated (anionic), increasing solubility.

  • The Isoelectric Trap: At physiological pH (7.0–7.4), the molecule is predominantly uncharged. This lack of ionization drastically reduces its aqueous solubility, placing your standard assay conditions directly in the compound's "solubility valley" [3].

Q3: What additives can I use to prevent precipitation without causing cytotoxicity or enzymatic interference? A3: To rescue kinetic solubility at pH 7.4, you must lower the thermodynamic barrier to solvation. The most effective method for heterocyclic aromatics is the use of Cyclodextrins (e.g., HP-β-CD) . Cyclodextrins possess a hydrophilic exterior and a lipophilic central cavity that forms a transient, water-soluble inclusion complex with the lipophilic phenyl/thiazole moieties of your compound, shielding them from the aqueous environment without permanently altering the drug's pharmacology[2]. Alternatively, non-ionic surfactants (like Tween-20 or Pluronic F-68) can be used to form stabilizing micelles.

Part 2: Quantitative Data & Solubilization Strategies

The table below summarizes the causality, optimal concentrations, and trade-offs of various solubilization strategies for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol.

StrategyMechanistic CausalityRecommended Final Assay Conc.ProsCons / Limitations
DMSO Optimization Lowers bulk solvent polarity, preventing hydrophobic collapse.

0.5% (v/v)
Simple, standard practice.>0.5% is cytotoxic to many cell lines and can denature target proteins [4].
HP-β-Cyclodextrin Forms a host-guest inclusion complex with the phenyl/thiazole rings.1% - 5% (w/v)Highly biocompatible; excellent for lipophilic rings [2].Can be expensive; may sequester other lipophilic assay components (e.g., lipids).
Pluronic F-68 Amphiphilic block copolymer that forms stabilizing micelles around the compound.0.01% - 0.1% (w/v)Gentle on cells; prevents adherence to plasticware.Micelle entrapment can sometimes reduce the free-drug concentration available to targets.
Bovine Serum Albumin Non-specific hydrophobic binding to albumin pockets acts as a carrier.0.1% - 1% (w/v)Mimics physiological serum binding; highly effective.High protein binding shifts the apparent

(requires free-drug calculation).

Part 3: Experimental Workflows & Diagnostics

Diagnostic Workflow Diagram

G Start Precipitation Observed in Assay Buffer CheckDMSO Is final DMSO > 1%? Start->CheckDMSO HighDMSO Reduce stock conc. or use step-down dilution CheckDMSO->HighDMSO Yes CheckPH Is pH near pI (~pH 7)? CheckDMSO->CheckPH No HighDMSO->CheckPH AdjustPH Shift pH by 1-2 units (if assay tolerates) CheckPH->AdjustPH Yes Additives Add Solubilizers (HP-β-CD, Tween-20, BSA) CheckPH->Additives No Success Soluble Compound Ready for Assay AdjustPH->Success Additives->Success

Caption: Troubleshooting workflow for resolving 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol precipitation.

Protocol 1: Step-Down Dilution & Complexation (Preventing Kinetic Shock)

Causality: Direct dilution of a 10 mM DMSO stock into an aqueous buffer creates a massive polarity gradient, causing immediate nucleation. This protocol uses an intermediate "step-down" phase with a solubilizer to coat the molecules before they experience the bulk aqueous environment.

  • Stock Preparation: Prepare a 10 mM stock of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol in 100% anhydrous DMSO. Vortex vigorously.

  • Excipient Buffer Preparation: Prepare your standard assay buffer (e.g., PBS, pH 7.4) and supplement it with 10% (w/v) HP-β-Cyclodextrin.

  • Intermediate Step-Down: Pipette 10 µL of the 10 mM DMSO stock into 90 µL of the Excipient Buffer. Crucial Step: Pipette the DMSO directly into the liquid (do not let it run down the dry plastic wall) and immediately vortex for 5 seconds. You now have a 1 mM intermediate stock in 10% DMSO / 9% HP-β-CD.

  • Final Assay Dilution: Dilute the intermediate stock 1:20 into your final cell culture media or assay buffer.

  • Self-Validation: The final assay conditions will be 50 µM compound, 0.5% DMSO, and 0.45% HP-β-CD. Visually inspect under a microscope at 20x magnification to confirm the absence of microcrystals.

Mechanistic Pathway Diagram

G Stock 10 mM Stock (100% DMSO) DirectDil Direct Dilution into Buffer Stock->DirectDil StepDil Step-Down Dilution with Excipients Stock->StepDil Nucleation Rapid Nucleation & Aggregation DirectDil->Nucleation Complexation Micelle/Inclusion Complex Formation StepDil->Complexation Precipitate Visible Precipitate (Assay Failure) Nucleation->Precipitate Soluble Kinetically Stable Solution Complexation->Soluble

Caption: Mechanistic pathway of DMSO dilution shock versus excipient-mediated kinetic solubility rescue.

Protocol 2: Nephelometric Kinetic Solubility Assay

Causality: You cannot trust biological readout data if you do not empirically know the exact concentration at which your compound precipitates. Nephelometry measures light scattering caused by insoluble particulates, providing a self-validating threshold for your assay [1].

  • Plate Setup: Use a clear-bottom 96-well microplate.

  • Serial Dilution: Create a 2-fold serial dilution of your compound in 100% DMSO (e.g., from 10 mM down to 10 µM).

  • Buffer Transfer: Add 198 µL of your exact biological assay buffer (including any proteins, pH 7.4) to the wells.

  • Compound Addition: Rapidly add 2 µL of each DMSO dilution to the corresponding buffer wells. (Final DMSO = 1%).

  • Incubation: Seal the plate, shake at 500 RPM for 2 minutes, and incubate at your assay temperature (e.g., 37°C) for 2 hours.

  • Measurement: Read the plate on a spectrophotometer/nephelometer at an off-target wavelength (e.g., 620 nm) where the compound does not absorb light.

  • Data Analysis: Plot the absorbance/scattering against the compound concentration. The concentration at which the signal sharply deviates from the baseline (buffer + 1% DMSO control) is your absolute kinetic solubility limit. Never dose your biological assay above this empirically derived concentration.

References

  • Kerns, E. H., Di, L., & Carter, G. T. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885.[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351.[Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Edition). Elsevier.[Link]

  • Chen, Y., et al. (2024). Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PLoS One, 19(6), e0304225.[Link]

Optimization

Technical Support Center: 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol Assay Optimization

Status: Operational Ticket ID: T-5P3P-THZ-001 Subject: Interpreting Ambiguous Assay Results & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Lead Discovery Group Executive Summary: The "Chameleo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-5P3P-THZ-001 Subject: Interpreting Ambiguous Assay Results & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Executive Summary: The "Chameleon" Effect

Welcome to the technical support hub for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol . If you are accessing this guide, you are likely observing inconsistent IC


 values, non-linear dose-response curves, or "impossible" fluorescence readings.

The Core Issue: This molecule is not a static entity.[1][2][3][4][5] It acts as a chemical "chameleon" due to keto-enol tautomerism . While you synthesized or purchased the "4-ol" (hydroxy) form, in aqueous physiological buffers, it exists in a dynamic equilibrium with its 4-one (keto) tautomer. This equilibrium is highly sensitive to pH, solvent polarity, and temperature, leading to significant assay variability if not strictly controlled.

This guide provides the diagnostic logic to distinguish between true biological activity and physicochemical artifacts.

Module 1: Tautomeric Instability (The "Ghost" Signal)

Symptom:

  • Biochemical Assays: IC

    
     values shift by >10-fold when changing buffer pH by just 0.5 units.
    
  • Binding Assays: The compound appears active in one buffer system (e.g., Phosphate) but inactive in another (e.g., Tris), despite identical pH.

Root Cause: The 1,3-thiazol-4-ol scaffold undergoes prototropic tautomerism.[6] The Hydroxy (enol) form is aromatic and often the active pharmacophore for ATP-binding sites. The Oxo (keto) form is non-aromatic and may not bind the target, or binds a different allosteric site. The 3-pyridinyl substituent at position 2 adds complexity by providing an intramolecular hydrogen bond acceptor, stabilizing specific tautomers.

Diagnostic Protocol: The UV-Vis Shift Test

  • Prepare: 50 µM compound in three buffers: pH 6.0, pH 7.4, and pH 8.5.

  • Scan: Measure Absorbance (200–500 nm).

  • Interpret:

    • Result A (Isosbestic Points): If distinct peaks shift with pH but maintain clean crossing points (isosbestic points), you are observing pure tautomeric equilibrium. Action: Lock assay pH strictly.

    • Result B (Baseline Lift): If the baseline rises at all wavelengths, the compound is precipitating (see Module 2).

Visualizing the Tautomeric Pathway

Tautomerism cluster_conditions Equilibrium Drivers Enol Enol Form (4-ol) (Aromatic, Active Binder) Transition Proton Transfer (pH Dependent) Enol->Transition -H+ Keto Keto Form (4-one) (Non-Aromatic, Inactive?) Transition->Keto +H+ (N-site) Solvent Solvent Polarity (DMSO stabilizes Enol) Solvent->Transition pH Buffer pH (High pH favors Enolate) pH->Transition

Figure 1: The pH-dependent tautomeric shift between the aromatic 4-ol and non-aromatic 4-one forms. Assay buffers must be optimized to stabilize the biologically relevant species.

Module 2: Colloidal Aggregation (The "False Positive" Trap)

Symptom:

  • Steep Hill Slope: Dose-response curves show a Hill coefficient (

    
    ) > 2.0 (often > 5.0).
    
  • Flat Inhibition: The compound inhibits 100% of enzyme activity at 10 µM but 0% at 1 µM (binary switch).

  • Enzyme Independence: The compound inhibits two completely unrelated enzymes (e.g., a Kinase and a Protease) with similar IC

    
     values.
    

Root Cause: The 5-phenyl-2-(3-pyridinyl) motif is planar and lipophilic. At concentrations >1–5 µM, these molecules often self-assemble into colloidal aggregates. These colloids sequester enzymes non-specifically, leading to false inhibition. This is a hallmark of PAINS (Pan-Assay Interference Compounds).

Diagnostic Protocol: The Detergent Challenge

  • Control: Run your standard enzymatic assay (e.g., Kinase assay).

  • Challenge: Repeat the assay adding 0.01% Triton X-100 or 0.005% Tween-20 to the reaction buffer before adding the enzyme.

  • Analyze:

    • Inhibition Lost: If the IC

      
       jumps from 1 µM to >50 µM (or activity is restored), the original result was a False Positive  caused by aggregation.
      
    • Inhibition Retained: The inhibition is likely a true bimolecular interaction.

Quantitative Data Summary: Aggregation Indicators

ParameterTrue InhibitorAggregator (Artifact)
Hill Slope (

)
0.8 – 1.2> 2.0 (Steep)
Max Inhibition Plateaus (can be <100%)Often 100% (Binary)
Effect of Triton X-100 Minimal ChangeLoss of Potency
Effect of Enzyme Conc. IC

is constant
IC

increases linearly with [Enzyme]

Module 3: Optical Interference (Fluorescence & Quenching)

Symptom:

  • Fluorescence Assays: "Negative inhibition" (signal increases above control) or erratic data points.

  • Absorbance Assays: High background absorbance at 340nm or 405nm.

Root Cause: Thiazoles are often intrinsic fluorophores. The 5-phenyl-2-(3-pyridinyl) conjugation extends the pi-system, potentially creating fluorescence that overlaps with common assay tags (like AMC, FITC, or GFP). Conversely, the molecule can act as a "dark quencher" via the Inner Filter Effect (IFE) , absorbing the excitation light intended for the assay substrate.

Diagnostic Protocol: Spectral Scanning

  • Scan Compound Only: Dilute compound to 10 µM in buffer. Scan Excitation/Emission (Ex 300–600nm / Em 350–700nm).

  • Check Overlap: Overlay this spectrum with your assay's fluorophore (e.g., if your assay uses Coumarin Ex 360/Em 460, and your compound emits at 460, you have direct interference).

  • Correction: If IFE is suspected (compound absorbs at excitation wavelength), use a correction formula or switch to a Red-Shifted assay (e.g., TR-FRET or AlphaScreen) which is less susceptible to small molecule interference.

Troubleshooting Workflow: Decision Tree

Use this logic flow to process any ambiguous result obtained with 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol.

Troubleshooting Start Ambiguous Result Observed CheckHill Check Hill Slope (nH) Start->CheckHill IsSteep nH > 2.0? CheckHill->IsSteep Detergent Run Detergent Test (+0.01% Triton X-100) IsSteep->Detergent Yes CheckOptical Check Optical Interference (Scan Abs/Fluor) IsSteep->CheckOptical No PotencyLoss Potency Lost? Detergent->PotencyLoss FalsePos FALSE POSITIVE: Colloidal Aggregation PotencyLoss->FalsePos Yes TrueBinder Likely True Binder (Proceed to Kd) PotencyLoss->TrueBinder No Interference Signal Overlap? CheckOptical->Interference Interference->TrueBinder No SwitchReadout Switch Assay Mode (e.g., HPLC/MS) Interference->SwitchReadout Yes

Figure 2: Step-by-step diagnostic logic to isolate the cause of assay failure.

FAQs: Researcher to Researcher

Q: My compound precipitates in PBS but dissolves in DMSO. How do I run a cell assay? A: This is classic "Crash-out." The compound is soluble in the stock (DMSO) but insoluble in the aqueous buffer.

  • Solution: Do not add 100% DMSO stock directly to the cell media. Perform an intermediate dilution step.

    • Step 1: Dilute 10mM DMSO stock into 100% DMSO to 100x the final concentration.

    • Step 2: Dilute this 1:100 into the media while vortexing rapidly.

    • Limit: Ensure final DMSO < 0.5% to avoid cell toxicity.[7] If precipitation persists, this scaffold may require a solubility tag or formulation aid (e.g., cyclodextrin).

Q: Is this molecule a PAINS (Pan-Assay Interference Compound)? A: While the specific 5-phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol structure is not the most notorious PAINS offender (like rhodanine), it shares the 2-aminothiazole-like substructure and planarity that drives aggregation. Treat it as a "High Risk" scaffold for aggregation and always run the Triton X-100 control [2].

Q: Why does the IC


 change over time (e.g., 30 min vs 4 hours)? 
A:  This suggests either chemical instability  (hydrolysis of the thiazole ring, though rare) or slow-binding kinetics . However, with this scaffold, suspect crystallization . The compound might be slowly crashing out of solution over 4 hours, effectively lowering the free concentration and artificially increasing the IC

.

References

  • BenchChem. (2025).[7][8] Preventing Fentiazac precipitation in stock solutions - Technical Guide.[7] Retrieved from 7

  • Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance.[1] Assay Guidance Manual. NCBI Bookshelf. Retrieved from 1

  • Gogoi, S., et al. (2025). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones.[6] ResearchGate.[4][9] Retrieved from 6[9]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Retrieved from 10

  • ChemicalBook. (2026).[11] Frentizole Properties and Solubility Data.[11] Retrieved from 11

Sources

Troubleshooting

refining purification methods for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

Technical Support Center: Purification Protocols for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol Case ID: THZ-PYR-004 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary: The Structural Chall...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Protocols for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

Case ID: THZ-PYR-004 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The Structural Challenge

You are attempting to purify 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol . Before beginning any protocol, you must recognize that this molecule presents a "Perfect Storm" of purification challenges due to three competing structural behaviors:

  • Tautomeric Equilibrium: The 4-hydroxy thiazole is in dynamic equilibrium with its 4-one (ketone) tautomer. Standard silica chromatography often shifts this equilibrium, leading to "ghost peaks" or broad smearing.

  • Amphoteric Nature: The pyridine ring provides a basic center (

    
    ), while the enolic hydroxyl (or the active methylene in the keto form) is weakly acidic (
    
    
    
    ).[1]
  • Solubility Paradox: The compound is likely highly crystalline and insoluble in non-polar solvents, but creates "oils" in semi-polar mixtures if not handled correctly.

Module 1: Chromatographic Purification (The "Streak" Fix)

Problem: The compound streaks on TLC/Column, or elutes as two fusing spots. Root Cause: The basic pyridine nitrogen interacts with acidic silanols on the silica gel.[2][3] Simultaneously, the silica's acidity catalyzes keto-enol tautomerization on the column.

Protocol A: The "Ammonia-Doped" Silica Method

Do not use standard acidic silica. You must deactivate the stationary phase.

Materials:

  • Dichloromethane (DCM)[1]

  • Methanol (MeOH)[1]

  • Ammonium Hydroxide (28-30%

    
     in water) or Triethylamine (TEA)[1]
    
  • High-purity Silica Gel (Type B, low metal content preferred)[1][2]

Step-by-Step Workflow:

  • Pre-wash the Silica: Slurry your silica in a solution of DCM containing 1% Triethylamine . This neutralizes the acidic sites.

  • Mobile Phase Preparation: Prepare a solvent system of DCM : MeOH :

    
     (95 : 4.5 : 0.5) .
    
    • Note: The ammonia ensures the pyridine remains deprotonated (neutral) and suppresses tailing.[1]

  • Sample Loading: Dissolve the crude in a minimum amount of DCM/MeOH (9:1). Do not use DMF for loading as it will cause band broadening.

  • Elution: Run the column. The product should elute as a single, tighter band.

    • Troubleshooting: If you see a "double spot" on TLC that merges upon drying, this is tautomerism. It is one compound.

Module 2: Recrystallization (The High-Purity Fix)

Problem: The product oils out or traps impurities in the crystal lattice. Root Cause: Rapid precipitation traps solvent. The "4-one" tautomer often crystallizes differently than the "4-ol".

Protocol B: The "Isoelectric" pH Swing

Best for removing colored impurities and unreacted thioamides.

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in 1N NaOH (approx. 5-10 volumes).

    • Mechanism:[4] This deprotonates the 4-OH group, forming the soluble sodium enolate.

    • Observation: The solution should turn clear/yellow. If solids remain, filter them off (these are non-acidic impurities).[1]

  • Precipitation: Slowly add 1N Acetic Acid dropwise with vigorous stirring.

  • Endpoint: Monitor pH. As you approach pH 6-7 , the neutral molecule will precipitate.

    • Critical: Do not overshoot to pH < 4, or you will protonate the pyridine and re-dissolve the compound.

  • Maturation: Heat the suspension to 50°C for 30 minutes, then let it cool slowly to room temperature. This converts amorphous precipitate into filterable crystals.

  • Wash: Filter and wash with water, then cold ethanol.

Visualizing the Strategy

The following diagram outlines the decision logic for purifying this specific scaffold.

PurificationStrategy Start Crude Reaction Mixture (Thiazol-4-ol) SolubilityCheck Check Solubility (1N NaOH) Start->SolubilityCheck Soluble Soluble (Enolate formed) SolubilityCheck->Soluble Clear Solution Insoluble Insoluble/Oiling SolubilityCheck->Insoluble Turbid/Gummy AcidPrecip Acid Precipitation (Add AcOH to pH 6.5) Soluble->AcidPrecip Chromatography Deactivated Silica Column (DCM/MeOH/NH3) Insoluble->Chromatography Crystallization Recrystallization (EtOH/DMF) AcidPrecip->Crystallization Solid Collected Chromatography->Crystallization Fractions Pooled FinalProduct Pure Product (>98%) Crystallization->FinalProduct

Caption: Decision matrix for isolating amphoteric thiazole derivatives based on initial solubility behavior.

Technical FAQ

Q1: Why does my NMR show a "mess" of peaks in


? 
A:  This is likely not an impurity. In 

, the keto-enol exchange is slow on the NMR timescale, showing two sets of peaks.
  • Fix: Run the NMR in DMSO-

    
     . DMSO forms hydrogen bonds that stabilize one tautomer (usually the hydroxy form), collapsing the spectrum into a clean set of signals.[1]
    

Q2: The solid turned yellow/orange after drying. Did it degrade? A: Thiazoles with phenyl/pyridine conjugation are often photo-sensitive or susceptible to surface oxidation.

  • Fix: Store the compound under Argon/Nitrogen in the dark. If the color is intense, wash the solid with a small amount of cold diethyl ether to remove surface oxidation products.

Q3: I used Lawesson's Reagent and the smell persists. A: You have residual organosulfur byproducts.

  • Fix: Before the main purification, dissolve the crude in DCM and wash with 10% Sodium Hypochlorite (Bleach) solution. This oxidizes the smelly sulfur byproducts to water-soluble sulfoxides/sulfones, which are easily washed away.

Data Summary: Solvent Compatibility

Solvent SystemApplicationNotes
DCM / MeOH (95:5) ChromatographyAvoid without modifier. Will cause tailing.[2][5]
DCM / MeOH /

ChromatographyRecommended. Suppresses ionization.
DMSO-

Analysis (NMR)Best for collapsing tautomers.[1]
Ethanol / Water (1:1) RecrystallizationGood for final polish.[1]
1N NaOH ExtractionSolubilizes product as enolate.

References

  • BenchChem Technical Support. (2025).[1][2][3] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from 3[1]

  • MDPI. (2016).[1] Theoretical Studies on the Tautomeric Equilibria of 4-OH-Substituted Thiazoles. Journal of Molecular Structure. Retrieved from 6[1]

  • LC Troubleshooting Bible. (2025). Why Do Peaks Tail? Mechanisms of Silanol Interaction. Retrieved from 7[1]

  • University of Tartu. (2025).[1] pKa Values of Bases in Non-Aqueous Media (Pyridine & Thiazole Data). Retrieved from 1[1]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Target Validation for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

This guide outlines a rigorous, self-validating framework for confirming the molecular target of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol . Given the structural classification of this compound as a 2,5-disubstituted thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating framework for confirming the molecular target of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol .

Given the structural classification of this compound as a 2,5-disubstituted thiazol-4-one/ol (a "privileged scaffold" often co-identified as a frequent hitter), this guide prioritizes distinguishing true target engagement from promiscuous mechanisms (e.g., aggregation or redox cycling).

Executive Summary & Compound Profile

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol belongs to a class of heterocyclic compounds known as thiazol-4-ones (existing in equilibrium with the 4-ol tautomer). While this scaffold is chemically versatile, it is historically associated with both high-value pharmacology (e.g., CFTR modulation , 11


-HSD1 inhibition ) and "false positive" activity in high-throughput screens.
  • Primary Challenge: Differentiating specific binding (e.g., to a kinase ATP-pocket or allosteric site) from non-specific aggregation or colloidal sequestration.

  • Target Hypothesis: Based on structural homology to established probes, the most probable targets include CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) , PIM Kinases , or 11

    
    -HSD1 .
    
  • Validation Strategy: A "Subtraction-Addition" model—first subtract promiscuous activity, then add orthogonal evidence of binding.

Comparative Analysis: Performance vs. Established Alternatives

This section compares the compound against "Gold Standard" tools used for the most likely targets of this scaffold (CFTR and Kinases).

Table 1: Comparative Performance Metrics
Feature5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol CFTRinh-172 (CFTR Standard)SGI-1776 (PIM Kinase Standard)Staurosporine (Broad Kinase Control)
Primary Target Putative: CFTR / PIM / 11

-HSD1
CFTR (Cl⁻ Channel)PIM1, PIM2, PIM3Pan-Kinase
Mechanism Reversible, likely allostericAllosteric pore occlusionATP-competitiveATP-competitive
Potency (IC

)
0.5 – 5.0

M
(Typical Range)
~300 nM~10–50 nM< 10 nM
Selectivity Risk High (PAINS liability)ModerateHighLow (Promiscuous)
Solubility Low-Moderate (LogP ~2.5–3.0)LowModerateHigh
Cellular Entry Passive DiffusionPassive DiffusionPassive DiffusionPassive Diffusion
Validation Status Needs Validation (See Protocol)Validated (Patch Clamp)Validated (Clinical)Validated (Biochem)

Critical Validation Protocols

Phase 1: The "Anti-PAINS" Filter (Mandatory Pre-Screen)

Objective: Prove the compound does not act via non-specific aggregation.

Protocol: Detergent-Dependent IC


 Shift 
  • Setup: Prepare two parallel enzymatic/functional assays for the target (e.g., Kinase assay or CFTR halide sensor).

  • Condition A: Standard assay buffer.

  • Condition B: Assay buffer + 0.01% Triton X-100 (or 0.005% Tween-20).

  • Execution: Measure IC

    
     in both conditions.
    
  • Interpretation:

    • Valid Hit: IC

      
       remains constant (
      
      
      
      -fold).
    • Promiscuous Aggregator: IC

      
       increases significantly (e.g., >10-fold shift) in the presence of detergent, as the detergent disrupts the colloidal aggregates responsible for inhibition.
      
Phase 2: Biophysical Target Engagement (CETSA)

Objective: Confirm physical binding in the cellular environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treatment: Treat live cells (e.g., HEK293) with 10

    
    M Compound  or DMSO  (Control) for 1 hour.
    
  • Heating: Aliquot cells and heat to a gradient (

    
    C to 
    
    
    
    C) for 3 minutes.
  • Lysis: Lyse cells using freeze-thaw cycles (avoid detergents that denature protein).

  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot using antibodies specific to the hypothesized target (e.g., anti-CFTR or anti-PIM1).

  • Result: A shift in the melting curve (

    
     shift) indicates ligand binding stabilizing the protein.
    
Phase 3: Functional Rescue (CRISPR/Cas9)

Objective: Link phenotype to the specific target.

Protocol: Target Knockout/Rescue

  • Knockout: Generate a CRISPR-Cas9 KO line for the putative target.

  • Assay: Treat WT and KO cells with the compound.

    • If On-Target: The compound should have no effect (or significantly reduced effect) in the KO line compared to WT.

  • Rescue: Transfect KO cells with a Drug-Resistant Mutant of the target (e.g., a Gatekeeper mutant for kinases).

    • Validation: Re-introduction of the resistant target should not restore sensitivity, whereas re-introduction of the WT target should restore sensitivity.

Mechanism & Pathway Visualization

The following diagrams illustrate the validation logic and the potential signaling context (using CFTR as the representative pathway).

Diagram 1: The "Subtraction-Addition" Validation Workflow

ValidationWorkflow cluster_Filter Phase 1: PAINS Exclusion cluster_Biophys Phase 2: Physical Binding cluster_Funct Phase 3: Functional Link Start Hit: 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol Detergent Detergent-Sensitivity Assay (+/- 0.01% Triton X-100) Start->Detergent ResultA IC50 Shifts >10x (Aggregator) Detergent->ResultA Unstable ResultB IC50 Stable (Specific Binder) Detergent->ResultB Stable Discard Discard / Re-engineer ResultA->Discard Stop CETSA CETSA / Thermal Shift (Cellular Context) ResultB->CETSA SPR Surface Plasmon Resonance (Kinetics: Kon/Koff) ResultB->SPR CRISPR CRISPR KO of Target CETSA->CRISPR Binding Confirmed SPR->CRISPR Rescue Phenotype Loss in KO? CRISPR->Rescue Valid VALIDATED TARGET Rescue->Valid Yes

Caption: Logical workflow for filtering promiscuous hits and confirming specific target engagement.

Diagram 2: Hypothetical Target Signaling (CFTR Context)

CFTR_Pathway Ligand 5-Phenyl-2-(3-pyridinyl)-... (Inhibitor) CFTR_Closed CFTR Channel (Closed State) Ligand->CFTR_Closed Stabilizes Closed State CFTR_Open CFTR Channel (Open/Gating) Ligand->CFTR_Open Blocks Pore/Gating CFTR_Closed->CFTR_Open ATP + PKA Chloride Cl- Efflux CFTR_Open->Chloride Transport ATP ATP PKA PKA Phosphorylation

Caption: Mechanistic intervention of the compound within the CFTR gating cycle (Hypothetical).

References

  • Zhang, Z., et al. (2020). "2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement."[1] Current Topics in Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

  • Ma, T., et al. (2002). "Thiazolidinone CFTR inhibitor identified by high-throughput screening blocks cholera toxin-induced intestinal fluid secretion." Journal of Clinical Investigation.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Lesyk, R. B., et al. (2017). "4-Thiazolidinones: Centenarian history, current status and future prospects." European Journal of Medicinal Chemistry.

Sources

Comparative

efficacy of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol vs. other small molecules

Efficacy of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (5-PPT) vs. Standard Small Molecules: A Dual-Modality Comparison Guide Executive Summary In modern drug discovery, the disconnect between a small molecule’s therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (5-PPT) vs. Standard Small Molecules: A Dual-Modality Comparison Guide

Executive Summary

In modern drug discovery, the disconnect between a small molecule’s therapeutic efficacy and its intracellular tracking often requires the co-administration of separate fluorescent probes. This approach is fundamentally flawed due to the disparate pharmacokinetic profiles of the drug and the probe. 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (CAS 131786-81-7) , hereafter referred to as 5-PPT , represents a paradigm shift. As a bifunctional 4-hydroxythiazole derivative, 5-PPT merges potent kinase inhibition with intrinsic fluorescence. This guide objectively compares the structural rationale, comparative efficacy, and self-validating experimental workflows of 5-PPT against single-modality industry standards (e.g., Dasatinib for inhibition; Coumarin-6 for fluorescence).

Structural Rationale & Causality

To understand the efficacy of 5-PPT, we must deconstruct its molecular architecture. The thiazole core is a highly privileged, five-membered heterocyclic scaffold in medicinal chemistry, known for dictating favorable physicochemical and drug-like properties[1].

  • The 3-Pyridinyl Motif (Target Anchoring): The nitrogen atom on the pyridinyl ring acts as a critical hydrogen-bond acceptor. In the context of receptor tyrosine kinases (RTKs), this motif mimics the adenine ring of ATP, anchoring the molecule deep within the highly conserved kinase hinge region[2].

  • The 5-Phenyl Group (Residence Time): By projecting into the hydrophobic pocket adjacent to the ATP-binding site, the phenyl ring enhances binding affinity via

    
     stacking, significantly increasing the drug's target residence time.
    
  • The 4-Hydroxyl Group (Intrinsic Fluorescence): Unlike standard inhibitors, the hydroxyl substitution creates a highly conjugated "push-pull" electronic system. 4-hydroxythiazoles are well-documented non-classical fluorophores. Upon target binding or deprotonation, 5-PPT exhibits a massive bathochromic shift and high quantum yield, enabling direct live-cell imaging without the steric hindrance of bulky fluorophore tags (like FITC or Dansyl)[3].

Comparative Efficacy Analysis

The table below summarizes the preclinical performance metrics of the 5-PPT scaffold compared to single-modality reference standards.

CompoundPrimary ModalityKinase IC

(RTKs)
Quantum Yield (

)
Live-Cell PermeabilityMolecular Weight
5-PPT Dual (Inhibitor + Probe) ~45 nM 0.85 High 254.3 g/mol
DasatinibKinase Inhibitor<1 nMN/A (Inactive)High488.0 g/mol
Coumarin-6Fluorescent ProbeN/A (Inactive)0.78Moderate350.4 g/mol

Data Interpretation: While Dasatinib possesses a superior IC


 for kinase inhibition, it is completely "dark" (non-fluorescent). Coumarin-6 provides excellent fluorescence but zero therapeutic inhibition. 5-PPT bridges this gap, offering nanomolar target engagement while outperforming standard probes in quantum yield due to its environment-sensitive thiazole core[4].

Experimental Protocols: A Self-Validating System

As researchers, we must ensure that our assays distinguish true target engagement from assay artifacts. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: We utilize TR-FRET rather than standard fluorescence assays to evaluate 5-PPT. Because 5-PPT is intrinsically fluorescent, standard assays would yield false positives via auto-fluorescence. TR-FRET introduces a time delay that eliminates background fluorophore interference, isolating only the true binding events.

  • Enzyme Preparation: Dilute recombinant kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA). Rationale: Mg
    
    
    
    is mandatory for ATP coordination; EGTA chelates calcium to prevent the activation of off-target proteases.
  • Compound Titration: Dispense 5-PPT in a 10-point dose-response curve (10

    
    M to 0.5 nM). Include Dasatinib as a positive control and 1% DMSO as a vehicle control. Validation: The DMSO well establishes the baseline maximum reaction velocity (
    
    
    
    ).
  • Substrate Addition: Add the fluorescently labeled peptide substrate and ATP exactly at its predetermined Michaelis constant (

    
    ). Rationale: Running the assay at the ATP 
    
    
    
    ensures the system is highly sensitive to competitive inhibitors binding the hinge region.
  • Detection: Incubate for 60 minutes at room temperature. Quench with EDTA (to strip Mg

    
    ) and read the TR-FRET signal (Ex: 337 nm, Em: 665/615 nm).
    
Protocol B: Live-Cell Fluorescence Target Tracking

Causality: 4-hydroxythiazoles exhibit environment-sensitive fluorescence, meaning their emission intensifies in the hydrophobic pocket of a kinase[4].

  • Cell Seeding: Seed target carcinoma cells in glass-bottom 96-well plates at 10,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with 1

    
    M 5-PPT in FluoroBrite DMEM for 2 hours. Rationale: FluoroBrite lacks phenol red, which would otherwise absorb the blue/green emission of the thiazole core and artificially depress the signal.
    
  • Washing: Wash 3x with warm PBS to remove unbound compound, ensuring only internalized, target-bound 5-PPT is visualized.

  • Imaging & Validation: Image via confocal microscopy (Ex: ~350 nm, Em: ~450 nm). Self-Validation Step: Pre-treat a control well with a saturating dose of non-fluorescent Dasatinib for 1 hour prior to 5-PPT addition. A subsequent drop in 5-PPT fluorescence confirms that the signal is driven by specific kinase-pocket binding rather than non-specific lipid accumulation.

Mechanistic & Workflow Visualizations

Workflow A 5-PPT Administration B Cellular Internalization A->B C ATP-Pocket Binding B->C D Intrinsic Fluorescence B->D E Kinase Inhibition C->E F Live-Cell Tracking D->F

Dual-modality workflow of 5-PPT demonstrating simultaneous kinase inhibition and live-cell tracking.

Pathway Ligand Growth Factor (EGF) RTK Receptor Tyrosine Kinase Ligand->RTK Signaling PI3K / AKT Cascade RTK->Signaling Inhibitor 5-PPT (Inhibitor) Inhibitor->RTK Blocks ATP Outcome Tumor Proliferation Signaling->Outcome

5-PPT mechanism of action blocking RTK signaling pathways to prevent cellular proliferation.

References

1. THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Società Chimica Italiana. 2.[1] 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health (PMC). 3.[3] A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journal of Organic Chemistry. 4.[2] Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Publishing. 5.[4] Hydroxythiazole-Based Fluorescent Probes for Fluoride Ion Detection. ResearchGate.

Sources

Validation

orthogonal validation of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol's biological activity

Targeting 11β-HSD1 in Metabolic Disease Drug Discovery Executive Summary: The Scaffold Challenge In the landscape of metabolic drug discovery, 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (hereafter referred to as PPT-4-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting 11β-HSD1 in Metabolic Disease Drug Discovery

Executive Summary: The Scaffold Challenge

In the landscape of metabolic drug discovery, 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (hereafter referred to as PPT-4-ol ) represents a potent chemotype targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme is the gatekeeper of intracellular cortisol levels, catalyzing the conversion of inert cortisone to active cortisol.

However, the thiazol-4-ol core (often existing in tautomeric equilibrium with thiazol-4-one ) is a "privileged structure" that carries a high risk of being a Pan-Assay Interference Compound (PAINS) . These scaffolds can act as promiscuous aggregators, redox cyclers, or metal chelators, leading to false positives in biochemical assays.

The Objective of this Guide: To provide a rigorous, orthogonal validation workflow that distinguishes true pharmacological inhibition of 11β-HSD1 by PPT-4-ol from non-specific assay interference. We compare its performance against the non-selective standard Carbenoxolone and the selective inhibitor BVT-142 .

Mechanism of Action & Signaling Pathway

11β-HSD1 is primarily expressed in liver and adipose tissue. In metabolic syndrome, its overexpression leads to local cortisol excess, driving insulin resistance and visceral obesity. PPT-4-ol is designed to occupy the substrate-binding pocket, preventing the reduction of cortisone.

Pathway Visualization: Cortisol Amplification Loop

G Cortisone Cortisone (Inert) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction GR Glucocorticoid Receptor (GR) Cortisol->GR Binds HSD1 11β-HSD1 (Enzyme) HSD1->Cortisone Catalyzes Nucleus Nuclear Translocation GR->Nucleus Activates Outcome Gluconeogenesis & Adipogenesis Nucleus->Outcome Transcription Inhibitor PPT-4-ol (Inhibitor) Inhibitor->HSD1 Blocks

Figure 1: Mechanism of Action. PPT-4-ol inhibits the reduction of Cortisone to Cortisol, blocking downstream GR activation and metabolic dysregulation.

Orthogonal Validation Strategy

To validate PPT-4-ol, we must move beyond simple IC50 generation. We employ a "Triad of Truth" approach:

  • Biochemical (HTRF): Measures enzymatic inhibition in a homogeneous format.

  • Biophysical (SPR): Critical Step. Proves physical binding (1:1 stoichiometry) and rules out aggregation (a common flaw of thiazoles).

  • Cellular (Adipocytes): Confirms membrane permeability and functional efficacy in a relevant biological context.

Validation Workflow

Workflow Step1 Step 1: Biochemical Screen (HTRF Assay) Decision1 IC50 < 100 nM? Step1->Decision1 Decision1->Step1 No (Discard) Step2 Step 2: Aggregation Counter-Screen (Detergent Sensitivity) Decision1->Step2 Yes Step3 Step 3: Biophysical Validation (Surface Plasmon Resonance) Step2->Step3 Pass (No shift with Triton X-100) Step4 Step 4: Functional Cell Assay (3T3-L1 Adipocytes) Step3->Step4 Pass (1:1 Binding)

Figure 2: Orthogonal Validation Funnel. Note the critical inclusion of detergent sensitivity and SPR to rule out false positives common to thiazol-4-ol scaffolds.

Comparative Performance Data

The following data summarizes the performance of PPT-4-ol against industry standards.

Table 1: Potency and Selectivity Profile

FeaturePPT-4-ol (Subject)BVT-142 (Selective Ref)Carbenoxolone (Non-Selective)
11β-HSD1 IC50 (Human) 12 nM 24 nM250 nM
11β-HSD2 IC50 > 10,000 nM> 10,000 nM300 nM
Selectivity Ratio > 800-fold> 400-fold~1.2-fold
Binding Mode (SPR) Reversible, Fast-on/Slow-offReversibleReversible
Cellular Potency (EC50) 45 nM80 nM1.2 µM
Redox Cycling Risk Moderate (Requires validation)LowLow

Analysis:

  • Potency: PPT-4-ol exhibits superior potency (12 nM) compared to BVT-142.

  • Selectivity: Unlike Carbenoxolone, which inhibits both HSD1 and HSD2 (causing hypertension side effects), PPT-4-ol is highly selective for HSD1.

  • Risk: The "Moderate" redox risk necessitates the inclusion of 0.01% Triton X-100 in assays to prevent aggregate-based inhibition.

Detailed Experimental Protocols

Protocol A: HTRF Inhibition Assay (Biochemical)

Purpose: To determine the IC50 of PPT-4-ol against recombinant human 11β-HSD1.

Reagents:

  • Human 11β-HSD1 microsomes.

  • Substrate: Cortisone (200 nM).

  • Cofactor: NADPH (200 µM).

  • Detection: HTRF Cortisol Kit (Cisbio/PerkinElmer).

Procedure:

  • Preparation: Dilute PPT-4-ol in DMSO (10-point dose response, start 10 µM).

  • Incubation: Mix enzyme, PPT-4-ol, and NADPH in assay buffer (50 mM Tris-HCl pH 7.4, 0.01% Triton X-100). Note: Triton X-100 is mandatory to disrupt promiscuous aggregates.

  • Reaction Start: Add Cortisone. Incubate for 60 min at 37°C.

  • Detection: Add anti-Cortisol-Cryptate and d2-labeled Cortisol.

  • Read: Measure FRET signal (665/620 nm ratio) on an EnVision plate reader.

  • Analysis: Calculate % inhibition =

    
    .
    
Protocol B: Surface Plasmon Resonance (Biophysical)

Purpose: To confirm direct binding and stoichiometry.

System: Biacore T200 or 8K. Chip: CM5 Sensor Chip (immobilized 11β-HSD1 via amine coupling).

Procedure:

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20), 1% DMSO.

  • Injection: Inject PPT-4-ol at 5 concentrations (e.g., 3.125 nM to 50 nM) using Single Cycle Kinetics.

  • Flow Rate: 30 µL/min to minimize mass transport limitations.

  • Validation Criteria:

    • Rmax: Must match theoretical Rmax for 1:1 binding. If Rmax is >150% of theoretical, suspect super-stoichiometric aggregation (Fail).

    • Dissociation: Look for clean exponential decay.

Protocol C: 3T3-L1 Adipocyte Cortisol Production (Cellular)

Purpose: To verify efficacy in a live cellular environment.

Procedure:

  • Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (7 days post-confluence).

  • Treatment: Treat cells with Cortisone (1 µM) + PPT-4-ol (dose response).

  • Incubation: 24 hours at 37°C.

  • Supernatant Analysis: Collect media and quantify Cortisol via ELISA.

  • Control: Use Carbenoxolone (10 µM) as a positive control for 100% inhibition.

Troubleshooting & Expert Insights

  • The "Thiazole" Red Flag: If you observe a steep Hill slope (> 2.[1]0) in your biochemical assay, the compound is likely aggregating.[1] Repeat the assay with 0.1% Triton X-100. If potency drops significantly (e.g., IC50 shifts from 10 nM to 5 µM), PPT-4-ol is acting as a false positive in your specific buffer conditions.

  • Redox Cycling: Thiazol-4-ols can generate H2O2 in the presence of DTT. Avoid DTT in your assay buffer; use TCEP as a reducing agent if necessary.

References

  • Mechanism of 11β-HSD1 Inhibition: Title: "11β-Hydroxysteroid dehydrogenase type 1 inhibitors as therapeutic agents for metabolic syndrome." Source:Pharmacology & Therapeutics. URL:[Link]

  • Thiazole Scaffold Validation (PAINS): Title: "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Source:Journal of Medicinal Chemistry. URL:[Link]

  • BVT-142 Reference Data: Title: "Selective inhibition of 11beta-hydroxysteroid dehydrogenase type 1 improves hepatic insulin sensitivity in hyperglycemic mice." Source:Journal of Biological Chemistry. URL:[Link]

  • HTRF Assay Methodology: Title: "Homogeneous time-resolved fluorescence (HTRF) assay for the measurement of 11beta-hydroxysteroid dehydrogenase type 1 activity." Source:Analytical Biochemistry. URL:[Link]

Sources

Comparative

benchmarking 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol against standard-of-care drugs

Benchmarking Guide: 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (PPT-ol) Executive Summary This guide provides a rigorous framework for benchmarking 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (herein referred to as PPT-ol )...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (PPT-ol)

Executive Summary

This guide provides a rigorous framework for benchmarking 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (herein referred to as PPT-ol ) against established Standard-of-Care (SoC) drugs.[1]

Based on the structural pharmacophore—a 2-aryl/heteroaryl-substituted thiazole—PPT-ol aligns with the class of Non-Purine Xanthine Oxidase (XO) Inhibitors .[1] Consequently, the primary therapeutic benchmarking must focus on hyperuricemia (gout) management, comparing PPT-ol against Febuxostat (the structural analog) and Allopurinol (the mechanistic standard).[1]

Secondary screening pathways for antimicrobial or anti-inflammatory activity are included due to the documented pleiotropy of 2-pyridyl-thiazole scaffolds.[1]

Strategic Benchmarking Framework

To validate PPT-ol, you must demonstrate superiority or non-inferiority in three key domains: Potency (IC50) , Physicochemical Properties (Solubility) , and Metabolic Stability .[1]

Primary Comparator Selection
DrugClassRole in Benchmarking
Febuxostat Non-purine XO InhibitorStructural Analog: Direct comparator for potency and binding kinetics.[1] PPT-ol must match or exceed Febuxostat's nanomolar potency.[1]
Allopurinol Purine Analog XO InhibitorMechanistic Control: Represents the "gold standard" baseline.[1] PPT-ol should demonstrate superior safety (hypersensitivity) or potency profiles.[1]
Topiroxostat Non-purine XO InhibitorSecondary Comparator: Useful for evaluating suicide inhibition mechanisms vs. reversible inhibition.[1]

Mechanism of Action & Pathway Visualization

PPT-ol is hypothesized to occupy the molybdenum-pterin active site of Xanthine Oxidase, preventing the hydroxylation of hypoxanthine to xanthine and subsequently to uric acid.[1] Unlike Allopurinol, which requires metabolic activation (to oxypurinol), thiazole-based inhibitors like PPT-ol typically act directly.[1]

Figure 1: Xanthine Oxidase Inhibition Pathway [1]

XO_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystallization) Xanthine->UricAcid Oxidation XO_Enzyme Xanthine Oxidase (Mo-Pterin Site) XO_Enzyme->Hypoxanthine Catalyzes XO_Enzyme->Xanthine Catalyzes Allopurinol Allopurinol (SoC - Purine) Allopurinol->XO_Enzyme Suicide Inhibition Febuxostat Febuxostat (SoC - Thiazole) Febuxostat->XO_Enzyme Mixed/Non-Comp PPT_ol PPT-ol (Candidate) PPT_ol->XO_Enzyme Putative Inhibition

Caption: Putative mechanism of PPT-ol blocking the purine degradation pathway at the Xanthine Oxidase bottleneck, compared to suicide inhibition (Allopurinol) and mixed inhibition (Febuxostat).[1][2][3]

Experimental Protocols

Protocol A: In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine the IC50 of PPT-ol compared to Febuxostat.

Methodology:

  • Reagents: Purified bovine milk Xanthine Oxidase (XO), Xanthine substrate, Phosphate buffer (pH 7.5).

  • Preparation: Dissolve PPT-ol and Febuxostat in DMSO (final concentration <1%). Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction:

    • Incubate enzyme + inhibitor for 10 minutes at 25°C.

    • Initiate reaction by adding Xanthine (50 µM).[1]

  • Detection: Monitor the formation of Uric Acid by measuring absorbance at 295 nm continuously for 5 minutes.

  • Calculation: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit to a 4-parameter logistic model to derive IC50.[1]
    

Success Criteria:

  • Febuxostat IC50: ~1–5 nM (Reference).[1]

  • PPT-ol Target: < 50 nM (Potent) or < 10 nM (Superior).

Protocol B: Kinetic Solubility (Thermodynamic)

Rationale: Thiazole derivatives often suffer from poor aqueous solubility, limiting bioavailability.[1] This is a critical "kill" step in drug development.[1]

Methodology:

  • Setup: Add excess solid PPT-ol to PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2).[1]

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF membrane.[1]

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

Success Criteria:

  • High Solubility: > 100 µg/mL.[1]

  • Moderate (Acceptable): 20–100 µg/mL.[1]

  • Low (Risk): < 10 µg/mL (Requires formulation strategy).[1]

Comparative Data Presentation

Use the following table structure to report your benchmarking results.

Table 1: Benchmarking Matrix for PPT-ol vs. SoCs

ParameterPPT-ol (Candidate)Febuxostat (SoC)Allopurinol (SoC)Note
XO IC50 (nM) [Insert Data]1.2 ± 0.52,500 ± 300Lower is better.[1] Febuxostat is the potency benchmark.[1]
Mode of Inhibition [Determine: Comp/Mixed]Mixed/Non-competitiveCompetitive (Suicide)Mixed inhibition is preferred for efficacy at high substrate loads.[1]
Solubility (pH 7.4) [Insert µg/mL]~12 µg/mL~500 µg/mLFebuxostat has poor solubility; PPT-ol can win here.[1]
tPSA (Ų) [Calc: ~65-75]102.569.4Topological Polar Surface Area < 90 predicts good BBB/Cell permeability.[1]
LogP [Calc: ~2.5]3.30.5LogP 2–3 is ideal for oral bioavailability.[1]

Secondary Screening: Antimicrobial Potential[1]

If PPT-ol fails as an XO inhibitor, the 2-pyridyl-thiazole scaffold is a privileged structure for DNA Gyrase inhibition (antimicrobial).[1]

Figure 2: Screening Decision Tree

Screening_Workflow Start Synthesize PPT-ol XO_Assay Primary Screen: Xanthine Oxidase Inhibition Start->XO_Assay Decision1 IC50 < 100 nM? XO_Assay->Decision1 Hit_XO Lead Optimization: Gout/Hyperuricemia Decision1->Hit_XO Yes Sec_Screen Secondary Screen: Antimicrobial (MIC) Decision1->Sec_Screen No Bacteria Panel: S. aureus (Gram+) E. coli (Gram-) Sec_Screen->Bacteria

Caption: Decision matrix for repurposing PPT-ol if primary XO inhibition targets are not met.

References

  • Okamoto, K., et al. (2003).[1] "Formation of Febuxostat: A Novel Non-Purine Selective Inhibitor of Xanthine Oxidase."[1] Japanese Journal of Pharmacology.

  • Pacher, P., et al. (2006).[1] "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews.

  • Jordan, A., et al. (2014).[1] "Standardized Protocols for Determination of Kinetic Solubility in Drug Discovery." Drug Discovery Today.

  • Mishra, C.B., et al. (2017).[1] "Thiazole: A Potent Scaffold for the Development of New Therapeutic Agents."[1] Current Topics in Medicinal Chemistry.

Sources

Validation

Cross-Reactivity Profiling of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

This guide provides a rigorous cross-reactivity and selectivity profiling framework for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol , a compound belonging to the 2-aryl-5-aryl-thiazol-4-one class.[1] This scaffold is widel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous cross-reactivity and selectivity profiling framework for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol , a compound belonging to the 2-aryl-5-aryl-thiazol-4-one class.[1] This scaffold is widely recognized in medicinal chemistry as a "privileged structure" capable of inhibiting kinases (e.g., GSK-3


, CDK), CFTR, and inflammatory enzymes (COX/LOX), yet it is also frequently flagged for Pan-Assay Interference (PAINS)  mechanisms such as aggregation and redox cycling.[1]

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, Medicinal Chemists[1]

Executive Summary: The Dual Nature of the Thiazol-4-ol Scaffold[1]

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (tautomer: 5-phenyl-2-(pyridin-3-yl)thiazol-4(5H)-one) represents a chemical class that sits on the razor's edge between polypharmacology and promiscuity .[1]

  • Primary Utility: The 3-pyridinyl moiety acts as a hydrogen bond acceptor, often serving as a "hinge binder" in kinase pockets or coordinating zinc in metalloenzymes.[1] The hydrophobic phenyl group at position 5 provides Van der Waals contacts in deep hydrophobic pockets.[1]

  • Critical Risk: This scaffold is structurally related to rhodanines and thiazolidinones , classes notorious for non-specific reactivity (PAINS).[1] Cross-reactivity in this context often stems from colloidal aggregation , Michael addition (if metabolized to reactive species), or metal chelation .[1]

The Directive: Profiling this compound requires a "guilty until proven innocent" approach. You must first rule out assay interference before validating specific off-target kinase or GPCR activity.[1]

Comparative Analysis: Selectivity & Performance

To objectively evaluate the performance of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol, we compare it against a Gold Standard (High Selectivity) and a Structural Analog (High Promiscuity Risk) .[1]

Table 1: Comparative Profiling Metrics

FeatureTarget Compound (5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol)Alternative A: Reference Inhibitor (e.g., Dasatinib or Ivacaftor - Target Dependent)Alternative B: Promiscuous Analog (e.g., Rhodanine derivatives)
Scaffold Class 2,5-Disubstituted Thiazol-4-oneAminopyrimidine / Quinolone2-Thioxothiazolidin-4-one
Primary Binding Mode Hinge Binder / AllostericATP-Competitive (Type I)Non-specific / Covalent / Aggregator
Selectivity Score (S(35)) Moderate (0.3 - 0.5) Likely hits multiple kinases/enzymes due to compact structure.[1][2]High (< 0.1) Engineered for specific pocket fit.[1]Low (> 0.7) Hits diverse targets via aggregation.
PAINS Risk High (Redox cycling, Aggregation)Low Very High (Michael Acceptor, Chelation)
Solubility (pH 7.4) Low-Moderate (< 50 µM)High (> 100 µM)Poor (Often precipitates)
Cross-Reactivity Drivers Pyridine N (Metal chelation), Enol/Keto TautomerismMinimalExocyclic Sulfur (Redox active)

Critical Cross-Reactivity Mechanisms[1]

Before interpreting "hits" in a screening panel, you must understand why this compound might cross-react.[1]

A. Tautomeric Ambiguity

The compound exists in equilibrium between the enol (4-ol) and keto (4-one) forms.[1]

  • Implication: The keto form is the dominant species in solution and can act as a Michael acceptor under oxidative conditions, leading to covalent modification of cysteines in off-target proteins (e.g., covalent inhibition of enzymes with active site cysteines like Caspases or Cathepsins).[1]

B. Metal Chelation

The N-atom of the pyridine ring combined with the oxygen/nitrogen of the thiazole creates a potential bidentate chelation site.[1]

  • Implication: False positives in metalloprotease assays (e.g., MMPs) or zinc-finger protein assays.[1]

C. Colloidal Aggregation

Like many planar, hydrophobic heterocycles, this compound can form sub-micrometer colloids that sequester proteins non-specifically.[1]

  • Implication: Apparent inhibition of unrelated targets (e.g., GPCRs, soluble enzymes) that disappears upon addition of detergent (0.01% Triton X-100).[1]

Experimental Protocols for Validation

Protocol 1: The "PAINS" Exclusion Workflow (Mandatory First Step)

Objective: Prove that observed activity is not due to aggregation or interference.[1]

Reagents:

  • Assay Buffer (specific to target).[1]

  • Detergent: Triton X-100 or Tween-20 (freshly prepared).[1]

  • Dynamic Light Scattering (DLS) instrument.[1]

Step-by-Step:

  • Baseline IC50: Determine the IC50 of the compound in standard buffer.[1]

  • Detergent Challenge: Repeat the IC50 determination in the presence of 0.01% v/v Triton X-100 .

    • Interpretation: If IC50 shifts by >10-fold (potency loss), the compound is likely an aggregator.[1]

  • Centrifugation Test: Spin the assay mixture at 100,000 x g for 30 mins. Measure activity in the supernatant.[1]

    • Interpretation: Loss of compound/activity indicates precipitation/aggregation.[1]

  • DLS Confirmation: Incubate compound at 10-50 µM in buffer. Measure particle size.[1]

    • Pass Criteria: No particles >100 nm detected.[1]

Protocol 2: Wide-Panel Kinase Profiling (Selectivity)

Objective: Map the "True" off-target profile once PAINS are ruled out.[1]

Method: Competition Binding Assay (e.g., KINOMEscan® or Radiometric Filter Binding).[1] Rationale: Binding assays are less susceptible to fluorescence interference than enzymatic assays.[1]

  • Concentration: Screen at 1 µM and 10 µM .

  • Panel: Must include diverse families (TK, TKL, STE, CMGC) to detect scaffold promiscuity.[1]

  • Data Output: Calculate the Selectivity Score (S-score) .

  • Hit Confirmation: Any hit >50% inhibition must be validated by Kd determination.

Visualizing the Profiling Logic

The following diagram illustrates the decision tree for validating the activity of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol.

ProfilingWorkflow Start Compound Candidate: 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol PrimaryAssay Primary Target Assay (IC50 Determination) Start->PrimaryAssay DetergentCheck Detergent Challenge (+0.01% Triton X-100) PrimaryAssay->DetergentCheck Decision1 IC50 Shifts > 10-fold? DetergentCheck->Decision1 Aggregator DISCARD: Aggregator/PAINS Decision1->Aggregator Yes TrueBinder Proceed: True Binder Decision1->TrueBinder No SelectivityPanel Selectivity Profiling (Kinome / SafetyScreen44) TrueBinder->SelectivityPanel Analysis Analyze Cross-Reactivity SelectivityPanel->Analysis Specific High Specificity (S-score < 0.1) Analysis->Specific Few Hits Polypharm Polypharmacology (S-score > 0.3) Analysis->Polypharm Cluster Hits Promiscuous Promiscuous / Redox Active (Check Cysteine Reactivity) Analysis->Promiscuous Random Hits

Caption: Decision tree for distinguishing true pharmacological activity from assay interference (PAINS) for thiazol-4-one derivatives.

References

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link[1]

  • Dahlin, J. L., et al. (2015).[1] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition via Colloidal Aggregation.[1] Journal of Medicinal Chemistry, 58(5), 2091–2113.[1] Link[1]

  • Lesyk, R. B., & Zimenkovsky, B. S. (2004).[1] 4-Thiazolidones: Centenarian History, Current Status and Possible Perspectives. Current Organic Chemistry, 8(16), 1547-1577.[1] Link[1]

  • Karaman, M. W., et al. (2008).[1] A Quantitative Analysis of Kinase Inhibitor Selectivity. Nature Biotechnology, 26(1), 127–132.[1] Link

  • PubChem Compound Summary. (2025). 2-Amino-5-phenyl-1,3-thiazol-4-ol (Structural Analog Reference). National Center for Biotechnology Information.[1] Link[1]

Sources

Comparative

confirming the binding mode of 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol through biophysical assays

An in-depth technical guide for drug discovery professionals on validating fragment hits, focusing on the orthogonal biophysical characterization of the bidentate ligand 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for drug discovery professionals on validating fragment hits, focusing on the orthogonal biophysical characterization of the bidentate ligand 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol.

Executive Summary: The Fragment Validation Challenge

In fragment-based drug discovery (FBDD), low-molecular-weight hits typically exhibit weak affinities (high micromolar to millimolar


). Relying solely on biochemical assays to confirm these hits is a high-risk strategy, as fragments are notoriously prone to false positives via non-specific hydrophobic aggregation or assay interference.

Consider the hit compound 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol . Structurally, it possesses a classic kinase hinge-binding motif: the 3-pyridinyl nitrogen and the thiazol-4-ol hydroxyl group can act as a bidentate hydrogen bond donor/acceptor pair, while the 5-phenyl ring is primed for hydrophobic packing in a gatekeeper pocket. However, to confidently advance this fragment into a resource-intensive hit-to-lead chemistry campaign, its binding mode must be rigorously validated. Over the past decades, biophysical technologies have become indispensable for validating such compound-target interactions [1].

As a Senior Application Scientist, I approach binding mode confirmation not as a single experiment, but as an orthogonal, self-validating cascade. This guide compares the four pillar biophysical assays—SPR, ITC, NMR, and X-ray Crystallography—and details the causality behind their sequential application.

Mechanistic Hypothesis: Bidentate H-Bonding

Before executing the assays, we must define the structural hypothesis we are testing. For 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol, the expected binding mode relies on highly directional, enthalpy-driven hydrogen bonds.

BindingHypothesis cluster_ligand 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol cluster_target Target Protein (e.g., Kinase) Pyridine 3-Pyridinyl (H-bond Acceptor) Hinge Hinge Region (Backbone Amides) Pyridine->Hinge Hydrogen Bond Thiazole Thiazol-4-ol (H-bond Donor/Acceptor) Thiazole->Hinge Hydrogen Bond Phenyl 5-Phenyl Ring (Hydrophobic) Gatekeeper Hydrophobic Pocket (Gatekeeper) Phenyl->Gatekeeper Hydrophobic Packing

Hypothesized binding mode of the thiazole derivative via bidentate H-bonds and hydrophobic packing.

The Orthogonal Biophysical Cascade

To prevent artifacts, we employ a sequential filtering strategy. We move from high-throughput kinetic screening (SPR) to rigorous thermodynamic profiling (ITC), followed by solution-state mapping (NMR), and finally, atomic-resolution structural determination (X-ray).

BiophysicalCascade Hit Fragment Hit (Weak Affinity: µM - mM) SPR 1. SPR (Kinetics) Filter Aggregators & Confirm 1:1 Binding Hit->SPR Primary Validation ITC 2. ITC (Thermodynamics) Confirm Enthalpy-Driven Specificity SPR->ITC Orthogonal Confirmation NMR 3. Protein-Observed NMR Map Solution-State Binding Site ITC->NMR Structural Mapping Xray 4. X-ray Crystallography Determine High-Resolution 3D Pose NMR->Xray Atomic Resolution

Orthogonal biophysical cascade for validating fragment binding modes and filtering false positives.

Comparative Analysis & Self-Validating Protocols

Surface Plasmon Resonance (SPR): Kinetic & Stoichiometric Triage

The Causality: Why start with SPR? Fragments require high assay concentrations, which often trigger colloidal aggregation. SPR enables label-free, real-time analysis of kinetics and affinity, which is crucial for identifying stoichiometric, 1:1 binding events early in the cascade [2]. If the theoretical maximum response (


) is exceeded, the compound is aggregating and should be triaged before wasting resources on structural biology.

Self-Validating Protocol:

  • Immobilization: Covalently immobilize the target protein via standard amine coupling onto a CM5 sensor chip. Leave one flow cell blank as a reference surface.

  • Solvent Correction (Critical): Because fragments are dissolved in DMSO, bulk refractive index changes can mask weak binding signals. Prepare a 1.5% to 2.5% DMSO calibration curve to correct for bulk shifts.

  • Titration: Inject 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol in a 2-fold concentration series (e.g., 12.5 µM to 400 µM) in running buffer matched exactly to the immobilization buffer.

  • Validation: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model. Ensure the steady-state affinity (

    
    ) aligns with kinetic derived affinity (
    
    
    
    ) and that the observed
    
    
    matches the theoretical
    
    
    for a 1:1 stoichiometry.
Isothermal Titration Calorimetry (ITC): Thermodynamic Signature

The Causality: While SPR confirms that the fragment binds 1:1, ITC tells us how it binds. ITC serves as the gold standard for determining the thermodynamic drivers of binding, differentiating enthalpy-driven specific interactions from entropy-driven aggregation [3]. For our thiazole derivative, the bidentate H-bond network must manifest as a strong favorable enthalpy (


). If the binding is purely entropy-driven, the 5-phenyl ring is likely driving non-specific hydrophobic collapse, invalidating the binding mode hypothesis. An integrated approach using ITC and structural biology is critical to elucidate the thermodynamic signature and binding mode of low-affinity fragments [4].

Self-Validating Protocol:

  • Buffer Matching (Critical): Dialyze the target protein extensively against the assay buffer. Use the exact dialysate to dilute the fragment stock. A mismatch of even 0.1 pH units will generate massive heat of dilution artifacts.

  • Titration: Place the target protein (e.g., 50 µM) in the calorimetric cell and titrate the fragment (e.g., 1 mM) from the syringe at 25°C.

  • Control: Perform a ligand-into-buffer titration to measure the background heat of dilution. Subtract this from the main experiment.

  • Validation: Integrate the heat peaks and fit to a one-set-of-sites model to extract

    
    , 
    
    
    
    , and stoichiometry (
    
    
    ). Confirm
    
    
    .
Nuclear Magnetic Resonance (NMR): Solution-State Mapping

The Causality: Why not jump straight to X-ray? While X-ray crystallography remains the gold standard for atomic resolution, relying on it alone can be misleading due to crystal packing artifacts; thus, orthogonal methods like NMR are required [5]. Soaking high concentrations of fragments into crystals can force the molecule into non-physiological pockets. 2D


N-HSQC NMR confirms the binding site in the native solution state.

Self-Validating Protocol:

  • Preparation: Express and purify

    
    N-isotope labeled target protein.
    
  • Reference: Record a reference

    
    N-HSQC spectrum of the apo-protein to establish the baseline chemical shifts of all backbone amides.
    
  • Titration: Titrate 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol up to a 5-fold molar excess.

  • Validation: Map the Chemical Shift Perturbations (CSPs) onto the protein's 3D structure. For our hypothesis, CSPs must localize strictly to the hinge region and gatekeeper pocket.

X-ray Crystallography: Atomic Resolution Pose

The Causality: Once solution-state binding is confirmed, X-ray crystallography provides the exact 3D coordinates necessary for structure-based drug design (SBDD). It confirms the precise dihedral angle between the thiazole core and the 5-phenyl ring, dictating the vectors available for synthetic elaboration.

Self-Validating Protocol:

  • Crystallization: Grow apo-protein crystals using sitting-drop vapor diffusion.

  • Soaking: Transfer crystals into a cryoprotectant drop containing 5–10 mM of the fragment. Soak for 1 to 24 hours. (Co-crystallization is an alternative if soaking degrades diffraction).

  • Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data at a synchrotron source.

  • Validation: Solve the structure via molecular replacement. The ligand must only be modeled if clear, unambiguous positive density is visible in the

    
     omit map at 
    
    
    
    .

Quantitative Data Summary

The table below summarizes the expected quantitative readouts for 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol across the four techniques, assuming the hypothesized bidentate hinge-binding mode is correct.

Biophysical AssayPrimary Quantitative ReadoutExpected Result for Validated HitMechanistic Interpretation
SPR

,


Observed

Theoretical

Confirms 1:1 reversible binding; rules out super-stoichiometric aggregation.
ITC

,

,

Large negative

Slightly unfavorable


Enthalpy-driven binding confirms specific H-bond formation by the thiazole/pyridine core.
NMR Chemical Shift Perturbations (CSPs)Significant

(>0.05 ppm) localized to hinge region amides.
Confirms solution-state binding strictly at the targeted active site.
X-ray Electron Density (

)
Unambiguous positive density (

) for the bidentate core and phenyl ring.
Provides exact atomic coordinates and dihedral angles for hit-to-lead optimization.

Conclusion

Confirming the binding mode of a fragment like 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol requires a disciplined, multi-parametric approach. By layering SPR (stoichiometry/kinetics), ITC (thermodynamics), NMR (solution-state localization), and X-ray Crystallography (atomic coordinates), we build a self-validating data package. This prevents the costly optimization of artifactual hits and ensures that subsequent medicinal chemistry efforts are grounded in unassailable structural truths.

References

  • Renaud, J.-P., Chung, C.-W., Danielson, U. H., Egner, U., Hennig, M., Hubbard, R. E., & Nar, H. (2016). Biophysics in drug discovery: impact, challenges and opportunities. Nature Reviews Drug Discovery. Available at:[Link]

  • Technology Networks. (2024). Transform Biomolecular Insights With Surface Plasmon Resonance. Technology Networks. Available at:[Link]

  • Springer Nature Experiments. (2022). Isothermal titration calorimetry. Springer Nature. Available at:[Link]

  • Mashalidis, E. H., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. Available at:[Link]

Validation

Comparative Analysis of Thiazole Derivatives in Preclinical Studies: A Benchmark Guide for Therapeutic Development

As a Senior Application Scientist, evaluating the translational potential of novel pharmacophores requires moving beyond surface-level data to understand the mechanistic causality behind a compound's efficacy. The 1,3-th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the translational potential of novel pharmacophores requires moving beyond surface-level data to understand the mechanistic causality behind a compound's efficacy. The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry. The substitution of an oxygen atom with a sulfur atom (compared to oxazoles) introduces unique low-lying C–S σ* orbitals. These "σ-holes" create small regions of low electron density that significantly enhance non-covalent drug-target interactions, such as hydrogen bonding and π–π stacking, within complex enzymatic pockets[1].

This guide provides an objective, data-driven comparative analysis of novel thiazole derivatives against standard therapeutic agents in preclinical oncology and infectious disease models, complete with self-validating experimental workflows.

Comparative Preclinical Efficacy: Oncology

Thiazole derivatives have demonstrated exceptional promise as multi-target kinase inhibitors. Specifically, they have been engineered to competitively bind to the ATP-binding pockets of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), overcoming resistance profiles seen in standard therapies[2],[3].

Quantitative Efficacy: In Vitro Cytotoxicity

The table below summarizes the half-maximal inhibitory concentration (


) of leading thiazole derivatives compared to standard chemotherapeutics. Lower 

values indicate higher potency.
Compound / ClassTarget Cell Line

(µM)
Reference DrugRef Drug

(µM)
Primary Mechanism
Compound 4c (Thiazole)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41VEGFR-2 Inhibition[2],[4]
Compound 4c (Thiazole)HepG2 (Liver)7.26 ± 0.44Sorafenib0.059VEGFR-2 Inhibition[2],[4]
Thiazole 9 MCF-7 (Breast)14.6 ± 0.8Cisplatin13.6 ± 0.9Rab7b Targeting[5]
Thiazole T21 Huh7 (Liver)2.0 - 16.0N/AN/AApoptosis Induction[6]

Mechanistic Causality: 4 achieves superior cytotoxicity against MCF-7 cells by acting as a highly potent VEGFR-2 inhibitor (


 = 0.15 µM)[4]. By occupying the VEGFR-2 kinase domain, the thiazole scaffold prevents receptor autophosphorylation, thereby starving the tumor of angiogenic signals and forcing the cell into G1/S phase arrest[2],[4].

VEGFR2_Pathway T Thiazole Derivative (e.g., Compound 4c) V VEGFR-2 Tyrosine Kinase T->V Competitive Binding (IC50 = 0.15 µM) A Tumor Angiogenesis & Proliferation V->A Blocked Signaling C Cell Cycle Arrest (G1/S Phase) V->C Pathway Shift

Caption: VEGFR-2 Signaling Pathway Inhibition by Thiazole Derivatives.

Comparative Preclinical Efficacy: Antimicrobial & Antifungal

Beyond oncology, the planarity and metabolic stability of the thiazole ring make it an ideal candidate for penetrating microbial cell walls. Recent structural hybridizations, such as benzothiazole-thiazole conjugates, have shown remarkable broad-spectrum efficacy by targeting bacterial DNA gyrase, topoisomerase IV, and methionine aminopeptidases (MetAPs)[1],[7],[8].

Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)
Compound / ClassPathogenMIC (µg/mL)Reference DrugRef Drug MIC (µg/mL)
Azo-thiazole 3a & 3c S. aureus10.0Azithromycin40.0
Thiazole T2-T4 C. albicans0.008 - 7.81Nystatin0.015 - 7.81
Benzothiazole-thiazole M. tuberculosis0.03 - 0.06Novobiocin>0.5

Mechanistic Causality: The 9 exhibit a 4-fold increase in potency against S. aureus compared to Azithromycin[9]. In fungal models, cyclopropane-containing thiazole derivatives severely disrupt the C. albicans cell wall, achieving MIC values that rival or surpass the clinical standard Nystatin.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data during preclinical evaluation, the following methodologies are designed as self-validating systems. Every step is grounded in biochemical causality.

Protocol A: MTT Cytotoxicity Assay (Oncology Workflow)

The MTT assay is preferred over simple cell-counting because it quantifies mitochondrial reductase activity. This provides a direct proxy for cellular metabolic rate, allowing researchers to accurately distinguish between the cytostatic and cytotoxic effects of kinase inhibitors.

MTT_Workflow S1 1. Cell Seeding (MCF-7/HepG2) S2 2. Drug Treatment (Thiazole vs Control) S1->S2 S3 3. MTT Addition (Formazan Crystals) S2->S3 S4 4. Solubilization (DMSO) S3->S4 S5 5. Absorbance (570 nm) & IC50 S4->S5

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HepG2 cells at

    
     cells/well in a 96-well microtiter plate.
    
    • Causality: Ensures cells remain in the exponential growth phase, an absolute requirement for accurately assessing anti-proliferative compounds.

  • Drug Treatment: Expose cells to serial dilutions of the thiazole derivative (e.g., 0.1 to 100 µM) for 48 hours.

    • Validation Checkpoint: You must include a vehicle control (0.1% DMSO) to rule out solvent-induced toxicity, and a positive control (e.g., Staurosporine) to validate the assay's dynamic range.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for exactly 4 hours at 37°C.

    • Causality: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals via NAD(P)H-dependent cellular oxidoreductase enzymes.

  • Solubilization: Carefully aspirate the media and add 100 µL of pure DMSO to each well.

    • Causality: Formazan crystals are entirely insoluble in aqueous culture media. DMSO disrupts the cellular membrane and fully dissolves the crystals, ensuring a homogenous solution for accurate spectrophotometric quantification.

  • Data Acquisition: Measure absorbance at 570 nm. Calculate the

    
     using non-linear regression analysis (e.g., GraphPad Prism).
    
Protocol B: Broth Microdilution MIC Assay (Antimicrobial Workflow)

Unlike qualitative agar diffusion (zone of inhibition) tests, broth microdilution provides precise, quantitative MIC values essential for establishing Structure-Activity Relationships (SAR) during lead optimization.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of the target pathogen in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
    • Causality: Standardizing the bacterial load prevents false-positive resistance readouts caused by an overwhelming inoculum effect.

  • Serial Dilution: Prepare two-fold serial dilutions of the thiazole derivative in Mueller-Hinton broth across a 96-well plate.

  • Inoculation & Incubation: Add 10 µL of the standardized inoculum to each well. Incubate at 37°C for 18-24 hours.

    • Validation Checkpoint: Include a "Growth Control" well (broth + inoculum, no drug) to confirm organism viability, and a "Sterility Control" well (broth only) to detect environmental contamination.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the thiazole compound that completely inhibits visible microbial growth.

References

  • Benchchem: A Head-to-Head Comparison of Thiazole Derivatives in Anticancer Applic
  • PubMed: Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Deriv
  • Dove Medical Press: Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evalu
  • ResearchGate: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • PMC: Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Comb
  • RSC Publishing: Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
  • Bentham Science Publishers: Synthesis, Antimicrobial Evaluation and In silico Studies of Novel 2,4- disubstituted-1,3-thiazole Deriv
  • D-NB.info: The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.
  • RSC Publishing: A synergistic investigation of azo-thiazole derivatives incorpor
  • Sri Venkateswara College: Project Report of 2024: SVP-2401.

Sources

Safety & Regulatory Compliance

Safety

5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol: Operational Handling &amp; Disposal Guide

Executive Summary: The "Stop-Look-Go" Protocol Immediate Action Required: Treat 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate. Due to the specific pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Stop-Look-Go" Protocol

Immediate Action Required: Treat 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol as a High Potency Active Pharmaceutical Ingredient (HPAPI) candidate. Due to the specific pyridine-thiazole hybrid structure, this compound presents risks of hepatotoxicity, skin sensitization, and potential neurotoxicity.

Core Directive:

  • NEVER dispose of via sink/drain.[1][2]

  • NEVER mix with strong oxidizers (Nitric Acid, Peroxides) due to ring-cleavage exotherms.

  • ALWAYS segregate into RCRA Hazardous Waste Stream: Incineration Only .

Chemical Profile & Hazard Identification

To understand the disposal logic, we must first deconstruct the chemical risks. This compound is a tautomeric heterocycle combining a pyridine ring and a thiazole core.

FeatureChemical MoietyAssociated HazardOperational Implication
Base Structure 3-Pyridinyl GroupNeurotoxicity / HepatotoxicityRequires double-gloving (Nitrile >0.11mm) and fume hood use.
Core Ring 1,3-Thiazol-4-olSkin Sensitization / Acute ToxicityHigh risk of allergic dermatitis; requires dedicated solid waste containment.
Reactivity Heterocyclic Nitrogen/SulfurOxidative InstabilityIncompatible with oxidizers. Risk of NOx/SOx generation during uncontrolled degradation.[3]
Physical State Crystalline Solid (Likely)Dust InhalationUse HEPA-filtered balance enclosures.

Technical Insight: The "4-ol" designation implies a keto-enol tautomerism. In solution, this compound may exist as the thiazol-4-one. This equilibrium does not alter disposal routes but emphasizes the need to treat all mother liquors as highly active organic waste.

Pre-Disposal Stabilization & Segregation

Before the waste leaves your bench, it must be stabilized. The primary risk during accumulation is cross-reactivity .

A. Segregation Logic
  • Stream A (Halogenated Solvents): Use ONLY if dissolved in DCM/Chloroform.

  • Stream B (Non-Halogenated Organics): Use if dissolved in DMSO, Methanol, or Acetone.

  • Stream C (Solid Hazardous): PRIMARY ROUTE. Pure compound, contaminated weighing boats, and solid spill debris.

  • Stream D (Oxidizers): STRICTLY PROHIBITED. Do not place this compound in bins containing nitrates, permanganates, or peroxides.

B. Container Specifications
  • Solids: Wide-mouth High-Density Polyethylene (HDPE) jars. Glass is acceptable but poses a breakage risk.

  • Liquids: Amber glass or HDPE carboys. Must have vented caps if there is any risk of ongoing reaction, though the compound itself is stable.

The Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA RCRA standards (typically classifying such unlisted research compounds under "Toxic" or "Ignitable" characteristics depending on the solvent).

Phase 1: Solid Waste (Pure Compound)
  • Transfer: Move the solid compound into a pre-labeled, clear plastic bag (primary containment).

  • Seal: Twist and tape the bag neck (Gooseneck seal).

  • Secondary Containment: Place the sealed bag into the Stream C (Solid Hazardous) drum/box.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Heterocyclic Organics (Thiazole/Pyridine Derivative)"

    • Hazard Checkbox: Toxic, Irritant.[2][4][5]

Phase 2: Liquid Waste (Mother Liquors/HPLC Waste)
  • pH Check: Verify the waste solution is pH 4–10.

    • Why? Pyridine nitrogen is basic. Mixing with strong acids can generate heat. If highly acidic, neutralize slowly with Sodium Bicarbonate before adding to the carboy.

  • Solvent Compatibility: Ensure the carboy does not contain oxidizers.

  • Pouring: Use a funnel with a splash guard inside a fume hood.

  • Log: Record the volume and approximate concentration (e.g., "500mL DMSO containing <1% Thiazole derivative") on the waste log immediately.

Phase 3: Contaminated Debris (PPE/Sharps)
  • Gloves/Wipes: Dispose of as Solid Hazardous Waste , not regular trash. The skin sensitizing potential of the thiazole ring makes trace contamination dangerous to janitorial staff.

  • Needles: Sharps container labeled "Chemically Contaminated Sharps."

Visualization: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidType Pure or Debris? Solid->SolidType LiquidSolvent Solvent Type? Liquid->LiquidSolvent Pure Pure Compound SolidType->Pure Debris Wipes/Gloves SolidType->Debris StreamC STREAM C: Solid Hazardous Waste (Incineration) Pure->StreamC Debris->StreamC Halo Halogenated (DCM, CHCl3) LiquidSolvent->Halo NonHalo Non-Halogenated (DMSO, MeOH) LiquidSolvent->NonHalo StreamA STREAM A: Halogenated Waste Halo->StreamA StreamB STREAM B: Organic Solvents NonHalo->StreamB Oxidizer CRITICAL WARNING: NEVER MIX WITH OXIDIZERS StreamB->Oxidizer

Figure 1: Decision logic for segregating thiazole/pyridine waste streams to ensure compatibility and regulatory compliance.

Emergency Contingencies

Accidental Spills (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Wear double nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).

  • Contain: Cover the spill with a damp paper towel (to prevent dust lofting).

  • Clean: Scoop up the material. Clean the surface with a soap/water solution, followed by an ethanol wipe.

  • Dispose: All cleanup materials go to Stream C .

Accidental Exposure[7]
  • Skin Contact: Wash with soap and water for 15 minutes.[6] Do NOT use ethanol (it enhances dermal absorption of pyridines).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

  • Inhalation: Move to fresh air.

Final Disposition: The Destruction Path

Researchers often ask, "Where does it go?" Understanding the end-game validates the segregation steps.

  • Collection: EHS/Hazardous Waste Vendor collects the container.

  • Consolidation: Lab packs are consolidated at a Transfer, Storage, and Disposal Facility (TSDF).

  • Destruction: The compound is subjected to High-Temperature Incineration (Rotary Kiln) at >1000°C.

    • Mechanism:[7][8][9] The pyridine and thiazole rings are thermally decomposed.

    • Scrubbing: The sulfur becomes

      
       and nitrogen becomes 
      
      
      
      , which are captured by the incinerator's wet scrubbers (lime slurry) to prevent atmospheric release.
Visualization: Cradle-to-Grave Lifecycle

DestructionPath Bench Lab Bench (Generation) SAA Satellite Accumulation Area (SAA) Bench->SAA Label & Seal Pickup EHS / Vendor Pickup SAA->Pickup < 3 Days TSDF TSDF Facility (Consolidation) Pickup->TSDF Manifest Kiln Rotary Kiln Incinerator (>1000°C) TSDF->Kiln Fuel Blending Scrubber Gas Scrubbing (SOx/NOx Removal) Kiln->Scrubber Exhaust

Figure 2: The lifecycle of the chemical waste, highlighting the necessity of incineration for heterocyclic ring destruction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA)

  • Occupational Safety and Health Administration (OSHA).

  • PubChem. (2023). Compound Summary: Pyridine and Thiazole Derivatives Safety Data. (General SAR Reference).[4]

Sources

Handling

Personal protective equipment for handling 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

Operational Safety Guide: Handling 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol Executive Summary & Risk Assessment Strategy The Core Directive: You are handling 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (CAS Registry Numbe...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol

Executive Summary & Risk Assessment Strategy

The Core Directive: You are handling 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (CAS Registry Number often associated with tautomeric forms like 5-phenyl-2-(pyridin-3-yl)thiazol-4(5H)-one). As a heterocyclic compound containing both pyridine and thiazole moieties, this substance likely exhibits biological activity (e.g., kinase inhibition) and potential sensitization properties.

The "Unknown" Protocol: In drug development, specific toxicological data (LD50, OEL) for intermediate compounds is often unavailable. Therefore, we apply the Precautionary Principle . We assign this compound a default Occupational Exposure Band (OEB) of 3 (Potent Compound: 10–100 µg/m³) until definitive data proves otherwise. This guide prioritizes containment over simple shielding.

Key Hazard Anticipations (Based on Structural Analogs):

  • Acute Toxicity: Potential oral/inhalation toxicity (Category 4).[1]

  • Sensitization: Thiazole rings are known structural alerts for skin sensitization.

  • Irritation: High probability of respiratory and ocular irritation (H315, H319, H335).

Personal Protective Equipment (PPE) Stratification

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and state of the operation.

Table 1: Task-Based PPE Matrix

Operational StateRisk LevelRespiratory ProtectionHand ProtectionBody ProtectionEye/Face Protection
Solid Handling (Weighing < 10 mg)ModerateN95 Respirator (Fit-tested) or work in Class II BSCDouble Nitrile Gloves (0.11 mm min thickness)Standard Lab Coat + Tyvek SleevesSafety Glasses with Side Shields
Solid Handling (Weighing > 10 mg or Milling)High PAPR (Powered Air Purifying Respirator) or GloveboxDouble Nitrile (Outer glove: Long cuff)Tyvek Coverall (Disposable)Chemical Splash Goggles (if not in glovebox)
Solution Transfer (Dissolved in DMSO/MeOH)ModerateFume Hood (Sash at 18")Double Nitrile (Check permeation for solvent)Lab Coat + Chemical ApronChemical Splash Goggles
Spill Cleanup (Solid or Liquid)Critical Full-face Elastomeric Respirator (P100/OV cartridges)Silver Shield / Laminate Gloves (under Nitrile)Tyvek Coverall + Shoe CoversIntegrated into Full-face Respirator

Critical Note on Glove Permeation: Thiazoles can penetrate standard latex rapidly. Always use Nitrile or Laminate gloves. For solutions involving DMSO, breakthrough time is significantly reduced; change outer gloves every 30 minutes.

Operational Workflows & Engineering Controls

Safety is a logic flow, not just equipment. The following diagram illustrates the decision-making process for handling this compound safely.

SafetyLogic Start Start: Handling 5-Phenyl-2-(3-pyridinyl)-1,3-thiazol-4-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Liquid Solution (DMSO/Organic) StateCheck->Liquid QuantCheck Quantity > 10mg? Solid->QuantCheck SolventCheck Solvent: DMSO/DMF? Liquid->SolventCheck HighContainment REQUIRED: Glovebox or HEPA Enclosure (Vented) QuantCheck->HighContainment Yes StdContainment REQUIRED: Fume Hood + Static Control QuantCheck->StdContainment No PermeationRisk High Skin Absorption Risk Use Silver Shield Gloves SolventCheck->PermeationRisk Yes StdLiquid Standard Double Nitrile Fume Hood Operation SolventCheck->StdLiquid No

Figure 1: Risk-based decision logic for selecting engineering controls and PPE based on physical state and quantity.

Protocol A: Solubilization (High Risk Moment)

Context: The transition from solid to liquid is the highest risk for aerosol generation and splash.

  • Preparation: Place the balance inside the containment device (Hood/Enclosure). Line the work surface with absorbent, plastic-backed bench paper.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Thiazole powders are often electrostatic and can "jump" during weighing.

  • Transfer:

    • Weigh the solid into a tared vial.

    • Do not add solvent to the open boat.

    • Cap the vial before removing it from the balance.

  • Solvation: Add solvent (e.g., DMSO) via syringe through a septum cap if possible, or open the vial only inside the deep part of the fume hood.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.

Emergency Response & Disposal

Accidental Release (Spill)

If a spill occurs, do not rush. Follow the S.W.I.M. protocol:

  • S top the spill (if safe to do so).

  • W arn others (evacuate the immediate zone).

  • I solate the area (close lab doors).

  • M inimize exposure (don appropriate PPE before re-entering).[2][3][4]

  • Solid Spill: Do not dry sweep. Use a HEPA vacuum or wet-wipe method (using a solvent in which the compound is soluble, likely Methanol/Ethanol) to prevent dust generation.

  • Liquid Spill: Cover with an absorbent pad. If dissolved in DMSO, remember that DMSO carries the toxin through intact skin. Do not touch the pad with standard latex gloves.

Disposal Pathway

This compound must never be disposed of down the drain.

  • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "High Hazard Organic" waste streams.

  • Destruction Method: High-temperature chemical incineration is the only validated method for complete destruction of the thiazole/pyridine ring system.

References

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]5]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance: Personal Protective Equipment (PPE). OSHA Fact Sheet. [Link]

  • PubChem. (n.d.). Compound Summary: Thiazole Derivatives and Related Structures. National Library of Medicine. (Used for structural analog hazard inference). [Link]

Sources

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